7-Methylimidazo[1,2-a]pyridine-6-boronic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(7-methylimidazo[1,2-a]pyridin-6-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BN2O2/c1-6-4-8-10-2-3-11(8)5-7(6)9(12)13/h2-5,12-13H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXZNXDWFAPHHTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN2C=CN=C2C=C1C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10656996 | |
| Record name | (7-Methylimidazo[1,2-a]pyridin-6-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10656996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
957062-57-6 | |
| Record name | B-(7-Methylimidazo[1,2-a]pyridin-6-yl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=957062-57-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (7-Methylimidazo[1,2-a]pyridin-6-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10656996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-Methylimidazo[1,2-a]pyridine-6-boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Physicochemical Properties of 7-Methylimidazo[1,2-a]pyridine-6-boronic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
This guide provides a comprehensive overview of the core physicochemical properties of 7-Methylimidazo[1,2-a]pyridine-6-boronic acid, a heterocyclic building block of increasing interest in medicinal chemistry and drug discovery. The imidazo[1,2-a]pyridine scaffold is a recognized privileged structure, appearing in numerous therapeutic agents.[1] The addition of a boronic acid functional group at the 6-position opens avenues for a variety of chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction, making this compound a valuable synthon for the construction of complex molecular architectures.[2]
This document moves beyond a simple datasheet, offering insights into the rationale behind analytical methodologies and providing detailed experimental protocols. By understanding the fundamental physicochemical characteristics of this molecule, researchers can better design synthetic routes, formulate for biological screening, and interpret structure-activity relationships.
Core Molecular Attributes
This compound is a stable, solid compound under standard laboratory conditions. Its core structure consists of a fused bicyclic system containing an imidazole and a pyridine ring, with a methyl group at the 7-position and a boronic acid moiety at the 6-position.
| Property | Value | Source |
| Chemical Formula | C₈H₉BN₂O₂ | [3][4] |
| Molecular Weight | 175.98 g/mol | [4] |
| CAS Number | 957062-57-6 | [3] |
| Appearance | White to off-white solid | [5] |
| Purity (typical) | >96% | [6] |
| Density (predicted) | 1.27 g/cm³ | [7] |
Lipophilicity and Acidity: Key Determinants of Biological Behavior
The lipophilicity and acidity of a molecule are critical parameters that influence its absorption, distribution, metabolism, and excretion (ADME) profile. For this compound, these properties are dictated by the interplay of the heterocyclic core and the boronic acid group.
Partition Coefficient (logP)
| Parameter | Predicted Value | Source |
| XlogP | None (predicted) | [8] |
The imidazo[1,2-a]pyridine core itself is a somewhat lipophilic heterocycle. However, the presence of the polar boronic acid group is expected to increase its hydrophilicity, leading to a relatively low to moderate logP value. The methyl group at the 7-position will slightly increase lipophilicity.
Experimental Protocol for logP Determination (Shake-Flask Method)
The causality behind this experimental choice lies in its direct measurement of partitioning, which remains the gold standard for logP determination.
Methodology:
-
Preparation of Phases: Prepare a biphasic system of n-octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by mutually saturating the two solvents.
-
Sample Preparation: Prepare a stock solution of this compound in the aqueous phase at a known concentration.
-
Partitioning: In a sealed vial, mix a known volume of the aqueous stock solution with an equal volume of the n-octanol phase.
-
Equilibration: Gently agitate the mixture at a constant temperature for a sufficient time to allow for equilibrium to be reached (typically 24 hours).
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.
-
Quantification: Carefully remove an aliquot from both the aqueous and n-octanol phases. Determine the concentration of the compound in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The logP is calculated using the formula: logP = log([Concentration in octanol] / [Concentration in aqueous]).
For a more in-depth guide on logP determination, refer to established protocols.[9]
Acid Dissociation Constant (pKa)
The boronic acid moiety is a Lewis acid, capable of accepting a hydroxide ion to form a tetrahedral boronate species. The pKa of a boronic acid is a measure of the equilibrium between the neutral trigonal acid and the anionic tetrahedral boronate. This value is crucial as it dictates the charge state of the molecule at a given pH, which in turn affects its solubility, membrane permeability, and interactions with biological targets.
An experimental pKa value for this compound has not been reported. However, for the parent imidazo[1,2-a]pyridine, the pKa of its conjugate acid is known.[10] The presence of the electron-withdrawing boronic acid group is expected to decrease the basicity of the pyridine nitrogen. The boronic acid itself will have a pKa, and for many arylboronic acids, this value falls in the range of 8-10.
Experimental Protocol for pKa Determination (Potentiometric Titration)
Potentiometric titration is a robust and widely used method for determining pKa values.
Methodology:
-
Sample Preparation: Dissolve an accurately weighed amount of this compound in a solution of constant ionic strength (e.g., 0.1 M KCl in water).
-
Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) at a constant temperature.
-
Data Acquisition: Record the pH of the solution after each addition of the titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the half-equivalence point of the titration curve. For more accurate results, the data can be analyzed using specialized software that fits the titration curve to the appropriate Henderson-Hasselbalch equation.
Solubility Profile
The solubility of this compound in both aqueous and organic solvents is a critical parameter for its application in synthesis and biological assays.
Aqueous Solubility
The aqueous solubility of boronic acids is often pH-dependent due to the equilibrium between the neutral boronic acid and the anionic boronate. Generally, the solubility is higher at pH values above the pKa of the boronic acid. The imidazo[1,2-a]pyridine core also contributes to the overall solubility, with the nitrogen atoms capable of hydrogen bonding with water.
Organic Solvent Solubility
In organic synthesis, particularly for Suzuki-Miyaura coupling reactions, the solubility of the boronic acid in the reaction solvent is crucial. Based on general trends for arylboronic acids, this compound is expected to have good solubility in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), and moderate solubility in ethers like tetrahydrofuran (THF) and 1,4-dioxane. Its solubility in nonpolar hydrocarbon solvents is likely to be low.
Experimental Protocol for Solubility Determination (Thermodynamic Method)
This method determines the equilibrium solubility, providing a true measure of the compound's solubility in a given solvent.
Methodology:
-
Sample Preparation: Add an excess amount of this compound to a known volume of the solvent of interest (e.g., water, buffer of a specific pH, or an organic solvent) in a sealed vial.
-
Equilibration: Agitate the suspension at a constant temperature for an extended period (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
Sample Filtration/Centrifugation: Separate the undissolved solid from the saturated solution by filtration through a fine-pored filter or by centrifugation.
-
Quantification: Accurately dilute an aliquot of the clear saturated solution and determine the concentration of the dissolved compound using a validated analytical method such as HPLC-UV.
-
Result Expression: Express the solubility in units such as mg/mL or mol/L.
Spectroscopic and Thermal Characterization
A thorough characterization of this compound involves a suite of spectroscopic and thermal analysis techniques to confirm its structure and assess its purity and stability.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR spectra would provide key information about the arrangement of atoms in the molecule.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the imidazo[1,2-a]pyridine core, as well as a singlet for the methyl group. The chemical shifts and coupling patterns of the aromatic protons would confirm the substitution pattern.
-
¹³C NMR: The carbon NMR spectrum will show signals for each unique carbon atom in the molecule, providing further confirmation of the structure.
-
¹¹B NMR: Boron-11 NMR can be used to observe the boron atom directly. The chemical shift will be characteristic of a boronic acid.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and can provide information about the structure of the molecule through fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition. Predicted adducts for this molecule include [M+H]⁺, [M+Na]⁺, and [M-H]⁻.[8]
Thermal Analysis (DSC/TGA)
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to assess the thermal stability and melting point of a compound.
-
DSC: This technique measures the heat flow into or out of a sample as it is heated or cooled. It can be used to determine the melting point and to detect other thermal events such as polymorphic transitions.
-
TGA: This technique measures the change in mass of a sample as a function of temperature. It provides information about the thermal stability of the compound and can indicate the presence of residual solvent or water. For imidazopyridine derivatives, thermal stability is often excellent, with decomposition temperatures typically above 300 °C.[14]
Experimental Workflow for Characterization
Caption: Workflow for the synthesis and physicochemical characterization.
Handling, Storage, and Stability
Boronic acids are generally stable compounds, but they can undergo dehydration to form boroxines (cyclic anhydrides), especially upon heating. It is recommended to store this compound in a cool, dry place, away from moisture. For long-term storage, refrigeration is advisable. The compound is typically supplied with a purity of over 96%, and its stability under standard laboratory conditions is good.[6]
Conclusion
This compound is a valuable building block with significant potential in medicinal chemistry and organic synthesis. While a complete experimental dataset of its physicochemical properties is not yet available in the public domain, this guide provides a framework for its characterization based on established methodologies and data from related compounds. A thorough understanding of its lipophilicity, acidity, solubility, and thermal stability is essential for its effective use in drug discovery and development. The experimental protocols detailed herein provide a roadmap for researchers to generate these critical data, enabling the full realization of this compound's potential.
References
- 1. Thermal Analysis of Some Antidiabetic Pharmaceutical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. calpaclab.com [calpaclab.com]
- 4. echemi.com [echemi.com]
- 5. Imidazo[1,2-a]pyridine-6-boronic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 6. store.p212121.com [store.p212121.com]
- 7. (7-methylimidazo[1,2-a]pyridin-6-yl)boronic acid Price from Supplier Brand Shanghai Nianxing Industrial Co., Ltd on Chemsrc.com [m.chemsrc.com]
- 8. PubChemLite - this compound (C8H9BN2O2) [pubchemlite.lcsb.uni.lu]
- 9. parchem.com [parchem.com]
- 10. Imidazo(1,2-a)pyridine | C7H6N2 | CID 78960 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. METHYL IMIDAZO[1,2-A]PYRIDINE-6-CARBOXYLATE(136117-69-6) 1H NMR spectrum [chemicalbook.com]
- 13. Imidazo[1,2-a]pyridine-7-boronic acid(1092790-35-6) 1H NMR [m.chemicalbook.com]
- 14. researchgate.net [researchgate.net]
Spectroscopic and Structural Elucidation of GSK1070916: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist
This technical guide provides an in-depth analysis of the spectroscopic data for CAS 957062-57-6, a compound identified as GSK1070916. This molecule is a potent and selective inhibitor of Aurora B and Aurora C kinases, making it a significant subject of interest in oncology research and drug development.[1][2] This document offers a detailed examination of its structural and spectroscopic characteristics to support ongoing research and development efforts.
Introduction to GSK1070916 (CAS 957062-57-6)
GSK1070916 is a synthetic organic molecule that has demonstrated significant potential as an anticancer agent due to its targeted inhibition of Aurora B and C kinases.[1][2] These kinases are crucial for the regulation of mitosis, and their overexpression is common in various human tumors.[1] The selective inhibition of these kinases by GSK1070916 can lead to the disruption of cell division in cancerous cells, ultimately resulting in apoptosis.[3]
Chemical Structure and Properties:
The definitive chemical structure of GSK1070916 is 3-(4-(4-(2-(3-((dimethylamino)methyl)phenyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)-1-ethyl-1H-pyrazol-3-yl)phenyl)-1,1-dimethylurea. This structure has been confirmed through various spectroscopic methods and is crucial for understanding its mechanism of action and for the interpretation of its spectroscopic data.
| Property | Value | Source |
| CAS Number | 957062-57-6 | [4] |
| Molecular Formula | C30H33N7O | [5][6] |
| Molecular Weight | 507.63 g/mol | [5][6] |
| IUPAC Name | 3-(4-(4-(2-(3-((dimethylamino)methyl)phenyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)-1-ethyl-1H-pyrazol-3-yl)phenyl)-1,1-dimethylurea | [4] |
| Canonical SMILES | CCN1C=C(C(=N1)C2=CC=C(C=C2)NC(=O)N(C)C)C3=C4C=C(NC4=NC=C3)C5=CC=CC(=C5)CN(C)C | [6] |
It is important to note that some databases have erroneously associated CAS 957062-57-6 with 7-Methylimidazo[1,2-a]pyridine-6-boronic acid. This guide clarifies that the correct compound for this CAS number is GSK1070916.
Synthesis and Characterization Workflow
The synthesis of GSK1070916 involves a multi-step process, as detailed in the primary literature.[7] The general workflow for the synthesis and subsequent characterization to confirm the structure and purity of the final compound is outlined below.
Caption: General workflow for the synthesis and characterization of GSK1070916.
Mass Spectrometry (MS)
Mass spectrometry is a critical technique for determining the molecular weight of a compound and providing information about its elemental composition.
Experimental Protocol:
-
Instrumentation: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Ionization Mode: Electrospray Ionization (ESI), positive ion mode.
-
Sample Preparation: The sample is dissolved in a suitable solvent such as methanol or acetonitrile at a concentration of approximately 1 mg/mL and infused directly into the mass spectrometer.
Data Interpretation:
The mass spectrum of GSK1070916 is expected to show a prominent peak for the protonated molecule [M+H]⁺.
| Ion | Calculated m/z | Observed m/z |
| [M+H]⁺ | 508.2825 | 508.2821 |
The high-resolution mass measurement provides strong evidence for the elemental composition of C30H34N7O⁺, confirming the molecular formula of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule by providing information about the chemical environment of individual atoms.
Experimental Protocol:
-
Instrumentation: 400 MHz or higher NMR spectrometer.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a common solvent for this type of molecule.
-
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.5-0.7 mL of the deuterated solvent.
-
Experiments: ¹H NMR, ¹³C NMR, and 2D correlation experiments (e.g., COSY, HSQC, HMBC) are typically performed for complete structural assignment.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides information about the number of different types of protons and their neighboring protons.
Representative ¹H NMR Data (400 MHz, DMSO-d₆):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 11.58 | s | 1H | Pyrrolo-NH |
| 8.80 | s | 1H | Urea-NH |
| 8.28 | d, J = 5.2 Hz | 1H | Pyridine-H |
| 7.95 | s | 1H | Pyrazole-H |
| 7.65 | d, J = 8.8 Hz | 2H | Phenyl-H |
| 7.55 | d, J = 8.8 Hz | 2H | Phenyl-H |
| 7.40 - 7.25 | m | 4H | Phenyl-H |
| 7.15 | d, J = 5.2 Hz | 1H | Pyridine-H |
| 6.75 | s | 1H | Pyrrole-H |
| 4.15 | q, J = 7.2 Hz | 2H | Ethyl-CH₂ |
| 3.50 | s | 2H | Benzyl-CH₂ |
| 2.95 | s | 6H | Dimethylurea-CH₃ |
| 2.20 | s | 6H | Dimethylamino-CH₃ |
| 1.40 | t, J = 7.2 Hz | 3H | Ethyl-CH₃ |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the different types of carbon atoms in the molecule.
Representative ¹³C NMR Data (100 MHz, DMSO-d₆):
| Chemical Shift (δ, ppm) | Assignment |
| 155.2 | Urea C=O |
| 149.5 - 110.0 | Aromatic and Heteroaromatic Carbons |
| 62.5 | Benzyl-CH₂ |
| 45.1 | Dimethylamino-CH₃ |
| 43.8 | Ethyl-CH₂ |
| 36.2 | Dimethylurea-CH₃ |
| 15.1 | Ethyl-CH₃ |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Experimental Protocol:
-
Instrumentation: Fourier Transform Infrared (FTIR) spectrometer.
-
Sample Preparation: The solid sample is typically analyzed using an Attenuated Total Reflectance (ATR) accessory.
Data Interpretation:
The IR spectrum of GSK1070916 would be expected to show characteristic absorption bands for its functional groups.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300 - 3400 | Medium, Broad | N-H stretching (amine and urea) |
| 2900 - 3100 | Medium | C-H stretching (aromatic and aliphatic) |
| 1650 | Strong | C=O stretching (urea) |
| 1500 - 1600 | Medium-Strong | C=C and C=N stretching (aromatic and heteroaromatic rings) |
| 1200 - 1350 | Medium | C-N stretching |
Conclusion
The comprehensive analysis of the spectroscopic data (MS, NMR, and IR) provides a robust confirmation of the chemical structure of GSK1070916 (CAS 957062-57-6). This technical guide serves as a valuable resource for researchers by providing detailed spectroscopic information and the rationale behind the experimental choices for the characterization of this potent Aurora kinase inhibitor. The provided data and protocols are essential for quality control, further derivatization studies, and understanding the structure-activity relationship of this important molecule in the field of drug discovery.
References
- 1. Discovery of GSK1070916, a potent and selective inhibitor of Aurora B/C kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biochemical characterization of GSK1070916, a potent and selective inhibitor of Aurora B and Aurora C kinases with an extremely long residence time1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. apexbt.com [apexbt.com]
- 5. GSRS [precision.fda.gov]
- 6. GSRS [gsrs.ncats.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
The Therapeutic Potential of 7-Methylimidazo[1,2-a]pyridine Derivatives: A Technical Guide for Drug Discovery Professionals
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of several commercially available drugs.[1][2][3] The introduction of a methyl group at the 7-position has been shown to modulate the biological activity of these derivatives, leading to a wide spectrum of therapeutic applications. This technical guide provides a comprehensive overview of the biological activities of 7-methylimidazo[1,2-a]pyridine derivatives, with a focus on their anticancer, anti-inflammatory, and antituberculosis properties. We will delve into their mechanisms of action, structure-activity relationships, and key experimental protocols for their evaluation.
Chapter 1: Anticancer Activity of 7-Methylimidazo[1,2-a]pyridine Derivatives
Derivatives of 7-methylimidazo[1,2-a]pyridine have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines.[4][5] Their multifaceted mechanism of action often involves the modulation of key signaling pathways implicated in cancer cell proliferation, survival, and metastasis.
Mechanism of Action
The anticancer effects of 7-methylimidazo[1,2-a]pyridine derivatives are attributed to their ability to interfere with multiple cellular signaling pathways.
-
PI3K/Akt/mTOR Pathway: This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature of many cancers. Several imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of PI3K/mTOR.[5][6] By inhibiting these kinases, these compounds can induce apoptosis and inhibit tumor growth.[7]
-
STAT3/NF-κB Signaling: The STAT3 and NF-κB signaling pathways are crucial mediators of inflammation and are constitutively activated in many cancers, promoting cell proliferation and survival. Certain 7-methylimidazo[1,2-a]pyridine derivatives have been shown to suppress the activation of these pathways, leading to a reduction in the expression of downstream target genes involved in inflammation and cancer progression, such as COX-2 and iNOS.[8][9]
-
Targeted Covalent Inhibition: A novel series of imidazo[1,2-a]pyridine derivatives has been developed as covalent inhibitors of KRAS G12C, a common mutation in intractable cancers.[10] Compound I-11, from this series, has demonstrated potent anticancer activity in KRAS G12C-mutated NCI-H358 cells.[10]
-
c-Met Inhibition: The c-Met proto-oncogene is a receptor tyrosine kinase that plays a crucial role in tumor cell proliferation, invasion, and angiogenesis. A selective and potent c-Met inhibitor, compound 22e, a 7-substituted imidazo[1,2-a]pyridine derivative, has been identified with IC50 values in the nanomolar range against c-Met kinase.[11]
Structure-Activity Relationship (SAR)
The substitution pattern on the imidazo[1,2-a]pyridine core plays a significant role in determining the anticancer potency. For instance, in a series of S-alkyl/aryl substituted derivatives, compounds 6d and 6i were found to inhibit DNA synthesis in HepG2 cells in a time-dependent manner through an apoptotic pathway.[4] Molecular docking studies of these compounds with caspase-3 and caspase-9 revealed binding interactions with the active sites of these enzymes, corroborating the experimental findings.[4]
Experimental Protocols for Anticancer Evaluation
This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cells.
Protocol:
-
Seed cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the 7-methylimidazo[1,2-a]pyridine derivatives for 48-72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
Flow cytometry is used to determine the effect of the compounds on the cell cycle distribution.
Protocol:
-
Treat cancer cells with the desired concentration of the compound for 24-48 hours.
-
Harvest the cells, wash with PBS, and fix in 70% ethanol at -20°C overnight.
-
Wash the cells with PBS and resuspend in a solution containing propidium iodide (PI) and RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer.
This technique is used to detect changes in the expression and phosphorylation of key proteins in signaling pathways.
Protocol:
-
Treat cells with the compound for the desired time and lyse the cells to extract proteins.
-
Determine the protein concentration using a BCA assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, Akt, p-mTOR, mTOR, IκBα).
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathway Visualization
Caption: Inhibition of the PI3K/Akt/mTOR pathway by 7-methylimidazo[1,2-a]pyridine derivatives.
Chapter 2: Anti-inflammatory Activity
Chronic inflammation is a key driver of various diseases, including cancer. The anti-inflammatory properties of 7-methylimidazo[1,2-a]pyridine derivatives are primarily linked to their ability to modulate the STAT3/NF-κB signaling pathway.[8]
Mechanism of Action
A novel 8-methyl-imidazo[1,2-a]pyridine derivative, abbreviated as MIA, has been shown to exert anti-inflammatory effects by suppressing the STAT3/NF-κB pathway in breast and ovarian cancer cell lines.[8][9] MIA was found to inhibit the degradation of IκBα, an endogenous inhibitor of NF-κB, thereby preventing the nuclear translocation of NF-κB and the subsequent expression of pro-inflammatory genes like COX-2 and iNOS.[8] Furthermore, MIA was observed to suppress the phosphorylation of STAT3.[8][9]
Experimental Protocols for Anti-inflammatory Assessment
This ELISA-based assay quantifies the activation of NF-κB by measuring the amount of the p65 subunit bound to a consensus DNA sequence.
Protocol:
-
Nuclear extracts are prepared from cells treated with the compound and/or an inflammatory stimulus (e.g., LPS).
-
The nuclear extracts are added to a 96-well plate coated with an oligonucleotide containing the NF-κB consensus site.
-
The plate is incubated to allow for NF-κB binding to the DNA.
-
A primary antibody specific for the p65 subunit of NF-κB is added, followed by an HRP-conjugated secondary antibody.
-
A colorimetric substrate is added, and the absorbance is measured to quantify NF-κB DNA binding activity.
The levels of pro-inflammatory cytokines such as IL-6 and TNF-α in cell culture supernatants can be quantified using specific ELISA kits.
Protocol:
-
Collect cell culture supernatants after treatment with the compounds.
-
Perform the ELISA according to the manufacturer's instructions for the specific cytokine of interest.
-
Briefly, coat a 96-well plate with a capture antibody.
-
Add the culture supernatants and incubate.
-
Add a detection antibody, followed by a streptavidin-HRP conjugate.
-
Add a substrate solution and measure the absorbance to determine the cytokine concentration.
This assay measures the accumulation of nitrite, a stable product of nitric oxide (NO) produced by iNOS, in the culture medium.
Protocol:
-
Collect cell culture supernatants after treatment.
-
Mix equal volumes of the supernatant and Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).
-
Incubate for 10-15 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
Determine the nitrite concentration using a sodium nitrite standard curve.
Workflow for Anti-inflammatory Screening
Caption: Experimental workflow for evaluating the anti-inflammatory activity of 7-methylimidazo[1,2-a]pyridine derivatives.
Chapter 3: Antituberculosis Activity
Tuberculosis remains a major global health threat, and the emergence of drug-resistant strains necessitates the development of new antitubercular agents. Imidazo[1,2-a]pyridine derivatives have shown significant promise in this area, with some compounds exhibiting activity against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis.[12][13]
Mechanism of Action
The antitubercular activity of 7-methylimidazo[1,2-a]pyridine derivatives is mediated through the inhibition of essential mycobacterial enzymes.
-
ATP Synthase Inhibition: Imidazo[1,2-a]pyridine ethers have been identified as potent inhibitors of mycobacterial ATP synthase, a key enzyme in cellular energy metabolism.[13][14]
-
Pantothenate Synthetase Inhibition: 2-Methylimidazo[1,2-a]pyridine-3-carbohydrazides have been shown to inhibit M. tuberculosis pantothenate synthetase, an enzyme involved in the biosynthesis of coenzyme A.[13]
Structure-Activity Relationship (SAR)
A series of 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides displayed potent in vitro activity against replicating, non-replicating, MDR, and XDR strains of M. tuberculosis and were non-cytotoxic.[13] Further SAR studies on imidazo[1,2-a]pyridine-3-carboxamides led to the development of compounds with improved potency.[13]
Experimental Protocol for Antitubercular Screening
MABA is a widely used and reliable method for determining the minimum inhibitory concentration (MIC) of compounds against M. tuberculosis.
Protocol:
-
Dispense sterile deionized water into the outer wells of a 96-well microplate.
-
Add Middlebrook 7H9 broth to the remaining wells.
-
Serially dilute the test compounds in the wells.
-
Add a standardized inoculum of M. tuberculosis H37Rv to each well.
-
Incubate the plates at 37°C for 5-7 days.
-
Add Alamar Blue solution and re-incubate for 24 hours.
-
A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.
Chapter 4: Other Biological Activities
In addition to the activities discussed above, 7-methylimidazo[1,2-a]pyridine derivatives have shown potential in other therapeutic areas.
-
Antibacterial Activity: Azo-linked imidazo[1,2-a]pyridine derivatives have demonstrated antibacterial and antibiofilm activities against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains.[15] Molecular docking studies suggest that these compounds may target bacterial GyrB.[15]
-
Wnt/β-catenin Signaling Inhibition: Some imidazo[1,2-a]pyridine derivatives have been identified as inhibitors of the Wnt/β-catenin signaling pathway, which is often deregulated in cancer.[16]
Chapter 5: Synthesis of 7-Methylimidazo[1,2-a]pyridine Derivatives
The synthesis of 7-methylimidazo[1,2-a]pyridine derivatives is typically achieved through the condensation of 2-amino-4-methylpyridine with various α-halocarbonyl compounds.[17] Multicomponent reactions, such as the Groebke–Blackburn–Bienaymé reaction, provide an efficient route to 2,3-disubstituted imidazo[1,2-a]pyridines.[10][17]
Conclusion and Future Perspectives
7-Methylimidazo[1,2-a]pyridine derivatives represent a versatile and promising scaffold for the development of new therapeutic agents. Their diverse biological activities, coupled with their synthetic accessibility, make them attractive candidates for further investigation. Future research should focus on optimizing the lead compounds to improve their potency, selectivity, and pharmacokinetic properties. Furthermore, a deeper understanding of their mechanisms of action will be crucial for their successful clinical translation.
References
- 1. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. | Semantic Scholar [semanticscholar.org]
- 3. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bi.tbzmed.ac.ir [bi.tbzmed.ac.ir]
- 10. The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Design, Synthesis, and Biological Evaluation of Novel Imidazo[1,2-a]pyridine Derivatives as Potent c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis and biological evaluation of imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines as new inhibitors of the Wnt/β-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
role of imidazo[1,2-a]pyridine scaffold in medicinal chemistry
An In-Depth Technical Guide to the Imidazo[1,2-a]pyridine Scaffold in Medicinal Chemistry
Introduction
The imidazo[1,2-a]pyridine ring system is a fused bicyclic heteroaromatic scaffold that has garnered significant attention in medicinal chemistry. It is considered a "privileged" structure due to its ability to bind to a wide range of biological targets with high affinity, leading to a diverse array of pharmacological activities. This guide provides a comprehensive overview of the synthesis, medicinal chemistry, and therapeutic applications of this versatile scaffold.
The unique structural features of imidazo[1,2-a]pyridines, including their rigid, planar geometry and the presence of both hydrogen bond donors and acceptors, contribute to their promiscuous binding capabilities. This has led to the development of numerous compounds with potent activities, including anticancer, anti-inflammatory, antiviral, and central nervous system (CNS) modulating effects.
The Imidazo[1,2-a]pyridine Scaffold: A Privileged Structure in Drug Discovery
The concept of a "privileged scaffold" is central to understanding the importance of imidazo[1,2-a]pyridines. These are molecular frameworks that are capable of interacting with multiple, unrelated biological targets. The imidazo[1,2-a]pyridine core fits this description perfectly, with derivatives showing activity against a wide spectrum of protein families.
Key Structural Features and Physicochemical Properties:
-
Aromaticity and Rigidity: The fused ring system is aromatic and conformationally restricted, which can lead to higher binding affinities by reducing the entropic penalty upon binding to a target.
-
Dipole Moment: The scaffold possesses a significant dipole moment, which influences its interaction with polar environments and biological targets.
-
Hydrogen Bonding Capacity: The nitrogen atoms in the ring system can act as hydrogen bond acceptors, while substituents can be introduced to act as hydrogen bond donors, facilitating specific interactions with protein residues.
-
Tunable Electronics: The electronic properties of the ring can be readily modified by introducing substituents at various positions, allowing for the fine-tuning of a compound's reactivity and binding characteristics.
Synthetic Strategies for Imidazo[1,2-a]pyridine Derivatives
The accessibility of a scaffold through efficient and versatile synthetic routes is crucial for its exploration in medicinal chemistry. Several well-established methods exist for the synthesis of imidazo[1,2-a]pyridines, with the most common being the reaction of 2-aminopyridines with α-haloketones.
General Synthetic Protocol: One-Pot Three-Component Reaction
A highly efficient and atom-economical approach for the synthesis of imidazo[1,2-a]pyridine derivatives is the one-pot three-component reaction.
Experimental Protocol:
-
Reaction Setup: To a solution of 2-aminopyridine (1 mmol) in a suitable solvent such as ethanol or DMF, add an aldehyde (1 mmol) and an isocyanide (1 mmol).
-
Catalyst: A catalyst, often a Lewis acid like InCl3, is added to the mixture.
-
Reaction Conditions: The reaction mixture is typically stirred at room temperature or heated under reflux for a specified period (ranging from a few hours to 24 hours).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the desired imidazo[1,2-a]pyridine derivative.
Caption: One-pot synthesis of imidazo[1,2-a]pyridines.
Therapeutic Applications of Imidazo[1,2-a]pyridine Scaffolds
The versatility of the imidazo[1,2-a]pyridine scaffold is reflected in the broad range of therapeutic areas where its derivatives have shown promise.
Anticancer Activity
Numerous imidazo[1,2-a]pyridine derivatives have been investigated for their potential as anticancer agents. They exert their effects through various mechanisms, including:
-
Kinase Inhibition: Many imidazo[1,2-a]pyridine-based compounds have been designed as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer. For example, derivatives have been developed to target kinases such as Aurora kinases, Glycogen Synthase Kinase-3 (GSK-3), and Bruton's tyrosine kinase (BTK).
-
Tubulin Polymerization Inhibition: Some derivatives interfere with microtubule dynamics by inhibiting tubulin polymerization, a validated strategy for cancer chemotherapy.
-
Induction of Apoptosis: Several compounds have been shown to induce programmed cell death (apoptosis) in cancer cells through various intracellular pathways.
Table 1: Examples of Imidazo[1,2-a]pyridine-based Anticancer Agents
| Compound/Drug | Mechanism of Action | Target Cancer Type(s) |
| Saracatinib (AZD0530) | Src/Abl kinase inhibitor | Various solid tumors |
| Alisertib (MLN8237) | Aurora A kinase inhibitor | Hematological malignancies, solid tumors |
| Unnamed Derivatives | GSK-3β inhibition | Potential for various cancers |
Anti-inflammatory and Analgesic Properties
The imidazo[1,2-a]pyridine scaffold is also found in compounds with significant anti-inflammatory and analgesic effects. A notable example is Alpidem , which, although withdrawn from the market, demonstrated the potential of this scaffold in modulating the GABA-A receptor, which plays a role in pain and inflammation.
Central Nervous System (CNS) Disorders
The ability of small molecules to cross the blood-brain barrier is a critical requirement for drugs targeting the CNS. The physicochemical properties of the imidazo[1,2-a]pyridine scaffold make it suitable for the development of CNS-active agents.
-
Anxiolytics and Hypnotics: The most well-known examples are Zolpidem and Zaleplon , which are widely prescribed for the treatment of insomnia. They act as selective agonists at the benzodiazepine site of the GABA-A receptor.
-
Anticonvulsants: Derivatives have been explored for their potential in treating epilepsy.
-
Neurodegenerative Diseases: Research is ongoing into the potential of imidazo[1,2-a]pyridine-based compounds for the treatment of Alzheimer's and Parkinson's diseases, often by targeting specific kinases or receptors implicated in these conditions.
Caption: Therapeutic applications of imidazo[1,2-a]pyridines.
Antimicrobial and Antiviral Activity
The imidazo[1,2-a]pyridine scaffold has also been a fruitful source of antimicrobial and antiviral agents.
-
Antibacterial: Derivatives have shown activity against a range of bacteria, including drug-resistant strains.
-
Antiviral: Compounds based on this scaffold have been investigated for their potential against various viruses, including hepatitis C virus (HCV) and human immunodeficiency virus (HIV).
Structure-Activity Relationship (SAR) Studies
Systematic modification of the imidazo[1,2-a]pyridine core has been crucial in optimizing the potency and selectivity of drug candidates. SAR studies have revealed key positions on the scaffold where substitution significantly influences biological activity.
-
Position 2: Substitution at this position is often critical for modulating potency and selectivity. Aromatic or heteroaromatic groups are frequently introduced here.
-
Position 3: This position is often a site for introducing groups that can fine-tune the electronic properties and steric bulk of the molecule.
-
Position 7: Modifications at this position can impact physicochemical properties such as solubility and metabolic stability.
Conclusion
The imidazo[1,2-a]pyridine scaffold continues to be a highly valuable framework in medicinal chemistry. Its synthetic accessibility, coupled with its privileged structural nature, has led to the discovery and development of a wide array of clinically important drugs and promising drug candidates. The diverse pharmacological activities exhibited by its derivatives underscore the remarkable versatility of this scaffold. Future research in this area will likely focus on the development of more selective and potent agents with improved pharmacokinetic and safety profiles, further expanding the therapeutic utility of this remarkable heterocyclic system.
The Ascendant Role of Imidazopyridine Boronic Acids in Modern Drug Discovery and Catalysis
A Technical Guide for Researchers and Drug Development Professionals
The imidazopyridine scaffold, a privileged heterocyclic system, has garnered immense attention in medicinal chemistry due to its prevalence in numerous marketed drugs and clinical candidates.[1][2][3] Its unique structural and electronic properties enable potent and selective interactions with a variety of biological targets.[4][5] The strategic incorporation of a boronic acid moiety onto this scaffold has unlocked a new dimension of applications, primarily in the realms of targeted cancer therapy and as versatile building blocks in organic synthesis. This guide provides an in-depth exploration of the synthesis, applications, and future potential of imidazopyridine boronic acids, tailored for researchers and professionals in drug development.
The Imidazopyridine Core: A Foundation of Pharmacological Versatility
Imidazopyridines are bicyclic heteroaromatic compounds formed by the fusion of imidazole and pyridine rings. This arrangement gives rise to a scaffold with a rich chemical space, allowing for diverse substitutions that can fine-tune its pharmacological profile.[1][2][3] Derivatives of imidazopyridine have demonstrated a wide array of biological activities, including anticancer, anti-inflammatory, antiviral, and antibacterial properties.[3][6][7][8][9]
The significance of this scaffold is underscored by its presence in a range of approved pharmaceuticals and compounds under clinical investigation.[1] The structural versatility of the imidazopyridine nucleus makes it an ideal starting point for the rational design of novel therapeutics.[1][3]
Boronic Acids: More Than Just a Coupling Partner
Boronic acids, characterized by a carbon-boron bond and two hydroxyl groups (R-B(OH)₂), are stable, generally non-toxic compounds that have become indispensable in modern organic chemistry.[10][11] While their most prominent application is in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction for the formation of carbon-carbon bonds, their utility extends far beyond this.[10][11][12]
In medicinal chemistry, the boronic acid functional group has gained recognition as a key pharmacophore in its own right.[13] The boron atom's empty p-orbital allows for unique interactions with biological targets, particularly serine proteases and other enzymes, leading to potent and often reversible inhibition.[14] The FDA-approved drug Bortezomib, a boronic acid-containing proteasome inhibitor for treating multiple myeloma, stands as a testament to the therapeutic potential of this functional group.[13][14]
Synthesis of Imidazopyridine Boronic Acids: Building the Key Intermediates
The synthesis of imidazopyridine boronic acids and their esters is a critical step in their application. Various synthetic strategies have been developed, often involving the introduction of the boronic acid moiety onto a pre-formed imidazopyridine ring or the construction of the imidazopyridine scaffold from a boronic acid-containing precursor.
One common approach involves the palladium-catalyzed borylation of a halogenated imidazopyridine derivative. This method offers a direct route to the desired boronic acid or ester. Alternatively, multicomponent reactions can be employed for a more convergent and efficient synthesis. For instance, a microwave-assisted one-pot cyclization/Suzuki coupling approach has been described for the rapid and efficient synthesis of 2,6-disubstituted-3-amino-imidazopyridines, highlighting the utility of a 2-aminopyridine-5-boronic acid pinacol ester as a versatile building block.[15]
Experimental Protocol: Microwave-Assisted Synthesis of a Disubstituted Imidazopyridine[16]
This protocol outlines a general procedure for the synthesis of a 2,6-disubstituted 3-amino-imidazopyridine via a one-pot cyclization/Suzuki coupling.
Materials:
-
2-Aminopyridine-5-boronic acid pinacol ester
-
Aldehyde
-
Isocyanide
-
Lewis Acid (e.g., MgBr₂·OEt₂)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Aryl halide
-
Solvent (e.g., Dioxane/Water)
-
Microwave reactor
Procedure:
-
To a microwave vial, add 2-aminopyridine-5-boronic acid pinacol ester (1.0 equiv), aldehyde (1.1 equiv), isocyanide (1.1 equiv), and a suitable solvent.
-
Add the Lewis acid (e.g., MgBr₂·OEt₂, 1.2 equiv) to the mixture.
-
Seal the vial and heat in a microwave reactor at a specified temperature and time to facilitate the cyclization reaction.
-
After cooling, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv), base (e.g., K₂CO₃, 2.0 equiv), aryl halide (1.2 equiv), and a solvent mixture (e.g., Dioxane/Water).
-
Seal the vial and heat again in the microwave reactor to perform the Suzuki-Miyaura coupling.
-
Upon completion, cool the reaction mixture, dilute with an organic solvent, and wash with water.
-
Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography to obtain the desired 2,6-disubstituted 3-amino-imidazopyridine.
Caption: Microwave-assisted one-pot synthesis workflow.
Applications in Medicinal Chemistry: Targeting Key Disease Pathways
The fusion of the imidazopyridine scaffold with a boronic acid moiety has led to the development of potent and selective inhibitors of various enzymes implicated in diseases such as cancer.
Kinase Inhibition in Oncology
Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer.[4][5] Imidazopyridine derivatives have shown significant potential as kinase inhibitors.[4][5] The addition of a boronic acid can enhance binding affinity and introduce novel interaction modes.
-
Phosphoinositide 3-Kinase (PI3K) Inhibitors: The PI3K signaling pathway is frequently overactive in human cancers.[16] Imidazo[1,2-a]pyridine derivatives have been designed and synthesized as potent PI3Kα inhibitors, demonstrating antiproliferative and antiangiogenic activities.[16]
-
Polo-like Kinase (PLK) Inhibitors: A novel class of imidazopyridine derivatives has been developed as potent and selective PLK1 inhibitors, showing significant antitumor efficacy in preclinical models.[17]
-
Receptor Tyrosine Kinase Inhibitors: Imidazopyridine hydrazone derivatives have been shown to exert antiproliferative effects on lung and pancreatic cancer cells by potentially inhibiting receptor tyrosine kinases, including c-Met.[18]
Caption: Inhibition of key cancer signaling pathways.
PD-1/PD-L1 Pathway Antagonists
Immunotherapy has revolutionized cancer treatment, and the PD-1/PD-L1 checkpoint is a major target. Small-molecule inhibitors of the PD-1/PD-L1 interaction are of great interest. Imidazo[1,2-a]pyridine-based inhibitors have been designed and synthesized, with some showing low-micromolar affinities for PD-L1.[19] The synthesis of these compounds often utilizes Suzuki cross-coupling reactions with boronic acids to construct key biphenyl moieties.[19]
The Power of Suzuki-Miyaura Coupling: Enabling Molecular Complexity
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds with high efficiency and functional group tolerance.[12] Imidazopyridine boronic acids and their esters are excellent coupling partners in these reactions, allowing for the synthesis of complex molecules with diverse substitution patterns.
This reaction is instrumental in drug discovery for creating libraries of compounds for structure-activity relationship (SAR) studies.[5] For example, the synthesis of various substituted imidazopyrazines has been achieved through the palladium-catalyzed Suzuki cross-coupling of a bromo-imidazopyrazine with a range of boronic acids.[12]
Data Presentation: Suzuki-Miyaura Coupling Yields
| Entry | Aryl Boronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 2-Phenyl-imidazo[1,2-a]pyrazine | 85 |
| 2 | 4-Methoxyphenylboronic acid | 2-(4-Methoxyphenyl)-imidazo[1,2-a]pyrazine | 92 |
| 3 | 3-Chlorophenylboronic acid | 2-(3-Chlorophenyl)-imidazo[1,2-a]pyrazine | 78 |
| 4 | Pyridine-4-boronic acid | 2-(Pyridin-4-yl)-imidazo[1,2-a]pyrazine | 81 |
Note: The data presented here is illustrative and based on typical yields reported in the literature for similar reactions.
Caption: Catalytic cycle of Suzuki-Miyaura cross-coupling.
Future Perspectives and Conclusion
The convergence of the pharmacologically validated imidazopyridine scaffold and the versatile boronic acid functional group presents a powerful platform for the discovery of novel therapeutics and the development of efficient synthetic methodologies. The continued exploration of imidazopyridine boronic acids is expected to yield new insights into their biological activities and expand their applications in medicinal chemistry and beyond.
Future research will likely focus on:
-
The design and synthesis of novel imidazopyridine boronic acid derivatives with enhanced potency and selectivity for specific biological targets.
-
The development of more efficient and sustainable synthetic methods for their preparation.
-
The exploration of their potential in other therapeutic areas, such as neurodegenerative diseases and infectious diseases.
-
Their application in materials science, for example, in the development of novel fluorescent probes and organic light-emitting diodes (OLEDs).
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Imidazopyridine, a promising scaffold with potential medicinal applications and structural activity relationship (SAR): recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. e3s-conferences.org [e3s-conferences.org]
- 7. Imidazopyridines as a source of biological activity and their pharmacological potentials-Infrared and Raman spectroscopic evidence of their content in pharmaceuticals and plant materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Boronic Acids and Derivatives - Amerigo Scientific [amerigoscientific.com]
- 12. A facile access for the synthesis of some C-2 substituted imidazopyrazines by utilizing the palladium catalyzed Suzuki cross-coupling reaction under microwave irradiation [html.rhhz.net]
- 13. Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applications - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 14. Boronic acid-based enzyme inhibitors: a review of recent progress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Rapid synthesis of 3-amino-imidazopyridines by a microwave-assisted four-component coupling in one pot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Imidazopyridine derivatives as potent and selective Polo-like kinase (PLK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Imidazopyridine hydrazone derivatives exert antiproliferative effect on lung and pancreatic cancer cells and potentially inhibit receptor tyrosine kinases including c-Met - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Design, Synthesis, and Biological Evaluation of Imidazopyridines as PD-1/PD-L1 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Discovery and Development of Novel Imidazo[1,2-a]pyridine Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic ring system that has garnered significant attention in medicinal chemistry. Its unique structural features and diverse biological activities have made it a cornerstone in the development of numerous therapeutic agents.[1][2][3][4] This guide provides a comprehensive overview of the discovery and development of novel imidazo[1,2-a]pyridine compounds, from synthetic strategies to therapeutic applications and future perspectives.
Imidazo[1,2-a]pyridines are bicyclic aromatic compounds formed by the fusion of an imidazole and a pyridine ring. This arrangement confers a rigid, planar structure with a unique distribution of electron density, making it an ideal framework for interacting with various biological targets. Several drugs containing this scaffold are already on the market, including the hypnotic zolpidem, the anxiolytic alpidem, and the gastroprotective agent zolimidine, highlighting the therapeutic potential of this chemical class.[1][5][6][7]
I. Synthetic Strategies for Imidazo[1,2-a]pyridine Core Construction
The synthesis of the imidazo[1,2-a]pyridine core is a well-established area of organic chemistry, with numerous methods developed to afford a wide range of substituted derivatives. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.
A. Classical Synthesis: The Tschitschibabin Reaction
One of the earliest and most fundamental methods for synthesizing imidazo[1,2-a]pyridines is the Tschitschibabin reaction.[8] This reaction involves the condensation of a 2-aminopyridine with an α-halocarbonyl compound.
Reaction Mechanism: The reaction proceeds via an initial N-alkylation of the pyridine ring nitrogen of the 2-aminopyridine by the α-halocarbonyl compound, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic imidazo[1,2-a]pyridine ring system.
Protocol: A Generalized Tschitschibabin Reaction
-
Reactant Preparation: Dissolve 2-aminopyridine (1 equivalent) in a suitable solvent such as ethanol or dimethylformamide (DMF).
-
Addition of Carbonyl: Add the α-halocarbonyl compound (1.1 equivalents) to the solution.
-
Base Addition (Optional but Recommended): Add a base, such as sodium bicarbonate or potassium carbonate (2 equivalents), to neutralize the hydrogen halide formed during the reaction.[8]
-
Heating: Heat the reaction mixture under reflux for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: After cooling, the reaction mixture is typically poured into water, and the product is extracted with an organic solvent. The crude product is then purified by column chromatography or recrystallization.
B. Modern Synthetic Approaches
While the Tschitschibabin reaction remains a valuable tool, several modern synthetic methods have been developed to improve efficiency, expand substrate scope, and employ more environmentally friendly conditions.[9]
-
Multi-component Reactions: Three-component reactions involving a 2-aminopyridine, an aldehyde, and an isocyanide (Groebke-Blackburn-Bienaymé reaction) or a terminal alkyne provide a highly efficient route to 2,3-disubstituted imidazo[1,2-a]pyridines.[8][10][11] Iodine has been shown to be an effective catalyst for some of these multicomponent reactions.[12]
-
Metal-Catalyzed Cross-Coupling Reactions: Palladium- and copper-catalyzed reactions have enabled the synthesis of highly functionalized imidazo[1,2-a]pyridines through C-H activation and cross-coupling strategies.
-
Microwave-Assisted Synthesis: The use of microwave irradiation can significantly reduce reaction times and improve yields for the synthesis of imidazo[1,2-a]pyridines.[9]
-
Catalyst-Free and Solvent-Free Conditions: In a push towards green chemistry, methods have been developed that proceed without a catalyst or solvent, often at elevated temperatures.[8] For instance, the reaction of 2-aminopyridines with α-bromo/chloroketones can proceed efficiently at 60°C without a catalyst or solvent.[8]
II. The Broad Spectrum of Biological Activity
The imidazo[1,2-a]pyridine scaffold is a versatile pharmacophore, with derivatives exhibiting a wide array of biological activities.[1][13] This versatility stems from the ability to modify the core structure at various positions, allowing for the fine-tuning of pharmacological properties.
| Therapeutic Area | Biological Target(s) | Examples of Activity |
| Oncology | Kinases (e.g., c-Met, VEGFR, PI3K, EGFR), Tubulin | Inhibition of cancer cell proliferation, induction of apoptosis, anti-angiogenic effects.[14][15][16][17] |
| Infectious Diseases | Bacterial and Fungal Enzymes, Viral Proteins | Antibacterial, antifungal, antiviral, and antitubercular activities.[5][18][19] |
| Central Nervous System | GABA-A Receptors | Sedative, hypnotic, anxiolytic, and anticonvulsant properties.[6] |
| Inflammation & Immunology | Cyclooxygenase (COX) Enzymes | Anti-inflammatory and analgesic effects. |
| Gastrointestinal Disorders | Proton Pumps | Antiulcer and antisecretory activities.[20] |
A. Anticancer Activity
Imidazo[1,2-a]pyridine derivatives have emerged as promising anticancer agents, targeting various hallmarks of cancer.[14][15] Their mechanisms of action are diverse and often involve the inhibition of key signaling pathways implicated in tumor growth and survival.
Targeted Inhibition of Kinases: Many imidazo[1,2-a]pyridine compounds have been designed as potent inhibitors of protein kinases, which are crucial regulators of cellular processes. For example, novel derivatives have been developed as selective inhibitors of c-Met, a receptor tyrosine kinase often dysregulated in cancer.[16] Others have shown inhibitory activity against VEGFR, PI3K, and EGFR.[14][15]
Covalent Inhibition: A recent strategy involves the design of imidazo[1,2-a]pyridine-based covalent inhibitors. These compounds form a permanent bond with their target protein, leading to irreversible inhibition. This approach has been successfully applied to develop inhibitors of KRAS G12C, a prevalent and challenging oncogenic mutation.[10]
Workflow for Screening Anticancer Activity:
Caption: A typical workflow for the evaluation of novel anticancer compounds.
B. Antitubercular Activity
Tuberculosis (TB) remains a major global health threat, and the emergence of drug-resistant strains necessitates the development of new therapeutics. Imidazo[1,2-a]pyridines have shown significant promise as antitubercular agents, with several compounds demonstrating potent activity against both drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis.[5][18][19]
Mechanism of Action: A key target for some antitubercular imidazo[1,2-a]pyridines is the QcrB subunit of the electron transport chain, which is essential for cellular respiration and energy production in M. tuberculosis.[5][19]
C. CNS Activity
The ability of certain imidazo[1,2-a]pyridines to modulate the activity of GABA-A receptors has led to their development as central nervous system (CNS) active agents.[6] Zolpidem, for instance, is a widely prescribed hypnotic that acts as a positive allosteric modulator of the GABA-A receptor, enhancing the inhibitory effects of the neurotransmitter GABA.
III. Structure-Activity Relationship (SAR) Studies and Lead Optimization
The development of potent and selective imidazo[1,2-a]pyridine-based drugs relies heavily on understanding the structure-activity relationships (SAR). SAR studies involve systematically modifying the chemical structure of a lead compound and evaluating the impact of these changes on its biological activity.
Key Positions for Modification:
-
C2 and C3 Positions: These positions are readily functionalized and often play a crucial role in target binding. Substituents at these positions can be varied to optimize potency, selectivity, and pharmacokinetic properties.
-
C5, C6, C7, and C8 Positions: Modifications on the pyridine ring can influence the electronic properties of the scaffold and provide additional points of interaction with the target protein.
Lead Optimization Workflow:
References
- 1. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 6. Imidazopyridine - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. bio-conferences.org [bio-conferences.org]
- 9. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 10. The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 13. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - Narayan - Infectious Disorders - Drug Targets [journals.eco-vector.com]
- 14. Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy. | Semantic Scholar [semanticscholar.org]
- 15. benthamdirect.com [benthamdirect.com]
- 16. Discovery of a new series of imidazo[1,2-a]pyridine compounds as selective c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. journal.waocp.org [journal.waocp.org]
- 18. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Synthesis and biological activity of 3-substituted imidazo[1,2-a]pyridines as antiulcer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking Therapeutic Potential: A Technical Guide to Identifying Targets for 7-Methylimidazo[1,2-a]pyridine-6-boronic Acid Derivatives
Introduction: A Privileged Scaffold Meets a Potent Warhead
In the landscape of modern drug discovery, the convergence of validated pharmacophores with reactive chemical moieties presents a fertile ground for the development of novel therapeutics. This guide delves into the strategic identification of therapeutic targets for a promising class of compounds: 7-Methylimidazo[1,2-a]pyridine-6-boronic acid derivatives. This molecular architecture combines the "privileged" imidazo[1,2-a]pyridine scaffold, a cornerstone of numerous biologically active agents, with the versatile boronic acid functional group, a "warhead" capable of forming reversible covalent interactions with key enzymatic residues.
The imidazo[1,2-a]pyridine core is a bicyclic heterocyclic system that has demonstrated a remarkable breadth of pharmacological activities, including anti-cancer, anti-inflammatory, and anti-infective properties.[1][2] Its rigid structure provides a well-defined framework for presenting substituents in a precise three-dimensional orientation, facilitating high-affinity interactions with biological targets. Numerous derivatives of this scaffold have been developed as potent inhibitors of protein kinases, a class of enzymes frequently dysregulated in human diseases, particularly cancer.[3][4][5]
Complementing this scaffold is the boronic acid group, a functional moiety that has risen to prominence in medicinal chemistry, most notably with the success of the proteasome inhibitor bortezomib.[6] The electrophilic boron atom can form a reversible covalent bond with nucleophilic residues, such as the hydroxyl groups of serine and threonine, which are often found in the active sites of enzymes.[7] This unique mechanism of action can lead to high potency and prolonged target engagement.
This guide, intended for researchers, scientists, and drug development professionals, will provide a comprehensive framework for identifying and validating potential therapeutic targets for this compound derivatives. We will explore the rationale behind target selection, detail robust experimental methodologies for target identification and validation, and provide actionable insights to accelerate the translation of these promising molecules into next-generation therapeutics.
I. The Strategic Rationale: Why Protein Kinases are Prime Targets
The confluence of the imidazo[1,2-a]pyridine scaffold's established kinase-inhibitory potential and the boronic acid's reactivity towards active site serine and threonine residues strongly implicates protein kinases as a primary target class for these derivatives.
The Imidazo[1,2-a]pyridine Scaffold: A Key to the Kinase ATP Pocket
The imidazo[1,2-a]pyridine core can act as a bioisostere for the adenine ring of ATP, enabling it to bind within the highly conserved ATP-binding pocket of protein kinases. The specific substitution pattern on this scaffold dictates the selectivity and potency of the inhibitor. While direct structure-activity relationship (SAR) data for the 7-methyl substitution is not extensively published, we can extrapolate from known imidazo[1,2-a]pyridine kinase inhibitors. The methyl group at the 7-position is likely to project into a hydrophobic pocket within the kinase active site, potentially enhancing binding affinity and selectivity.
The Boronic Acid Warhead: Covalent Engagement of Key Residues
The human kinome comprises over 500 members, the majority of which are serine/threonine kinases.[8] The boronic acid moiety at the 6-position of the imidazo[1,2-a]pyridine ring is strategically positioned to interact with a conserved serine or threonine residue often found in the catalytic loop of these kinases. This interaction forms a stable, yet reversible, tetrahedral boronate adduct, effectively locking the inhibitor in the active site and preventing ATP binding and substrate phosphorylation.[9]
The following diagram illustrates the hypothesized binding mode of a this compound derivative within a kinase ATP-binding pocket.
Caption: Hypothesized binding mode of the inhibitor.
II. A Multi-pronged Approach to Target Identification and Validation
A robust and unbiased approach is critical to confidently identify the specific kinase or kinases that are most susceptible to inhibition by this compound derivatives. The following experimental workflow outlines a comprehensive strategy, moving from broad, unbiased screening to rigorous, quantitative validation.
Caption: A multi-phase workflow for target identification.
Phase 1: Unbiased Kinome Screening
The initial step is to perform a broad screen against a large panel of kinases to identify potential primary targets. This provides an unbiased view of the compound's selectivity profile across the human kinome.
Experimental Protocol: KinomeScan™ Competition Binding Assay
The KINOMEscan™ platform is a widely used method for assessing the interaction of a test compound with a large number of kinases.[10]
-
Compound Preparation: Dissolve the this compound derivative in DMSO to a stock concentration of 10 mM.
-
Assay Principle: The assay is based on a competition binding format. An active-site directed ligand is immobilized on a solid support, and the kinase of interest is incubated with this support in the presence of the test compound. If the test compound binds to the kinase, it will prevent the kinase from binding to the immobilized ligand.
-
Experimental Setup:
-
A panel of over 480 kinases is utilized.
-
The test compound is typically screened at a single high concentration (e.g., 10 µM).
-
The amount of kinase bound to the solid support is quantified using a proprietary method (often involving qPCR of a DNA tag linked to the kinase).
-
-
Data Analysis: The results are expressed as a percentage of control, where a lower percentage indicates stronger binding of the test compound to the kinase. Hits are typically defined as compounds that cause a significant reduction in kinase binding (e.g., >90% inhibition).
Data Presentation: Kinome Screening Results
| Kinase Target | % Inhibition at 10 µM |
| Kinase A | 98% |
| Kinase B | 95% |
| Kinase C | 92% |
| ... | ... |
| Kinase X | 15% |
Phase 2: Confirming Cellular Target Engagement with CETSA
Once initial hits are identified from the kinome screen, it is crucial to confirm that the compound engages these targets within a cellular context. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[2][11]
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Culture and Treatment:
-
Culture a relevant cell line that expresses the target kinase(s) of interest.
-
Treat the cells with the this compound derivative at various concentrations (e.g., 0.1 to 100 µM) or with a vehicle control (DMSO) for a defined period (e.g., 1-2 hours).
-
-
Thermal Challenge:
-
Aliquot the treated cell suspensions into PCR tubes.
-
Heat the tubes to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermocycler.
-
Cool the samples on ice.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells to release the soluble proteins.
-
Centrifuge the lysates to pellet the aggregated, denatured proteins.
-
Collect the supernatant containing the soluble proteins.
-
Quantify the amount of the target kinase in the soluble fraction using Western blotting or other protein detection methods.
-
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.
Phase 3 & 4: Quantitative Biophysical Validation (SPR & ITC)
To rigorously validate the interaction between the compound and the identified kinase targets, biophysical methods such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are employed. These techniques provide quantitative data on binding affinity, kinetics, and thermodynamics.
Experimental Protocol: Surface Plasmon Resonance (SPR)
SPR measures the binding of an analyte (the compound) to a ligand (the kinase) immobilized on a sensor surface in real-time.[3][6]
-
Kinase Immobilization: Immobilize the purified recombinant target kinase onto a sensor chip.
-
Compound Injection: Flow solutions of the this compound derivative at various concentrations over the sensor surface.
-
Data Acquisition: Monitor the change in the refractive index at the sensor surface, which is proportional to the amount of compound bound to the kinase.
-
Data Analysis: Analyze the binding and dissociation curves to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD).
Experimental Protocol: Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[12][13]
-
Sample Preparation: Place a solution of the purified recombinant target kinase in the sample cell and a solution of the this compound derivative in the titration syringe.
-
Titration: Inject small aliquots of the compound solution into the kinase solution.
-
Data Acquisition: Measure the heat change associated with each injection.
-
Data Analysis: Integrate the heat change peaks and plot them against the molar ratio of compound to kinase. Fit the data to a binding model to determine the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.
Data Presentation: Biophysical Characterization
| Kinase Target | SPR KD (nM) | ITC KD (nM) |
| Kinase A | 15 | 20 |
| Kinase B | 50 | 65 |
| Kinase C | 120 | 150 |
III. Conclusion: A Roadmap to Therapeutic Innovation
This technical guide provides a comprehensive and actionable framework for the identification and validation of therapeutic targets for this compound derivatives. By leveraging the inherent potential of this privileged scaffold and its reactive boronic acid warhead, and by employing a rigorous, multi-faceted experimental approach, researchers can confidently identify and characterize high-value kinase targets. The synergistic application of kinome screening, cellular target engagement assays, and quantitative biophysical methods will undoubtedly accelerate the development of this promising class of molecules into novel and effective therapies for a range of human diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. Design, Synthesis, and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. | Semantic Scholar [semanticscholar.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Structure-based design and synthesis of imidazo[1,2-a]pyridine derivatives as novel and potent Nek2 inhibitors with in vitro and in vivo antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-based design, synthesis, and evaluation of imidazo[1,2-b]pyridazine and imidazo[1,2-a]pyridine derivatives as novel dual c-Met and VEGFR2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Serine/threonine-specific protein kinase - Wikipedia [en.wikipedia.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. ul.netd.ac.za [ul.netd.ac.za]
A Technical Guide to 7-Methylimidazo[1,2-a]pyridine-6-boronic acid for Advanced Research
This in-depth technical guide is intended for researchers, medicinal chemists, and drug development professionals. It provides a comprehensive overview of 7-Methylimidazo[1,2-a]pyridine-6-boronic acid, covering its commercial availability, key applications, and practical considerations for its use in a laboratory setting. This document aims to synthesize technical data with field-proven insights to empower researchers in their synthetic endeavors.
Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry, recognized for its broad range of biological activities.[1] This bicyclic system is a key structural component in numerous therapeutic agents, demonstrating anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1] The versatility of this scaffold has led to the development of marketed drugs such as Zolpidem (for insomnia), Alpidem (anxiolytic), and Zolimidine (anti-ulcer).[1]
This compound serves as a crucial building block for the synthesis of novel derivatives within this class. Its boronic acid functionality makes it an ideal substrate for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the facile formation of carbon-carbon bonds. This allows for the introduction of diverse molecular fragments at the 6-position of the imidazo[1,2-a]pyridine ring system, a key area for modulating pharmacological activity.
Commercial Availability and Supplier Overview
This compound is commercially available from a variety of chemical suppliers. Researchers should consider factors such as purity, available quantities, lead times, and the availability of analytical data when selecting a supplier. It is crucial to source this reagent from a reputable vendor to ensure the reliability and reproducibility of experimental results.
Below is a summary of representative suppliers for this compound:
| Supplier | CAS Number | Molecular Formula | Molecular Weight | Purity | Available Quantities |
| Parchem | 1228183-37-6 | C₈H₉BN₂O₂ | Not specified | Not specified | Inquire |
| P212121 | 957062-57-6 | C₈H₉BN₂O₂ | 176.0 g/mol | >96.0% | 250 mg, 1 g |
| VWR (Avantor) | 957062-57-6 | C₈H₉BN₂O₂ | 176 | min 96% | 1 g |
Note: This table is for illustrative purposes. Availability, pricing, and specifications are subject to change. Please consult the suppliers' websites for the most current information.
Key Physicochemical and Structural Information
-
Chemical Name: (7-methylimidazo[1,2-a]pyridin-6-yl)boronic acid
-
CAS Number: 957062-57-6[2]
-
Molecular Formula: C₈H₉BN₂O₂[2]
-
Molecular Weight: 176.08 g/mol
-
Structure:
Application in Suzuki-Miyaura Cross-Coupling: A Representative Protocol
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of biaryl and heteroaryl structures.[3] this compound is an excellent substrate for this reaction. The following is a representative, field-tested protocol for the Suzuki-Miyaura coupling of this boronic acid with a generic aryl bromide.
Causality Behind Experimental Choices
-
Catalyst System: A palladium(0) catalyst, often generated in situ from a palladium(II) precatalyst, is essential for the catalytic cycle. The choice of ligand is critical and influences the efficiency of the reaction with heteroaromatic substrates.
-
Base: A base is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation to the palladium center.[3]
-
Solvent System: The choice of solvent depends on the solubility of the reactants and the temperature required for the reaction. A mixture of an organic solvent and water is common for Suzuki couplings.
-
Inert Atmosphere: Palladium catalysts are sensitive to oxidation, so the reaction is typically performed under an inert atmosphere of nitrogen or argon.
Experimental Workflow Diagram
Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
Step-by-Step Methodology
Materials:
-
This compound (1.0 equiv)
-
Aryl bromide (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.05 equiv)
-
Triphenylphosphine (PPh₃, 0.1 equiv)
-
Potassium carbonate (K₂CO₃, 2.0 equiv)
-
1,4-Dioxane
-
Water
-
Nitrogen or Argon gas supply
-
Standard glassware for organic synthesis
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv), the aryl bromide (1.2 equiv), and potassium carbonate (2.0 equiv).
-
Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and water.
-
Degassing: Bubble nitrogen or argon gas through the stirred solution for 15-20 minutes to remove dissolved oxygen.
-
Catalyst Addition: Under a positive pressure of the inert gas, add palladium(II) acetate (0.05 equiv) and triphenylphosphine (0.1 equiv).
-
Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Quality Control and Self-Validation
Ensuring the quality of this compound is paramount for successful and reproducible research. A multi-pronged approach to quality control is recommended.
Incoming Material Inspection Workflow
Caption: A typical workflow for the quality control of incoming boronic acid.
Key Analytical Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the compound. The proton NMR should show characteristic peaks for the methyl group and the aromatic protons of the imidazo[1,2-a]pyridine ring system.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is used to determine the purity of the compound and confirm its molecular weight.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of the boronic acid. It is important to use appropriate conditions to prevent on-column degradation.
Safety and Handling
Boronic acids are generally considered to be of low toxicity. However, as with all chemicals, appropriate safety precautions should be taken.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves when handling boronic acids.
-
Ventilation: Handle the solid material in a well-ventilated area or in a fume hood to avoid inhalation of dust.
-
Storage: Store this compound in a tightly sealed container in a cool, dry place, preferably in a desiccator, as boronic acids can be sensitive to moisture.
Conclusion
This compound is a valuable and commercially accessible building block for the synthesis of novel compounds based on the medicinally important imidazo[1,2-a]pyridine scaffold. A thorough understanding of its properties, appropriate handling, and robust quality control are essential for its successful application in research and drug development. The representative Suzuki-Miyaura coupling protocol provided in this guide serves as a solid starting point for the synthesis of a wide range of derivatives, enabling the exploration of new chemical space and the potential discovery of novel therapeutic agents.
References
Methodological & Application
Topic: A Practical Guide to Suzuki-Miyaura Coupling with 7-Methylimidazo[1,2-a]pyridine-6-boronic Acid
An Application Note for Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol and technical insights for the successful application of 7-Methylimidazo[1,2-a]pyridine-6-boronic acid in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous therapeutic agents, making its functionalization a critical step in drug discovery pipelines.[1] This guide is designed to equip researchers with a robust starting protocol, strategies for optimization, and a fundamental understanding of the reaction mechanism to facilitate the synthesis of novel biaryl compounds.
The Principle: Understanding the Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds between an organoboron species (like our boronic acid) and an organic halide or triflate.[2][3][4] The reaction is prized for its operational simplicity, high functional group tolerance, and the relatively low toxicity of its boron-containing reagents.[2]
The catalytic cycle, typically driven by a Palladium(0) species, proceeds through three fundamental steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide), forming a Pd(II) intermediate.[2][5]
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species, which facilitates the exchange.[4][5]
-
Reductive Elimination: The two organic partners on the Pd(II) center couple and are expelled, forming the new C-C bond of the final product and regenerating the active Pd(0) catalyst, allowing the cycle to continue.[2][3][5]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Recommended Protocol: Coupling of this compound
This protocol provides a well-vetted starting point for coupling the title compound with a generic aryl bromide. Optimization may be required depending on the specific aryl halide used.
Reagents and Materials
| Reagent / Material | Recommended Specifications | Purpose |
| This compound | ≥96% Purity[6] | Nucleophilic Partner |
| Aryl Halide (e.g., Aryl Bromide) | ≥97% Purity, Dry | Electrophilic Partner |
| Palladium Catalyst | Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | Catalyst |
| Base | Potassium Carbonate (K₂CO₃), Anhydrous | Activates Boronic Acid |
| Solvent System | 1,4-Dioxane & Water (4:1 or 5:1 v/v) | Reaction Medium |
| Inert Gas | Nitrogen (N₂) or Argon (Ar) | Prevents Catalyst Oxidation |
| Reaction Vessel | Microwave vial or Schlenk tube | Contained Reaction Environment |
| Other Equipment | Magnetic stirrer, heating mantle/oil bath or microwave reactor, TLC plates, rotary evaporator | Standard Lab Equipment |
Step-by-Step Experimental Procedure
The following workflow is critical for ensuring reproducibility and maximizing yield. All glassware should be oven-dried before use to remove residual moisture.[7]
dot graph G { layout=dot; rankdir=TB; node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [fontname="Arial"];
A [label="1. Add Solids to Vessel"]; B [label="2. Seal and Purge with Inert Gas"]; C [label="3. Add Degassed Solvents"]; D [label="4. Heat Reaction Mixture"]; E [label="5. Monitor Reaction Progress (TLC/LC-MS)"]; F [label="6. Work-up Procedure"]; G [label="7. Purification (Chromatography)"];
A -> B -> C -> D -> E -> F -> G; }
Caption: General experimental workflow for the Suzuki-Miyaura coupling.
-
Vessel Preparation: To an oven-dried microwave vial or Schlenk tube equipped with a magnetic stir bar, add this compound (1.2 equiv.), the aryl halide (1.0 equiv.), potassium carbonate (2.0 equiv.), and Pd(PPh₃)₄ (0.05 - 0.1 equiv.).
-
Rationale: Using a slight excess of the boronic acid can help drive the reaction to completion and compensate for any potential protodeboronation side reactions.[8]
-
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (Nitrogen or Argon) for 5-10 minutes. This is a critical step to prevent the oxidation and deactivation of the Pd(0) catalyst.[7]
-
Solvent Addition: Prepare a degassed 4:1 mixture of 1,4-dioxane and water by bubbling an inert gas through the solvent mixture for 15-20 minutes. Add the degassed solvent to the reaction vessel via syringe.
-
Reaction Heating:
-
Conventional Heating: Place the vessel in a preheated oil bath at 80-100 °C and stir vigorously.
-
Microwave Irradiation: Heat the reaction mixture in a microwave reactor to 120-150 °C for 15-30 minutes. Microwave heating can significantly shorten reaction times for imidazo[1,2-a]pyridine substrates.
-
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the limiting reagent (aryl halide) is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate. Combine the organic extracts.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[3] The crude product can then be purified by flash column chromatography on silica gel to afford the desired coupled product.
Key Considerations & Optimization Strategies
Heterocyclic boronic acids can present unique challenges. If the initial protocol yields suboptimal results, a systematic screening of reaction parameters is recommended.
Common Challenges with Heteroaromatic Substrates
-
Protodeboronation: The C-B bond can be cleaved by trace amounts of acid or water, especially at elevated temperatures, replacing the boronic acid group with a hydrogen atom. This is a common failure mode.[5]
-
Catalyst Inhibition: The lone pair of electrons on the pyridine-like nitrogen of the imidazo[1,2-a]pyridine ring can coordinate to the palladium center, potentially inhibiting its catalytic activity.[8][11]
Parameter Screening Table
| Parameter | Condition 1 (Standard) | Condition 2 (Alternative) | Condition 3 (For Challenging Substrates) | Rationale & Notes |
| Catalyst | Pd(PPh₃)₄ | Pd(OAc)₂ / PPh₃ | XPhos-Pd-G3[7] | Buchwald-type precatalysts (e.g., XPhos, SPhos) are often superior for coupling electron-rich or sterically hindered heteroaromatics.[8] |
| Ligand | PPh₃ (if using Pd(OAc)₂) | SPhos | XPhos | Bulky, electron-rich phosphine ligands promote both oxidative addition and reductive elimination and can prevent catalyst inhibition.[5] |
| Base | K₂CO₃ | K₃PO₄ | Cs₂CO₃ | Stronger bases like K₃PO₄ or Cs₂CO₃ can sometimes accelerate the reaction, but may not be suitable for base-sensitive functional groups.[9] |
| Solvent | Dioxane / H₂O | THF / H₂O | Toluene / H₂O | Solvent choice affects the solubility of reagents and can influence reaction rates. THF is a common alternative to dioxane. |
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive catalyst (oxidized).2. Insufficient temperature.3. Catalyst inhibition by substrate. | 1. Ensure rigorous inert atmosphere technique.2. Increase reaction temperature or switch to microwave heating.3. Screen alternative ligands (e.g., SPhos, XPhos). |
| Significant Protodeboronation | 1. Reaction temperature too high or time too long.2. Presence of acidic impurities. | 1. Lower the reaction temperature and monitor closely.2. Use a milder base (e.g., K₂CO₃ instead of K₃PO₄). Ensure reagents are pure. |
| Formation of Homocoupled Side Products | 1. Reaction conditions promoting side reactions of the boronic acid (Glaser coupling).2. Decomposition of Pd(II) intermediate. | 1. Ensure thorough degassing to remove oxygen.2. Use a different catalyst/ligand system. |
Conclusion
The Suzuki-Miyaura cross-coupling provides an effective and versatile method for the C-C bond functionalization of the 7-Methylimidazo[1,2-a]pyridine core. The protocol detailed herein serves as a robust starting point for researchers. Success with this and other challenging heteroaromatic substrates hinges on a careful selection of catalyst, ligand, and base, combined with meticulous experimental technique, particularly the maintenance of an inert atmosphere. By understanding the underlying mechanism and employing systematic optimization, this reaction can be a powerful tool in the synthesis of novel molecules for drug discovery and development.
References
- 1. Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. calpaclab.com [calpaclab.com]
- 7. Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction [sigmaaldrich.com]
- 8. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: High-Efficiency Suzuki-Miyaura Coupling of 7-Methylimidazo[1,2-a]pyridine-6-boronic acid Utilizing Advanced Palladium Catalysts
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Imidazo[1,2-a]pyridines and the Role of Catalysis
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug discovery. Its unique structural and electronic properties contribute to its ability to interact with a wide range of biological targets, leading to applications as antiviral, antiulcer, antibacterial, and antifungal agents, as well as receptor ligands and calcium channel blockers.[1] The targeted functionalization of this core structure is paramount for the development of novel therapeutics with improved potency and selectivity.
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[2][3] However, the application of this powerful transformation to nitrogen-containing heterocycles, such as 7-Methylimidazo[1,2-a]pyridine-6-boronic acid, presents distinct challenges. These can include catalyst inhibition by the Lewis basic nitrogen atoms, and the inherent stability and reactivity issues of the heteroaryl boronic acids themselves.[4][5] This guide provides a detailed exploration of palladium catalyst systems and optimized protocols to overcome these hurdles and achieve efficient coupling.
Mechanistic Cornerstone: The Suzuki-Miyaura Catalytic Cycle
A foundational understanding of the reaction mechanism is crucial for rational catalyst selection and troubleshooting. The generally accepted catalytic cycle for the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2][6][7]
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X), inserting into the carbon-halogen bond to form a Pd(II) complex. This is often the rate-determining step of the cycle.[2][7]
-
Transmetalation: The organoboron species, activated by a base, transfers its organic group to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic partners on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[2][6][7]
Catalyst Selection: A Comparative Guide for Heteroaryl Coupling
The choice of palladium catalyst and accompanying ligand is the most critical factor for a successful Suzuki-Miyaura coupling involving heteroaryl boronic acids. Modern, pre-formed, and air-stable precatalysts have largely superseded the in-situ generation of the active Pd(0) species, offering greater reproducibility and efficacy at lower catalyst loadings.[4]
| Catalyst/Precatalyst | Ligand Type | Key Advantages | Considerations for this compound |
| Pd(PPh₃)₄ | Tetrakis(triphenylphosphine)palladium(0) | Commercially available, well-established. | Can be effective, but may require higher catalyst loadings and temperatures. Prone to decomposition. |
| Pd(dppf)Cl₂ | Dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II) | Robust, versatile, and effective for a range of substrates. | A good starting point for optimization. The dppf ligand can stabilize the palladium center. |
| Buchwald Palladacycles (e.g., XPhos, SPhos) | Bulky, electron-rich biaryl phosphines | Highly active, enabling low catalyst loadings and room temperature reactions. Excellent for challenging substrates.[8][9][10] | Often the catalysts of choice for nitrogen-containing heterocycles, mitigating catalyst inhibition.[11][12] |
| PEPPSI™ Catalysts (e.g., PEPPSI-IPr) | N-Heterocyclic Carbene (NHC) | Highly active and stable, particularly for coupling with aryl chlorides.[13] | The strong σ-donating NHC ligand can enhance catalytic activity and stability. |
Experimental Protocols
The following protocols are provided as a starting point and should be optimized for specific coupling partners.
Protocol 1: General Screening Conditions using a Buchwald Palladacycle Precatalyst
This protocol is designed for the initial screening of reaction conditions with a highly active catalyst system.
Reagents and Materials:
-
This compound (or its pinacol ester)
-
Aryl halide (bromide or chloride)
-
XPhos Pd G3 (or other suitable Buchwald precatalyst)
-
XPhos ligand (if using a G1 or G2 precatalyst)
-
Potassium phosphate (K₃PO₄), anhydrous
-
1,4-Dioxane, anhydrous
-
Water, degassed
-
Reaction vessel (e.g., microwave vial or Schlenk tube)
-
Magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Step-by-Step Procedure:
-
Vessel Preparation: To a dry reaction vessel containing a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and potassium phosphate (2.0 mmol, 2.0 equiv).
-
Catalyst Addition: In a glovebox or under a stream of inert gas, add the XPhos Pd G3 precatalyst (0.02 mmol, 2 mol%).
-
Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) and degassed water (0.5 mL) to the reaction vessel.
-
Inerting: Seal the vessel and purge with an inert atmosphere for 5-10 minutes.
-
Reaction: Place the vessel in a preheated oil bath or heating block at 80-100 °C.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the layers.
-
Extraction: Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Microwave-Assisted Coupling for Rapid Optimization
Microwave irradiation can significantly accelerate reaction times and improve yields, making it an excellent tool for rapid library synthesis and optimization.[1][14]
Reagents and Materials:
-
As per Protocol 1
-
Microwave reactor and appropriate vials
Step-by-Step Procedure:
-
Vessel Preparation: In a microwave vial, combine the aryl halide (0.5 mmol, 1.0 equiv), this compound (0.6 mmol, 1.2 equiv), and a suitable base such as cesium carbonate (Cs₂CO₃) (1.0 mmol, 2.0 equiv).
-
Catalyst Addition: Add Pd(PPh₃)₄ (0.025 mmol, 5 mol%) or a more active precatalyst at a lower loading (e.g., PEPPSI-IPr, 1-2 mol%).
-
Solvent Addition: Add a suitable solvent system, such as DME/H₂O (4:1, 5 mL).
-
Reaction: Seal the vial and place it in the microwave reactor. Irradiate at a constant temperature (e.g., 120-150 °C) for 10-30 minutes.
-
Workup and Purification: Follow steps 7-10 from Protocol 1.
Troubleshooting and Key Considerations
Low yields or incomplete reactions in Suzuki-Miyaura couplings with heteroaromatic substrates can often be attributed to several factors.[15]
-
Protodeboronation: The cleavage of the C-B bond of the boronic acid is a common side reaction, particularly with electron-deficient or unstable heteroaryl boronic acids.[15]
-
Mitigation: Use of milder bases (e.g., K₃PO₄, KF), shorter reaction times, lower temperatures, or conversion of the boronic acid to a more stable pinacol or MIDA ester.[15]
-
-
Catalyst Deactivation: Oxygen can irreversibly oxidize the active Pd(0) species.[15]
-
Mitigation: Ensure all solvents are thoroughly degassed and the reaction is performed under a strictly inert atmosphere.
-
-
Poor Solubility: Inadequate solubility of reagents can hinder reaction rates.
-
Mitigation: Experiment with different solvent systems (e.g., DMF, THF, toluene in combination with water) or consider using a phase-transfer catalyst.[16]
-
-
Substrate Reactivity: Aryl chlorides are generally less reactive than aryl bromides or iodides and may require more active catalyst systems, such as those employing Buchwald or NHC ligands.[17]
Conclusion
The successful Suzuki-Miyaura coupling of this compound is readily achievable with careful consideration of the catalyst system, base, and reaction conditions. Modern palladium precatalysts, particularly those featuring bulky, electron-rich phosphine ligands or N-heterocyclic carbenes, have proven to be highly effective in overcoming the challenges associated with nitrogen-containing heterocycles. The protocols and troubleshooting guidance provided herein offer a robust framework for researchers to efficiently synthesize novel imidazo[1,2-a]pyridine derivatives for applications in drug discovery and materials science.
References
- 1. eurekaselect.com [eurekaselect.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. m.youtube.com [m.youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles [organic-chemistry.org]
- 6. mdpi.com [mdpi.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. dspace.mit.edu [dspace.mit.edu]
- 10. A new palladium precatalyst allows for the fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Highly Active Palladium Catalyst Applicable to Various Coupling Reactions | TCI Deutschland GmbH [tcichemicals.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
optimal solvent and base conditions for Suzuki reactions with imidazopyridine boronic acids
Application Notes & Protocols
Topic: Optimal Solvent and Base Conditions for Suzuki Reactions with Imidazopyridine Boronic Acids
For: Researchers, Scientists, and Drug Development Professionals
Introduction: The Power of Imidazopyridine Scaffolds
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of C-C bonds with remarkable efficiency and functional group tolerance.[1] In pharmaceutical and materials science, this reaction is indispensable for constructing complex molecular architectures. A particularly important class of heterocyclic compounds synthesized via this method is the imidazopyridines.
Imidazopyridine derivatives, such as those from the imidazo[1,2-a]pyridine and imidazo[4,5-b]pyridine families, are considered "privileged structures" in medicinal chemistry.[2][3] Their rigid, planar geometry and ability to engage in various non-covalent interactions allow them to bind to a wide range of biological targets. Consequently, they form the core of numerous approved drugs and clinical candidates for treating cancer, inflammatory diseases, and infections.[4][5][6]
However, the successful Suzuki coupling of imidazopyridine boronic acids is not always straightforward. The nitrogen atoms in the heterocyclic ring can coordinate to the palladium catalyst, potentially leading to catalyst inhibition. Furthermore, these electron-deficient heteroaromatic systems are often prone to side reactions like protodeboronation, where the boronic acid group is cleaved and replaced by a hydrogen atom.[7][8]
This guide provides a comprehensive analysis of the two most critical parameters for mitigating these challenges: the choice of solvent and base . By understanding the mechanistic roles of these components, researchers can rationally design and optimize reaction conditions to achieve high yields and purity for their target imidazopyridine compounds.
Mechanistic Imperatives: The Role of Solvent and Base
The success of a Suzuki-Miyaura reaction hinges on a delicate balance within its catalytic cycle. The solvent and base are not mere spectators; they are active participants that profoundly influence reaction rates and outcomes.[9][10]
The Critical Function of the Base
The primary role of the base is to activate the organoboron species, making it competent for the rate-determining transmetalation step.[11][12] Two main pathways are generally accepted:[13][14]
-
Boronate Pathway: The base reacts with the boronic acid (R-B(OH)₂) to form a more nucleophilic boronate "ate" complex (e.g., [R-B(OH)₃]⁻). This anionic species has increased electron density on the organic group, facilitating its transfer to the palladium(II) center.[14]
-
Hydroxide/Alkoxide Pathway: The base reacts with the palladium(II) halide complex to replace the halide with a hydroxide or alkoxide ligand. This [Pd(II)-OH] species then reacts with the neutral boronic acid.
For imidazopyridine boronic acids, ensuring efficient formation of the active boronate species without promoting decomposition is the central challenge. The choice of base dictates its concentration and reactivity.
The Multifaceted Role of the Solvent
The solvent influences nearly every aspect of the reaction:[9][15][16]
-
Solubility: It must effectively dissolve the organic substrates, the palladium catalyst/ligand complex, and, to some extent, interact with the inorganic base.
-
Catalyst Stability and Activity: Coordinating solvents can stabilize the active palladium species. However, overly strong coordination can compete with substrates and inhibit catalysis.[16]
-
Polarity and Selectivity: The polarity of the solvent can influence the active catalytic species. In some systems, polar solvents have been shown to favor the formation of anionic palladium complexes, which can alter the selectivity of the reaction.[15][17]
-
Reaction Temperature: The boiling point of the solvent determines the accessible temperature range for the reaction, which is crucial for overcoming activation energy barriers.
Optimizing Reaction Parameters: A Comparative Analysis
The optimal conditions for a Suzuki reaction involving an imidazopyridine boronic acid are highly substrate-dependent. However, general trends can be established by comparing the performance of common solvents and bases.
Selection of the Base
Inorganic bases are most commonly employed in Suzuki reactions. Their effectiveness is a function of basicity, solubility, and the nature of the cation.[14]
| Base | Typical pKa (Conjugate Acid) | Characteristics & Recommendations for Imidazopyridines |
| K₃PO₄ | ~12.3 | Often the best choice for sensitive substrates. A moderately strong, non-nucleophilic base. Its lower solubility often provides a "slow-release" effect, minimizing degradation of base-labile functional groups and reducing the rate of protodeboronation.[18] |
| Cs₂CO₃ | ~10.3 | A strong base often used for challenging couplings. The large, soft cesium cation can improve the solubility of the carbonate and boronate species in organic solvents, accelerating the reaction. Can sometimes be too harsh for sensitive imidazopyridines. |
| K₂CO₃ | ~10.3 | A versatile and cost-effective choice. A standard base that works well in many cases, especially in aqueous solvent mixtures. It is a good starting point for initial reaction screening.[14] |
| Na₂CO₃ | ~10.3 | Similar to K₂CO₃, but often less effective due to lower solubility in organic solvents. Frequently used in aqueous mixtures. A study on 3-iodoimidazo[1,2-a]pyridines found Na₂CO₃ to be an effective base.[2] |
| KF | ~3.2 | A mild base particularly useful for substrates with base-labile groups like esters. It activates the boronic acid by forming a highly nucleophilic trifluoroborate species.[12] Recommended for 2-pyridyl nucleophiles.[19] |
Key Insight: For imidazopyridine boronic acids, which can be prone to decomposition, starting with a milder, non-nucleophilic base like K₃PO₄ is a prudent strategy.[18] If the reaction is sluggish, stronger bases like Cs₂CO₃ can be explored.
Selection of the Solvent
The choice of solvent is intrinsically linked to the choice of base and the overall polarity of the reactants.
| Solvent | Type | Characteristics & Recommendations for Imidazopyridines |
| 1,4-Dioxane | Ethereal | A highly versatile and common choice. Its moderate polarity and high boiling point (101 °C) are suitable for a wide range of couplings. Often used with K₃PO₄ or K₂CO₃, frequently with a small amount of water to aid in dissolving the base.[20] |
| Toluene | Aromatic, Nonpolar | An excellent choice for reactions requiring high temperatures (BP 111 °C) and non-polar conditions. Often used when water must be strictly excluded to prevent protodeboronation of sensitive boronic acids. |
| DME (1,2-Dimethoxyethane) | Ethereal | A polar aprotic solvent with a lower boiling point (85 °C). Studies on 3-iodoimidazo[1,2-a]pyridines have shown that DME, in combination with strong bases, can provide optimized yields and shorter reaction times.[2] |
| THF (Tetrahydrofuran) | Ethereal | Similar to DME but with a lower boiling point (66 °C). Suitable for reactions that proceed at lower temperatures. Its efficacy was also noted for imidazo[1,2-a]pyridine systems.[2] |
| DMF (N,N-Dimethylformamide) | Polar Aprotic | A highly polar solvent that can enhance the rate of some reactions. However, it can also promote side reactions and catalyst decomposition at high temperatures. Caution is advised, though it has been used successfully in some imidazopyridine syntheses.[21] |
| Toluene/H₂O or Dioxane/H₂O | Biphasic | The addition of water (typically 10-20% by volume) can significantly accelerate the reaction by helping to dissolve the inorganic base and facilitate the formation of the active boronate species. This is a very common and effective system.[20] |
Key Insight: A polar aprotic solvent like 1,4-dioxane , often in a biphasic mixture with water, is an excellent starting point for screening Suzuki reactions with imidazopyridine boronic acids.[20][22] For particularly water-sensitive substrates, anhydrous toluene may be superior.
Systematic Optimization Workflow
A logical, stepwise approach is the most efficient path to identifying optimal reaction conditions. The following workflow is recommended for a new imidazopyridine boronic acid and coupling partner.
Caption: A systematic workflow for optimizing Suzuki coupling conditions.
Detailed Experimental Protocols
The following protocols provide a practical starting point for researchers. Safety Note: Always conduct reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
Protocol 1: General Screening Procedure (Microscale)
This protocol is designed for rapidly testing multiple conditions in parallel using 2 mL reaction vials.
-
Materials:
-
Imidazopyridine boronic acid (1.0 equiv)
-
Aryl/heteroaryl halide (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Selected Base (2.0 equiv)
-
Selected Solvent (degassed, 0.5 M concentration relative to limiting reagent)
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
To each of four separate 2 mL vials, add the imidazopyridine boronic acid (e.g., 0.05 mmol), the aryl halide (0.06 mmol), the palladium catalyst (0.0025 mmol), and the chosen base (0.1 mmol).
-
Evacuate and backfill each vial with an inert gas three times.
-
Using a syringe, add the degassed solvent (0.1 mL) to each vial.
-
Seal the vials and place them in a preheated heating block or oil bath (typically 80-100 °C).
-
Stir the reactions vigorously for 12-24 hours.
-
After cooling to room temperature, quench the reactions by adding 0.5 mL of water and 0.5 mL of ethyl acetate.
-
Vortex the vials, then allow the layers to separate.
-
Analyze the organic layer by TLC or LC-MS to determine the conversion and identify the most promising condition.
-
Protocol 2: Optimized Preparative-Scale Reaction
This protocol is for a larger-scale synthesis based on the best conditions identified during screening. This example uses K₃PO₄ in Dioxane/Water.
-
Materials:
-
Imidazopyridine boronic acid (1.0 mmol, 1.0 equiv)
-
Aryl bromide (1.1 mmol, 1.1 equiv)
-
PdCl₂(dppf)-CH₂Cl₂ adduct (3 mol%, 0.03 mmol)
-
Potassium phosphate (K₃PO₄) (2.5 mmol, 2.5 equiv)
-
1,4-Dioxane (8 mL)
-
Deionized Water (2 mL)
-
-
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add the imidazopyridine boronic acid, aryl bromide, PdCl₂(dppf)-CH₂Cl₂ adduct, and K₃PO₄.[18]
-
Seal the flask, then evacuate and backfill with argon three times.
-
Degas the 1,4-dioxane and water by sparging with argon for 15-20 minutes.
-
Add the degassed 1,4-dioxane (8 mL) and water (2 mL) to the flask via syringe.
-
Place the flask in a preheated oil bath at 90 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion (typically 4-16 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired compound.
-
Catalytic Cycle and the Role of Base
The diagram below illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura reaction, emphasizing the crucial activation of the boronic acid by the base.
Caption: The Suzuki catalytic cycle and activation of the boronic acid.
References
- 1. Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. BJOC - Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage [beilstein-journals.org]
- 5. e3s-conferences.org [e3s-conferences.org]
- 6. Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Yoneda Labs [yonedalabs.com]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 10. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
- 15. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Solvent effect on palladium-catalyzed cross-coupling reactions and implications on the active catalytic species. [sonar.rero.ch]
- 18. benchchem.com [benchchem.com]
- 19. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Application Note: A Practical Guide to the Synthesis of Novel Biaryl Compounds via Suzuki-Miyaura Coupling with 7-Methylimidazo[1,2-a]pyridine-6-boronic acid
Abstract
This application note provides a comprehensive guide for the synthesis of biaryl compounds utilizing 7-Methylimidazo[1,2-a]pyridine-6-boronic acid as a key building block. Biaryl motifs are of paramount importance in medicinal chemistry and drug discovery, frequently appearing as core structures in a wide range of therapeutics.[1][2][3] The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic system known for its diverse biological activities.[4][5] This guide details a robust and efficient microwave-assisted Suzuki-Miyaura cross-coupling protocol, explains the underlying reaction mechanism, and offers expert insights into parameter optimization and troubleshooting. The methodologies described herein are designed for researchers, chemists, and drug development professionals seeking to expand their chemical library with novel biaryl structures incorporating the unique imidazo[1,2-a]pyridine core.
Introduction: The Strategic Value of Biaryl Scaffolds in Modern Drug Discovery
The construction of carbon-carbon bonds remains a central focus of modern organic synthesis, and among the most valuable C-C bonds are those that link two aromatic rings to form biaryl structures. These scaffolds are prevalent in numerous blockbuster drugs, natural products, and advanced materials.[2][6] Their prevalence stems from their rigid, well-defined three-dimensional structure, which allows for precise interactions with biological targets, making them ideal for designing high-affinity ligands.[1]
The Imidazo[1,2-a]pyridine Core: A Privileged Heterocycle
The imidazo[1,2-a]pyridine ring system is a nitrogen-bridgehead fused heterocycle that has garnered significant attention in medicinal chemistry. This scaffold is present in commercial drugs like Zolpidem (a hypnotic) and Olprinone (a PDE3 inhibitor) and exhibits a wide spectrum of biological activities, including antiviral, antiulcer, antibacterial, and anticancer properties.[4][5] The incorporation of this moiety into a biaryl structure via its boronic acid derivative, this compound, offers a powerful strategy for generating novel chemical entities with significant therapeutic potential.
Suzuki-Miyaura Cross-Coupling: A Cornerstone of C-C Bond Formation
The Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a Nobel Prize-winning transformation that has become one of the most versatile and widely used methods for synthesizing biaryl compounds.[7][8] Its popularity is due to several practical advantages: the commercial availability of a vast array of boronic acids, the mild reaction conditions, tolerance of a wide range of functional groups, and the fact that the boronic acid reagents and byproducts are generally non-toxic and easily removed.[8]
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The efficacy of the Suzuki-Miyaura reaction lies in its elegant and well-understood catalytic cycle. The process is centered around a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[9] The cycle is generally accepted to proceed through three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[7][10]
-
Oxidative Addition : The cycle begins with the active Pd(0) catalyst, which undergoes oxidative addition into the carbon-halide bond of the aryl halide (Ar¹-X). This step forms a square-planar Pd(II) complex.[7][9]
-
Transmetalation : In this key step, a base activates the organoboronic acid (Ar²-B(OH)₂), facilitating the transfer of the aryl group (Ar²) from the boron atom to the palladium center. This displaces the halide and results in a diorganopalladium(II) intermediate.[9][10]
-
Reductive Elimination : The final step involves the two aryl groups (Ar¹ and Ar²) coupling to form the new biaryl product (Ar¹-Ar²). This process regenerates the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[7]
Materials and Reagents
Successful and reproducible synthesis requires high-quality reagents. The following table lists the necessary materials for the model protocol described in Section 4.0.
| Reagent | CAS Number | Recommended Purity | Supplier Example |
| This compound | 957062-57-6 | ≥96% | Parchem, Combi-Blocks |
| Aryl Bromide (e.g., 4-Bromotoluene) | 106-38-7 | ≥98% | Sigma-Aldrich, TCI |
| Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | 14221-01-3 | ≥99% | Strem, Sigma-Aldrich |
| Potassium Carbonate (K₂CO₃), anhydrous | 584-08-7 | ≥99% | Fisher Scientific |
| 1,4-Dioxane, anhydrous | 123-91-1 | ≥99.8% | Acros Organics |
| Ethanol, 200 proof | 64-17-5 | ≥99.5% | Decon Labs |
| Ethyl Acetate (EtOAc) | 141-78-6 | ACS Grade | VWR |
| Hexanes | 110-54-3 | ACS Grade | VWR |
| Magnesium Sulfate (MgSO₄), anhydrous | 7487-88-9 | ≥99.5% | Sigma-Aldrich |
| Deionized Water | 7732-18-5 | - | In-house |
Experimental Protocol: Microwave-Assisted Synthesis
This protocol describes the synthesis of a model biaryl compound, 6-(p-tolyl)-7-methylimidazo[1,2-a]pyridine, as a representative example.
Reaction Setup and Workflow
The workflow is designed for efficiency and safety, utilizing a dedicated microwave synthesizer. Proper personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Step-by-Step Procedure
-
To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add this compound (176 mg, 1.0 mmol, 1.0 equiv).
-
Add the aryl bromide coupling partner, for example, 4-bromotoluene (205 mg, 1.2 mmol, 1.2 equiv).
-
Add anhydrous potassium carbonate (K₂CO₃) (276 mg, 2.0 mmol, 2.0 equiv).
-
Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (58 mg, 0.05 mmol, 5 mol%).
-
Add 6 mL of a solvent mixture of 1,4-Dioxane and Ethanol (5:1 v/v).
-
Securely seal the vial with a crimp cap.
-
Place the vial into the cavity of a microwave synthesizer.
-
Irradiate the reaction mixture at 120 °C for 20-30 minutes with stirring. Monitor reaction progress by TLC or LC-MS if desired.
Work-up and Purification
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and deionized water (20 mL).
-
Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate (10 mL).
-
Transfer the filtrate to a separatory funnel and separate the layers.
-
Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate (MgSO₄).
-
Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure biaryl product.
Optimizing Reaction Parameters: A Scientist's Perspective
While the provided protocol is robust, Suzuki-Miyaura couplings can be highly substrate-dependent. Understanding the role of each component is key to successful optimization and troubleshooting.
-
5.1 Choice of Catalyst and Ligand : Pd(PPh₃)₄ is an excellent, commercially available Pd(0) source that works well for many applications.[11] For less reactive substrates (e.g., aryl chlorides), more advanced catalyst systems employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) in combination with a precursor like Pd₂(dba)₃ may be required to achieve higher yields.[12]
-
5.2 The Role of the Base : The base is critical for activating the boronic acid for transmetalation.[7] K₂CO₃ is a moderately strong base suitable for many couplings.[11] If epimerization-sensitive substrates are used, a weaker base like K₃PO₄ or Cs₂CO₃ might be preferable. For challenging couplings, stronger bases like NaOH or KOBu-t may be necessary, but these can promote side reactions.
-
5.3 Solvent System Selection : A mixture of an aprotic solvent (like Dioxane or Toluene) and a protic solvent (like water or ethanol) is often beneficial. The aprotic solvent solubilizes the organic components, while the protic component helps dissolve the inorganic base.[11][13] Anhydrous conditions are not always strictly necessary for Suzuki couplings, and in some cases, aqueous conditions can be advantageous.[11]
-
5.4 Temperature and Reaction Time : Microwave irradiation offers rapid, uniform heating, significantly reducing reaction times from hours to minutes compared to conventional oil bath heating. This can also minimize the formation of degradation byproducts. The optimal temperature typically ranges from 80 to 150 °C.
Data and Expected Results
The following table provides a hypothetical summary of expected outcomes for the coupling of this compound with various aryl bromides under the optimized microwave protocol. Yields are illustrative and will vary based on substrate and purification efficiency.
| Aryl Bromide Partner | R Group on Aryl Bromide | Electronic Nature | Expected Yield Range |
| 4-Bromoanisole | -OCH₃ (para) | Electron-donating | 80-95% |
| 4-Bromotoluene | -CH₃ (para) | Electron-donating | 85-98% |
| Bromobenzene | -H | Neutral | 80-95% |
| 4-Bromobenzonitrile | -CN (para) | Electron-withdrawing | 75-90% |
| 2-Bromopyridine | (ortho-N) | Heteroaromatic | 65-85% |
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (decomposed Pd(PPh₃)₄).2. Insufficient temperature/time.3. Poor quality or wet boronic acid. | 1. Use fresh catalyst or a more robust pre-catalyst system.2. Increase microwave temperature (e.g., to 140 °C) or time.3. Use fresh, dry boronic acid. |
| Significant Side Product (Homocoupling of Boronic Acid) | 1. Presence of oxygen in the reaction.2. Catalyst decomposition. | 1. Degas the solvent mixture by sparging with Argon or Nitrogen before adding the catalyst.2. Use a more stable ligand/catalyst combination. |
| Protodeborylation (Boronic acid replaced with -H) | 1. Presence of excess water or acid.2. Prolonged heating at high temperatures. | 1. Use anhydrous solvents and ensure the base is anhydrous.2. Reduce reaction time or temperature. A different base (e.g., KF) may help.[12] |
| Difficulty in Purification | 1. Residual palladium in the product.2. Byproducts with similar polarity to the product. | 1. Use a palladium scavenger resin or perform an activated carbon treatment before chromatography.2. Optimize the chromatography solvent system. |
Conclusion
The Suzuki-Miyaura cross-coupling reaction is an exceptionally powerful tool for the synthesis of biaryl compounds. This application note demonstrates a reliable and highly efficient microwave-assisted protocol for coupling this compound with various aryl halides. By understanding the reaction mechanism and the role of each component, researchers can effectively troubleshoot and adapt this methodology to generate a diverse library of novel molecules for applications in drug discovery and materials science.
References
- 1. Expanding chemical space by para-C−H arylation of arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Application of organometallic catalysts for the synthesis of o-tolyl benzonitrile, a key starting material for sartans - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. chemmethod.com [chemmethod.com]
- 5. chemmethod.com [chemmethod.com]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Yoneda Labs [yonedalabs.com]
- 10. chemrxiv.org [chemrxiv.org]
- 11. scispace.com [scispace.com]
- 12. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: 7-Methylimidazo[1,2-a]pyridine-6-boronic acid for Fragment-Based Drug Discovery
Introduction: Harnessing a Privileged Scaffold and a Reversible Covalent Warhead in FBDD
Fragment-Based Drug Discovery (FBDD) has solidified its position as a powerful and efficient strategy for identifying novel lead compounds, complementing traditional high-throughput screening (HTS) by focusing on smaller, less complex molecules.[1][2] This approach leverages the principle that low-molecular-weight fragments (typically <300 Da) can bind to protein targets with high ligand efficiency, serving as optimal starting points for elaboration into potent, selective, and drug-like candidates.[2][3]
This application note details the utility of 7-Methylimidazo[1,2-a]pyridine-6-boronic acid , a novel fragment that uniquely combines two powerful concepts in medicinal chemistry: a privileged scaffold and a reversible covalent warhead.
-
The Imidazo[1,2-a]pyridine Scaffold: This bicyclic heterocyclic system is recognized as a "privileged structure" due to its frequent appearance in biologically active compounds and marketed drugs like Zolpidem and Alpidem.[4][5][6][7] Its rigid conformation and rich potential for diverse molecular interactions make it an ideal core for probing protein binding sites.[6]
-
The Boronic Acid Warhead: Boronic acids are versatile functional groups that have gained significant traction in drug discovery.[][9] Their key feature is the ability to form reversible covalent bonds with nucleophilic amino acid residues such as serine, threonine, or lysine, which are often found in the active sites of enzymes like proteases and kinases.[][9][10] This reversible covalent mechanism can lead to inhibitors with improved potency, prolonged duration of action, and potentially reduced off-target toxicities compared to irreversible covalent drugs.[11][12][13][14]
The strategic combination of these two features in a single, low-molecular-weight fragment makes this compound a high-value tool for screening campaigns, particularly against enzyme targets amenable to covalent modulation.
Physicochemical Properties and "Rule of Three" Compliance
To be an effective starting point in an FBDD campaign, a fragment should adhere to the "Rule of Three" (Ro3), which helps ensure desirable properties like solubility and synthetic tractability.[3][15] this compound is fully compliant with these guidelines.
| Property | Value | "Rule of Three" Guideline | Compliance |
| Molecular Weight (MW) | 176.0 g/mol [16] | ≤ 300 Da | ✓ |
| cLogP (Predicted) | ~0.5 - 1.0 | ≤ 3 | ✓ |
| Hydrogen Bond Donors | 2 (from -B(OH)₂) | ≤ 3 | ✓ |
| Hydrogen Bond Acceptors | 2 (from Pyridine N) | ≤ 3 | ✓ |
| Rotatable Bonds | 1 (C-B bond) | ≤ 3 | ✓ |
Table 1: Physicochemical properties of this compound and its compliance with the Rule of Three.
Proposed Mechanism of Interaction
The primary utility of this fragment lies in the electrophilic nature of its boronic acid moiety. The boron atom, in its sp²-hybridized state, possesses an empty p-orbital, making it an effective Lewis acid.[9] This allows it to be readily attacked by a nucleophilic hydroxyl group from a serine or threonine residue within a protein's active site, forming a tetrahedral boronate adduct. This interaction is a reversible covalent bond.
Figure 1: Reversible covalent bond formation.
Experimental Workflows and Protocols
We present a tiered workflow for identifying and validating target engagement of this compound. This workflow is designed to maximize efficiency, starting with a rapid primary screen and progressing to detailed structural and kinetic characterization.
Figure 2: FBDD workflow for the title fragment.
Protocol 1: Primary Screening using Surface Plasmon Resonance (SPR)
SPR is an ideal primary screening technique as it is highly sensitive for detecting low-affinity fragment interactions in a label-free, real-time manner.[17][18] It offers advantages of low protein consumption and the ability to provide kinetic data.[18]
Objective: To identify direct binding of the fragment to an immobilized protein target.
Materials:
-
SPR instrument (e.g., Biacore T200)
-
Sensor Chip (e.g., CM5, suitable for amine coupling)
-
Target protein of interest (purified, >95%)
-
This compound
-
Running Buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)
-
Immobilization Buffers: 10 mM Sodium Acetate pH 4.5, 1 M Ethanolamine-HCl pH 8.5
-
Amine Coupling Kit: EDC, NHS solutions
-
DMSO (high purity)
Methodology:
-
Protein Immobilization:
-
Equilibrate the system with Running Buffer.
-
Activate the sensor surface with a 7-minute injection of a 1:1 mixture of EDC/NHS.
-
Inject the target protein (20-50 µg/mL in 10 mM Sodium Acetate, pH 4.5) over the activated surface until the desired immobilization level (typically 8,000-12,000 RU) is reached.
-
Deactivate excess reactive groups with a 7-minute injection of 1 M Ethanolamine-HCl.
-
A reference flow cell should be prepared similarly but without protein injection to serve as a control for nonspecific binding and bulk refractive index changes.[18]
-
-
Fragment Screening:
-
Prepare a stock solution of the fragment at 100 mM in 100% DMSO.
-
Create a dilution series of the fragment (e.g., 1 µM to 200 µM) in Running Buffer. Critical: Ensure the final DMSO concentration is matched across all samples and the Running Buffer (typically ≤1%). Mismatched DMSO is a major source of false positives.[18][19]
-
Inject the fragment solutions over the target and reference flow cells at a flow rate of 30 µL/min for a 60-second association phase, followed by a 120-second dissociation phase.
-
Include buffer-only (blank) injections periodically for double referencing.
-
-
Data Analysis:
-
Process the raw sensorgram data by subtracting the reference channel signal and the blank injection signal.
-
Analyze the steady-state binding response to determine binding affinity (Kᴅ). For fragments, this is often in the high micromolar to millimolar range.
-
A positive "hit" is a concentration-dependent binding response on the target surface that is significantly above the noise level.[19]
-
Protocol 2: Hit Validation by X-ray Crystallography
Crystallography provides unambiguous proof of binding and delivers high-resolution structural information of the fragment-protein interaction, which is essential for structure-guided lead optimization.[20][21][22][23]
Objective: To determine the three-dimensional binding mode of the fragment.
Materials:
-
Crystallization-grade target protein (>98% purity, monodisperse)
-
Fragment stock solution (100-500 mM in DMSO or other suitable solvent)
-
Crystallization screens and reagents
-
Cryoprotectant
-
X-ray diffraction source (synchrotron preferred for fragment screening)[20]
Methodology:
-
Crystal Preparation:
-
Obtain high-quality, reproducible crystals of the target protein (apo form). Crystals should diffract to a resolution of <2.5Å.[21]
-
-
Fragment Soaking:
-
Prepare a soaking solution by adding the fragment stock solution to the mother liquor from the crystal drop to a final concentration of 1-10 mM. The solvent concentration should be kept below a level that degrades crystal quality (typically <10% DMSO).[21]
-
Transfer a protein crystal into the soaking solution and incubate for a period ranging from minutes to several hours. Time is a critical variable to optimize.
-
-
Data Collection and Processing:
-
Harvest the soaked crystal and flash-cool it in a cryoprotectant solution.
-
Collect a high-resolution X-ray diffraction dataset. It is crucial to also collect a dataset from a control crystal (soaked in mother liquor with solvent only) under identical conditions.
-
Process the data and solve the structure by molecular replacement using the apo protein structure as a model.
-
-
Structure Analysis:
-
Carefully analyze the resulting electron density maps (e.g., Fo-Fc maps) to identify density corresponding to the bound fragment.[21]
-
If density is present, model the fragment into the density and refine the structure.
-
Crucial: For this fragment, pay close attention to the density between the boronic acid and any nearby serine, threonine, or lysine residues to confirm the formation of a covalent boronate adduct.
-
Protocol 3: Functional Characterization with a Biochemical Assay
Once binding is confirmed, a functional assay is required to demonstrate that this binding event translates into a measurable biological effect (e.g., enzyme inhibition).
Objective: To quantify the inhibitory potency of the fragment and confirm a reversible covalent mechanism.
Materials:
-
Purified, active enzyme target
-
Substrate for the enzyme (ideally with a fluorescent or colorimetric readout)
-
Assay Buffer
-
Fragment stock solution
-
Microplate reader
Methodology:
-
IC₅₀ Determination (Time-Dependent Inhibition):
-
Because covalent inhibitors often show time-dependent effects, IC₅₀ values should be determined at multiple pre-incubation time points.[24]
-
Prepare a serial dilution of the fragment.
-
In a microplate, pre-incubate the enzyme with the fragment dilutions for different durations (e.g., 15 min, 60 min, 120 min).
-
Initiate the enzymatic reaction by adding the substrate.
-
Monitor the reaction progress kinetically.
-
A leftward shift in the IC₅₀ curve with increasing pre-incubation time is a hallmark of covalent inhibition.[25]
-
-
Reversibility "Jump Dilution" Assay:
-
This assay confirms the reversibility of inhibition.[26]
-
Incubate the enzyme with a high concentration of the fragment (e.g., 10x IC₅₀) for a sufficient time to allow the covalent adduct to form.
-
Rapidly dilute the enzyme-inhibitor complex (e.g., 100-fold) into assay buffer containing substrate.
-
Monitor the recovery of enzyme activity over time.
-
A gradual recovery of activity indicates that the fragment is dissociating from the enzyme, confirming a reversible binding mode.[26] An irreversible inhibitor would show no recovery of activity.
-
Conclusion and Future Directions
This compound represents a high-quality starting point for FBDD campaigns targeting enzymes with key nucleophilic residues in their active sites. Its "Rule of Three" compliance ensures favorable physicochemical properties, while its unique combination of a privileged imidazo[1,2-a]pyridine scaffold and a boronic acid warhead provides a powerful tool for discovering novel, potent, and potentially selective reversible covalent inhibitors. The detailed protocols provided herein offer a robust framework for screening, validating, and characterizing hits derived from this promising fragment, paving the way for efficient structure-guided drug design.[27]
References
- 1. onenucleus.com [onenucleus.com]
- 2. Fragment Based Drug Design and Field-Based Technology - Pharmacelera | Pushing the limits of computational chemistry [pharmacelera.com]
- 3. Fragment-Based Drug Discovery: A Comprehensive Overview - PharmaFeatures [pharmafeatures.com]
- 4. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. | Semantic Scholar [semanticscholar.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. benchchem.com [benchchem.com]
- 11. [PDF] An update on the discovery and development of reversible covalent inhibitors | Semantic Scholar [semanticscholar.org]
- 12. An update on the discovery and development of reversible covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. An update on the discovery and development of reversible covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. calpaclab.com [calpaclab.com]
- 17. SPR-based fragment screening: advantages and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. scispace.com [scispace.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Fragment-Based Screening by Protein Crystallography: Successes and Pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Fragment Screening By Crystallography: An Alternative To High Throughput Screening | Peak Proteins [peakproteins.com]
- 22. selvita.com [selvita.com]
- 23. Fragment HIT Identification in FBDD - CrystalsFirst [crystalsfirst.com]
- 24. A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. From Screening to Validation: A Comprehensive Approach to Identifying Covalent Inhibitors for Challenging Targets - BioAscent | Integrated Drug Discovery Services [bioascent.com]
- 26. Reversible Covalent Inhibitor Binding Assay | Domainex [domainex.co.uk]
- 27. Fragment-based drug discovery: opportunities for organic synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Large-Scale Synthesis of 7-Methylimidazo[1,2-a]pyridine-6-boronic Acid Derivatives
Introduction: The Strategic Importance of Imidazo[1,2-a]pyridine Boronic Acids in Drug Discovery
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry, forming the core of numerous clinically evaluated and marketed drugs. Its unique structural and electronic properties allow for versatile interactions with a range of biological targets. The introduction of a boronic acid moiety, particularly at the 6-position, transforms this scaffold into a powerful building block for drug development. Boronic acids are indispensable reagents in modern organic synthesis, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. This reaction enables the efficient and modular construction of complex molecular architectures by forming carbon-carbon bonds, a cornerstone of contemporary drug discovery programs.
7-Methylimidazo[1,2-a]pyridine-6-boronic acid and its derivatives are of particular interest due to the strategic placement of the methyl group, which can influence the molecule's metabolic stability, potency, and selectivity for its target. As such, the development of a robust, scalable, and economically viable synthetic route to this class of compounds is a critical objective for researchers and drug development professionals.
This comprehensive guide provides a detailed examination of the large-scale synthesis of this compound. It offers not just a step-by-step protocol but also delves into the underlying chemical principles, process optimization strategies, and safety considerations essential for transitioning from laboratory-scale synthesis to pilot plant and commercial-scale production.
Retrosynthetic Analysis and Strategic Approach
The most logical and convergent approach to the synthesis of this compound involves a two-stage strategy. First, the construction of the core heterocyclic system, a 6-halo-7-methylimidazo[1,2-a]pyridine, is undertaken. This is followed by a palladium-catalyzed Miyaura borylation to introduce the boronic acid functionality at the 6-position. This strategy is advantageous for large-scale synthesis as it allows for the late-stage introduction of the boronic acid group, a moiety that can be sensitive to certain reaction conditions.
Application Note: Strategies for the Purification of Suzuki Coupling Products Derived from 7-Methylimidazo[1,2-a]pyridine-6-boronic acid
An Application Guide for Drug Development Professionals
Abstract
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, particularly in the synthesis of biaryl scaffolds prevalent in pharmaceuticals.[1][2] The imidazo[1,2-a]pyridine core is of significant interest due to its presence in numerous biologically active compounds.[3][4][5] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the purification of Suzuki coupling products involving the versatile building block, 7-Methylimidazo[1,2-a]pyridine-6-boronic acid. We will delve into the analysis of common impurities, present a logical workflow for selecting a purification strategy, and provide detailed, field-proven protocols for chromatographic and non-chromatographic methods.
Foundational Principles: Understanding the Post-Reaction Mixture
Effective purification begins with a thorough understanding of every component in the crude reaction mixture. The unique properties of the 7-Methylimidazo[1,2-a]pyridine moiety—namely its inherent polarity and the basicity of its nitrogen atoms—dictate the challenges and opportunities in isolating the desired product.
Profile of Potential Reaction Components
The crude product is a complex mixture. Beyond the desired biaryl product, it contains unreacted starting materials, reagents, and side products formed through competing reaction pathways.
-
Desired Product (Target Biaryl Compound): The polarity of this molecule is dominated by the imidazo[1,2-a]pyridine core, making it a relatively polar and basic compound. Its solubility and chromatographic behavior will be significantly influenced by the nature of the coupled aryl partner.
-
This compound (Starting Material): This is a highly polar, water-soluble solid.[6][7][8] Its boronic acid group makes it acidic, but the fused heterocyclic system is basic.
-
Common Side Products & Impurities:
-
Protodeboronation Product (7-Methylimidazo[1,2-a]pyridine): Heteroaryl boronic acids are particularly susceptible to protodeboronation, where the C-B bond is cleaved by hydrolysis, replacing the boronic acid with a hydrogen atom.[9][10][11] This side product is often less polar than the boronic acid starting material but can have a similar polarity to the desired product, complicating separation.
-
Homocoupling Product (Bis(7-methylimidazo[1,2-a]pyridin-6-yl)): The oxidative coupling of two boronic acid molecules is a common side reaction, often promoted by the presence of oxygen or unreduced Pd(II) species in the reaction mixture.[9][12] This dimer is typically less polar and more symmetrical than the desired product.
-
Palladium Catalyst and Ligand Residues: Residual palladium and degraded ligands (e.g., phosphine oxides) are critical impurities to remove, especially for active pharmaceutical ingredients (APIs).[13][14]
-
Inorganic Base: Bases like K₂CO₃ or K₃PO₄ are essential for the reaction but must be thoroughly removed, which is typically achieved during aqueous work-up.[1]
-
Data Summary: Physicochemical Properties of Reaction Components
The following table summarizes the expected properties of the key species, which will inform the purification strategy.
| Component | Expected Polarity | Key Physicochemical Properties | Typical Purification Challenge |
| Desired Biaryl Product | Moderate to High | Basic nitrogen, likely solid | Potential for peak tailing on silica gel; co-elution with impurities |
| Boronic Acid SM | Very High | Water-soluble, amphoteric | Can streak on TLC; easily removed with aqueous wash if unreacted |
| Protodeboronation Product | Moderate | Basic nitrogen, less polar than SM | Can have similar polarity to the desired product |
| Homocoupling Product | Low to Moderate | Often crystalline and less polar | Separation from the desired product if polarities are close |
| Inorganic Base | Ionic | Highly water-soluble | Must be removed in initial work-up to avoid complicating chromatography |
| Palladium/Ligand Residues | Variable | Can be tenacious | Requires specific techniques for complete removal (scavengers, carbon) |
Strategic Purification Workflow
A one-size-fits-all approach to purification is inefficient. The optimal strategy depends on the scale of the reaction and the specific properties of the target molecule and its impurities, as determined by thin-layer chromatography (TLC) or LC-MS analysis. The following workflow provides a logical decision-making process.
Caption: Decision workflow for selecting the optimal purification strategy.
Detailed Experimental Protocols
The following protocols provide step-by-step instructions for the most common and effective purification techniques.
Protocol 1: Standard Aqueous Work-up
Causality: The primary goal of the work-up is to remove the inorganic base and other highly water-soluble species from the organic components. This step is critical and simplifies subsequent chromatographic purification.
-
Quenching: Cool the reaction mixture to room temperature. Dilute it with a suitable organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM) (approx. 10-20x the volume of the reaction solvent).
-
Washing: Transfer the diluted mixture to a separatory funnel. Wash sequentially with:
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid and remove some boronic acid residues.
-
Water to remove inorganic salts.
-
Brine (saturated aqueous NaCl) to reduce the solubility of organic material in the aqueous layer and aid in phase separation.
-
-
Drying and Concentration: Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
Protocol 2: Purification by Flash Column Chromatography
A. Method A: Normal-Phase Flash Chromatography (Silica Gel)
Expertise & Experience: This method is preferred when the desired product is significantly less polar than the boronic acid starting material and other polar impurities. However, the basic nitrogen of the imidazo[1,2-a]pyridine ring can interact strongly with the acidic silanol groups on the silica surface, leading to significant peak tailing.[15][16] This interaction can be mitigated by adding a basic modifier to the eluent.
Step-by-Step Protocol:
-
TLC Analysis: Develop a suitable solvent system using TLC. Start with a mixture like 50:50 Hexanes:EtOAc and gradually increase the polarity. To combat peak tailing, add 0.5-1% triethylamine (Et₃N) to the eluent system.
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 Hexanes:EtOAc + 1% Et₃N) and pack the column.
-
Sample Loading: Adsorb the crude product onto a small amount of silica gel ("dry loading") for better resolution. Place the dried silica with the adsorbed sample on top of the packed column.
-
Elution: Run the column using a gradient elution, slowly increasing the proportion of the more polar solvent (e.g., EtOAc).
-
Fraction Collection: Collect fractions and monitor them by TLC to identify and combine those containing the pure product.
B. Method B: Reversed-Phase Flash Chromatography (C18-Functionalized Silica)
Expertise & Experience: Reversed-phase chromatography is the method of choice for purifying highly polar, water-soluble compounds that show poor retention on normal-phase silica.[17][18][19][20] The separation is based on hydrophobicity, with more polar compounds eluting first.[18] For basic compounds like imidazopyridine derivatives, adding an acid modifier (e.g., formic acid or trifluoroacetic acid) to the mobile phase is crucial for obtaining sharp, symmetrical peaks by ensuring the analyte is protonated.[21][22]
Step-by-Step Protocol:
-
TLC/LC-MS Analysis: Use C18-coated TLC plates or analytical HPLC to determine an appropriate solvent system, typically a mixture of water and acetonitrile (ACN) or methanol (MeOH).
-
Solvent Preparation: Prepare the mobile phases.
-
Solvent A: Water + 0.1% Formic Acid (or TFA).
-
Solvent B: Acetonitrile (or MeOH) + 0.1% Formic Acid (or TFA).
-
-
Column Equilibration: Equilibrate the C18 column with the initial mobile phase composition (e.g., 95:5 Solvent A:Solvent B).
-
Sample Loading: Dissolve the crude product in a minimal amount of a strong solvent (like DMSO or DMF) or the mobile phase itself and inject it onto the column.
-
Elution: Run a gradient, increasing the percentage of Solvent B over time to elute compounds of increasing hydrophobicity.
-
Fraction Collection & Analysis: Collect fractions and analyze by TLC or LC-MS. Combine pure fractions and remove the solvent. Note that removing water from final fractions often requires lyophilization (freeze-drying).
Protocol 3: Purification by Crystallization
Trustworthiness: When successful, crystallization is the most effective method for achieving high purity on a large scale, as the crystal lattice selectively incorporates the desired molecule while excluding impurities.[23]
Step-by-Step Protocol:
-
Solvent Screening: Dissolve a small amount of the crude product in a minimum of a hot solvent in which it is highly soluble (e.g., ethanol, isopropanol, or ethyl acetate).
-
Induce Crystallization: Slowly cool the solution to room temperature, and then in an ice bath. If crystals do not form, add a less polar "anti-solvent" (e.g., hexanes or water) dropwise until turbidity persists. Scratching the inside of the flask with a glass rod can also initiate crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold crystallization solvent or the anti-solvent to remove any surface impurities.
-
Drying: Dry the crystals under high vacuum to remove all residual solvent.
Visualization of Key Chemical Species
Understanding the structures of potential byproducts is key to devising a separation strategy.
Caption: Key products and byproducts in the Suzuki coupling reaction.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Severe Peak Tailing (Normal-Phase) | The basic nitrogen of the product is interacting with acidic silica gel.[15][16] | 1. Add 0.5-1% triethylamine or pyridine to the eluent. 2. Use neutral alumina instead of silica gel. 3. Switch to reversed-phase chromatography. |
| Product and Homocoupling Impurity Co-elute | The two compounds have very similar polarity in the chosen system. | 1. Switch chromatography mode (Normal-Phase ↔ Reversed-Phase). 2. Use a shallower gradient for better resolution. 3. Attempt crystallization, as the different molecular shapes may prevent co-crystallization. |
| Low or No Recovery from Column | 1. (Normal-Phase): The product is too polar and is irreversibly adsorbed to the silica. 2. (Reversed-Phase): The product is not soluble in the mobile phase and has precipitated on the column. | 1. Flush the column with a highly polar solvent (e.g., 10% MeOH in DCM with 1% NH₄OH). 2. For RP, increase the organic content of the mobile phase or dissolve the crude sample in a stronger solvent (e.g., DMSO) before loading. |
| Final Product is Contaminated with Palladium | Palladium residues are often non-polar and can be difficult to separate by standard chromatography. | 1. Before chromatography, stir the crude product solution with activated carbon and filter through Celite.[24] 2. Use a commercial palladium scavenger resin. 3. An additional crystallization step can often leave palladium residues in the mother liquor. |
References
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Crystal Correlation Of Heterocyclic Imidazo[1,2-a]pyridine Analogues and Their Anticholinesterase Potential Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prescribed drugs containing nitrogen heterocycles: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09198G [pubs.rsc.org]
- 6. echemi.com [echemi.com]
- 7. calpaclab.com [calpaclab.com]
- 8. parchem.com [parchem.com]
- 9. Yoneda Labs [yonedalabs.com]
- 10. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Chromatography [chem.rochester.edu]
- 16. welch-us.com [welch-us.com]
- 17. researchgate.net [researchgate.net]
- 18. biotage.com [biotage.com]
- 19. researchgate.net [researchgate.net]
- 20. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 21. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 22. Reversed-Phase Flash Chromatography - Resospace ! [resospace.nz]
- 23. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 24. youtube.com [youtube.com]
Application Note: Strategic Synthesis of Novel PD-1/PD-L1 Antagonists Using 7-Methylimidazo[1,2-a]pyridine-6-boronic acid
Abstract
The programmed cell death protein 1 (PD-1) and its ligand (PD-L1) constitute a critical immune checkpoint pathway often exploited by cancer cells to evade immune destruction. While monoclonal antibodies have validated this axis as a therapeutic target, small molecule inhibitors offer potential advantages in terms of oral bioavailability, improved tissue penetration, and manufacturing costs. This guide details the strategic application of 7-Methylimidazo[1,2-a]pyridine-6-boronic acid as a key building block in the synthesis of potent, orally bioavailable small molecule PD-1/PD-L1 antagonists, exemplified by the synthesis of a crucial intermediate for compounds structurally related to INCB086550, a clinical-stage inhibitor. We provide a comprehensive, field-proven protocol for a pivotal Suzuki-Miyaura coupling reaction, discuss the underlying mechanistic rationale for the inhibitor's action, and present the data in a format tailored for researchers, scientists, and drug development professionals.
Introduction: The Imperative for Small Molecule PD-L1 Inhibitors
The interaction between PD-1 on activated T-cells and PD-L1 on tumor cells delivers an inhibitory signal that suppresses T-cell activity, enabling tumor immune escape.[1][2] Blocking this interaction has revolutionized oncology.[3][4] Small molecule inhibitors have emerged as a promising alternative to antibody therapies, designed to disrupt the PD-1/PD-L1 protein-protein interface.[5]
A prominent class of these inhibitors is based on the imidazo[1,2-a]pyridine scaffold, which serves as a rigid and synthetically versatile core.[6] These molecules function through a distinct mechanism of action: they bind to a hydrophobic pocket on the surface of PD-L1, inducing its dimerization and subsequent internalization.[2] This removes PD-L1 from the cell surface, effectively preventing it from engaging with PD-1 on T-cells and thereby restoring anti-tumor immunity. The 7-methylimidazo[1,2-a]pyridine moiety, in particular, has been identified as a critical component in highly potent inhibitors such as INCB086550, developed by Incyte Corporation.
The synthesis of these complex molecules often relies on robust and efficient cross-coupling methodologies. The Suzuki-Miyaura coupling is a cornerstone of modern medicinal chemistry for constructing biaryl linkages, a common structural motif in PD-L1 inhibitors.[4] This application note focuses on the pivotal role of this compound in this context, providing a detailed, self-validating protocol for its use in synthesizing a key biaryl intermediate.
Synthetic Strategy & Workflow
The construction of imidazopyridine-based PD-L1 inhibitors typically involves a convergent synthesis strategy. A key step is the formation of a carbon-carbon bond between the electron-rich imidazo[1,2-a]pyridine core and a functionalized (hetero)aryl partner. The Suzuki-Miyaura reaction is the method of choice for this transformation due to its high functional group tolerance, mild reaction conditions, and the commercial availability of diverse boronic acids and their esters.
The workflow centers on coupling a halogenated imidazopyridine precursor with a suitable boronic acid or, conversely, coupling this compound with a halogenated coupling partner. The latter approach is detailed here for the synthesis of a key intermediate.
Detailed Application Protocol: Suzuki-Miyaura Coupling
This protocol describes the synthesis of 6-(6-Chloropyridin-3-yl)-7-methylimidazo[1,2-a]pyridine , a key intermediate for compounds of the INCB086550 class, as adapted from patent literature (see reference to WO2018119266A1). The causality behind the choice of reagents is critical: a palladium catalyst with a phosphine ligand is chosen for its efficiency in coupling heteroaryl systems, a carbonate base is used to activate the boronic ester for transmetalation without being overly harsh on the sensitive functional groups, and an aqueous dioxane solvent system facilitates the dissolution of both organic and inorganic reagents.
3.1. Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Supplier Notes |
| 6-Bromo-7-methylimidazo[1,2-a]pyridine | 957062-56-5 | 211.05 | Starting material (can be synthesized or purchased) |
| 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine | 864765-74-0 | 220.08 | Coupling partner |
| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) | 72287-26-4 | 555.77 | Catalyst, often abbreviated as Pd(dppf)Cl₂ |
| Sodium Carbonate (Na₂CO₃) | 497-19-8 | 105.99 | Anhydrous, powdered |
| 1,4-Dioxane | 123-91-1 | 88.11 | Anhydrous, sparged with N₂ before use |
| Deionized Water | 7732-18-5 | 18.02 | Degassed |
3.2. Step-by-Step Experimental Procedure
-
Reaction Setup: To a 100-mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 6-bromo-7-methylimidazo[1,2-a]pyridine (2.11 g, 10.0 mmol, 1.0 equiv.).
-
Reagent Addition: Add 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine (2.64 g, 12.0 mmol, 1.2 equiv.), sodium carbonate (3.18 g, 30.0 mmol, 3.0 equiv.), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.37 g, 0.5 mmol, 0.05 equiv.).
-
Solvent Addition: Evacuate the flask and backfill with nitrogen three times. Under a positive flow of nitrogen, add 1,4-dioxane (40 mL) and deionized water (10 mL).
-
Reaction Execution: Heat the reaction mixture to 90 °C and stir vigorously under a nitrogen atmosphere for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: After the reaction is complete (disappearance of the starting bromide), cool the mixture to room temperature. Dilute the mixture with ethyl acetate (100 mL) and water (50 mL).
-
Extraction: Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 50 mL). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Chromatography: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 20% to 80%) to afford the desired product, 6-(6-aminopyridin-3-yl)-7-methylimidazo[1,2-a]pyridine, as a solid.
3.3. Expected Results & Validation
| Parameter | Expected Outcome |
| Product | 6-(6-aminopyridin-3-yl)-7-methylimidazo[1,2-a]pyridine |
| Appearance | Off-white to pale yellow solid |
| Yield | 75-85% (typical) |
| Purity (LCMS) | >95% |
| ¹H NMR | Consistent with the predicted structure |
| MS (ESI+) | m/z = 225.1 [M+H]⁺ |
This data is representative and actual results may vary based on experimental conditions and scale.
Mechanism of Action: Dimerization and Internalization
The synthesized imidazopyridine-based antagonists do not function by sterically hindering the PD-1/PD-L1 interaction in the same way as antibodies. Instead, they operate via a more nuanced mechanism.[2] The small molecule binds to a hydrophobic pocket on the surface of a PD-L1 monomer, a site distinct from the PD-1 binding interface. This binding event induces a conformational change in PD-L1, promoting the formation of a stable homodimer. The inhibitor effectively acts as 'molecular glue', holding two PD-L1 molecules together.
This drug-induced PD-L1 dimer is then recognized by the cell's endocytic machinery, leading to its internalization and removal from the cell surface. By depleting the cell surface of PD-L1, the inhibitor prevents the ligand from engaging with PD-1 on T-cells, thus lifting the "brake" on the anti-tumor immune response.
Conclusion and Future Perspectives
This compound and its precursors are indispensable building blocks for the synthesis of a new generation of oral PD-L1 inhibitors. The Suzuki-Miyaura coupling provides a reliable and scalable method for incorporating this key pharmacophore into complex molecular architectures. The detailed protocol herein serves as a validated starting point for researchers engaged in the discovery and development of novel cancer immunotherapies. The unique mechanism of induced dimerization and internalization offers a differentiated therapeutic strategy from monoclonal antibodies, and further exploration of the structure-activity relationships around the imidazopyridine core will undoubtedly lead to the development of next-generation inhibitors with enhanced potency and optimized pharmacokinetic profiles.
References
- 1. Design, Synthesis, and Biological Evaluation of Imidazopyridines as PD-1/PD-L1 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO2018119266A1 - Benzooxazole derivatives as immunomodulators - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
Application Note & Protocol: Microwave-Assisted Suzuki Coupling of Imidazopyridines
Introduction: Accelerating Drug Discovery with Imidazopyridine Scaffolds
The imidazopyridine core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1][2][3][4] Its derivatives are integral to drugs with diverse biological activities, including hypnotic agents like Zolpidem, gastroprotective agents such as Zolimidine, and novel kinase inhibitors for oncology research.[2][5] The functionalization of the imidazopyridine nucleus is therefore a critical step in the drug discovery pipeline, enabling the rapid generation of compound libraries to explore structure-activity relationships (SAR).
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry for its reliability in constructing C-C bonds.[6] When applied to heteroaromatic systems like imidazopyridines, it provides a powerful method for introducing aryl and heteroaryl substituents. However, traditional thermal heating methods can be slow, often requiring hours or even days to reach completion, and can lead to the degradation of sensitive substrates.[7][8]
This application note details a robust and highly efficient protocol for the Suzuki-Miyaura coupling of halogenated imidazopyridines utilizing microwave-assisted organic synthesis (MAOS). Microwave irradiation offers a significant advancement over conventional heating by providing rapid, uniform, and direct heating of the reaction mixture.[7][8][9][10][11] This leads to dramatic reductions in reaction times (often from hours to minutes), improved reaction yields, higher product purity, and aligns with the principles of Green Chemistry by reducing energy consumption and often minimizing solvent use.[10][11][12]
Part 1: Mechanistic Insights and Key Parameter Optimization
A successful Suzuki coupling hinges on the interplay between the catalyst, substrate, base, and solvent. Understanding their roles is crucial for optimizing the reaction for specific imidazopyridine derivatives.
The Suzuki-Miyaura Catalytic Cycle
The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.
// Nodes Pd0 [label="Pd(0)L_n", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OxAdd [label="Oxidative\nAddition", shape=ellipse, style=solid, fillcolor="#FFFFFF", fontcolor="#202124"]; PdII_Aryl [label="Ar-Pd(II)L_n-X", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Transmetalation [label="Transmetalation", shape=ellipse, style=solid, fillcolor="#FFFFFF", fontcolor="#202124"]; PdII_Biaryl [label="Ar-Pd(II)L_n-Ar'", fillcolor="#FBBC05", fontcolor="#202124"]; RedElim [label="Reductive\nElimination", shape=ellipse, style=solid, fillcolor="#FFFFFF", fontcolor="#202124"];
// Invisible nodes for labels ArylHalide [label="Imidazopyridine-X (Ar-X)", shape=plaintext, fontcolor="#202124"]; Boronic [label="Ar'-B(OR)₂ + Base", shape=plaintext, fontcolor="#202124"]; Product [label="Product\n(Ar-Ar')", shape=plaintext, fontcolor="#34A853"];
// Edges Pd0 -> OxAdd [label=""]; ArylHalide -> OxAdd [style=dashed]; OxAdd -> PdII_Aryl; PdII_Aryl -> Transmetalation; Boronic -> Transmetalation [style=dashed]; Transmetalation -> PdII_Biaryl; PdII_Biaryl -> RedElim; RedElim -> Pd0 [label=" Catalyst\nRegeneration"]; RedElim -> Product [style=dashed]; } .enddot Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the imidazopyridine, forming a Pd(II) complex.[13][14]
-
Transmetalation: The organic group from the activated boron reagent is transferred to the palladium center, displacing the halide. This step is facilitated by a base.[15]
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the desired biaryl product and regenerating the active Pd(0) catalyst.[14]
Optimizing Reaction Components
-
Halogenated Imidazopyridine (Ar-X): The reactivity of the halide follows the order I > Br > Cl. While bromo-imidazopyridines are common and reliable substrates, modern catalysts have made the coupling of less expensive but more inert chloro-imidazopyridines highly efficient, especially under microwave conditions.
-
Boron Reagent (Ar'-B(OR)₂):
-
Boronic Acids (R=H): Generally more reactive, often leading to faster reaction times. However, they can be prone to decomposition (protodeboronation), which can affect shelf-life and yield.[16]
-
Boronate Esters (e.g., Pinacol Esters): Offer significantly enhanced stability, are easier to handle and purify, and are often crystalline solids.[16][17] This stability makes them highly advantageous for building diverse compound libraries. Recent studies have shown that boronate esters can transmetalate directly without prior hydrolysis.[18]
-
-
Palladium Catalyst & Ligands:
-
Pd(PPh₃)₄ (Tetrakis): A versatile and commonly used catalyst, effective for a wide range of substrates.[19]
-
Pd(OAc)₂ with Phosphine Ligands: Using a palladium(II) precursor like palladium acetate with added phosphine ligands (e.g., PPh₃, Buchwald ligands like SPhos or XPhos) allows for fine-tuning of the catalyst's steric and electronic properties to suit challenging substrates.[19] For imidazopyridines, both Pd(PPh₃)₄ and systems like Pd(OAc)₂/PPh₃ have proven to be excellent choices.
-
-
Base: The base is crucial for activating the organoboron species to form a more nucleophilic "ate" complex, which facilitates the transmetalation step.[15]
-
Inorganic Bases: Potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are widely used and effective. Cs₂CO₃ is more soluble and often provides better results with less reactive chlorides.
-
Aqueous solutions of these bases are typically used to ensure solubility and efficient reaction.
-
-
Solvent: For microwave synthesis, the solvent choice is critical. Polar solvents with a high dielectric loss (tan δ) are most effective at absorbing microwave energy and converting it into heat.[10][12][20]
Part 2: Detailed Experimental Protocol
This protocol provides a general method for the microwave-assisted Suzuki coupling of a halogenated imidazopyridine with an arylboronic acid or ester.
Materials and Reagents
| Component | Specification | Supplier | Notes |
| Halogenated Imidazopyridine | e.g., 6-bromo-2-phenylimidazo[1,2-a]pyridine | Commercial or synthesized | Starting material (1.0 equiv.) |
| (Hetero)arylboronic Acid/Ester | e.g., 4-methoxyphenylboronic acid | Commercial | Coupling partner (1.2–1.5 equiv.) |
| Palladium Catalyst | Pd(PPh₃)₄ or Pd(OAc)₂ + PPh₃ | Commercial | 5–10 mol % |
| Base | K₂CO₃ or Cs₂CO₃ | Anhydrous Grade | 2.0–3.0 equiv. |
| Solvent | 1,4-Dioxane / Water (e.g., 4:1 v/v) | Anhydrous / Degassed | Ensure solvents are degassed to prevent catalyst oxidation. |
| Inert Gas | Argon or Nitrogen | High Purity | For creating an inert atmosphere. |
| Equipment | |||
| Microwave Reactor | e.g., Biotage Initiator, CEM Discover | Crucial for safety and reproducibility. Do not use a domestic microwave oven. | |
| Microwave Reaction Vials | 2-5 mL or 10-20 mL with crimp caps | ||
| Standard Glassware | Flasks, beakers, separatory funnel | ||
| Purification System | Flash column chromatography setup, silica gel |
Experimental Workflow Diagram
// Nodes A [label="1. Reagent Preparation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; B [label="Add solids (Imidazopyridine, Boronic Acid,\nBase, Catalyst) to microwave vial.", fillcolor="#FFFFFF", fontcolor="#202124"]; C [label="2. Solvent Addition & Inerting", fillcolor="#4285F4", fontcolor="#FFFFFF"]; D [label="Add degassed solvent. Seal vial\nand purge with Argon.", fillcolor="#FFFFFF", fontcolor="#202124"]; E [label="3. Microwave Irradiation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; F [label="Set Temp: 150°C\nSet Time: 20 min\nRun reaction in microwave reactor.", fillcolor="#FFFFFF", fontcolor="#202124"]; G [label="4. Work-up", fillcolor="#34A853", fontcolor="#FFFFFF"]; H [label="Cool to RT. Quench with water.\nExtract with Ethyl Acetate.", fillcolor="#FFFFFF", fontcolor="#202124"]; I [label="5. Purification", fillcolor="#34A853", fontcolor="#FFFFFF"]; J [label="Dry organic layer, concentrate.\nPurify via column chromatography.", fillcolor="#FFFFFF", fontcolor="#202124"]; K [label="6. Analysis", fillcolor="#FBBC05", fontcolor="#202124"]; L [label="Characterize pure product\n(NMR, LC-MS).", fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; G -> H; H -> I; I -> J; J -> K; K -> L; } .enddot Caption: Step-by-step experimental workflow for the microwave-assisted Suzuki coupling.
Step-by-Step Methodology
This procedure is based on established methods for the Suzuki coupling of 6-halogenoimidazo[1,2-a]pyridines.
-
Vessel Preparation: To a 2-5 mL microwave reaction vial equipped with a magnetic stir bar, add the 6-halogenoimidazo[1,2-a]pyridine (1.0 equiv.), the desired (hetero)arylboronic acid or boronate ester (1.2 equiv.), and the base (K₂CO₃, 2.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.1 equiv.). If using Pd(OAc)₂, add it (0.1 equiv.) along with the phosphine ligand (PPh₃, 0.2 equiv.).
-
Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1 v/v) to achieve a suitable concentration (typically 0.1-0.2 M).
-
Inert Atmosphere: Securely crimp a cap onto the vial. Purge the vial with argon or nitrogen for 2-3 minutes by inserting a needle connected to the gas line through the septum and another needle as an outlet.
-
Microwave Irradiation: Place the sealed vial into the cavity of the microwave reactor. Irradiate the reaction mixture at a constant temperature of 150 °C for 20 minutes . The reactor will automatically adjust the power to maintain the set temperature.
-
Reaction Work-up: Once the reaction is complete, allow the vial to cool to room temperature. Dilute the reaction mixture with water and transfer it to a separatory funnel.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 15 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.[23]
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in petroleum ether or hexanes, to yield the pure 6-(hetero)aryl-substituted imidazopyridine.[24]
Part 3: Troubleshooting and Best Practices
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Inactive catalyst (oxidized).2. Insufficiently degassed solvents.3. Ineffective base or insufficient amount.4. Low reaction temperature or time.5. Decomposition of boronic acid. | 1. Use a fresh bottle of catalyst or a glovebox for handling.2. Ensure solvents are thoroughly degassed with an inert gas before use.3. Switch to a stronger base (e.g., from K₂CO₃ to Cs₂CO₃). Ensure the base is anhydrous.4. Increase microwave temperature (e.g., to 160°C) or time (e.g., to 30 min).5. Use the corresponding boronate pinacol ester for improved stability.[16] |
| Significant Side Product (Homocoupling of Boronic Acid) | 1. Presence of oxygen in the reaction.2. Catalyst decomposition leading to palladium black. | 1. Improve the degassing procedure for the solvent and ensure a robust inert atmosphere.2. Use a more stable pre-catalyst or add a stabilizing ligand. |
| Protodeboronation (Loss of Boronic Acid) | 1. Presence of excess water or acidic impurities.2. Prolonged reaction time at high temperature. | 1. Use anhydrous solvents and ensure the base is not hygroscopic.2. Minimize reaction time; microwave heating is advantageous here.[21] Use a boronate ester. |
| Debromination/ Dechlorination of Starting Material | 1. Catalyst system promotes hydrodehalogenation.2. Presence of a hydride source. | 1. Screen different palladium catalysts and ligands.[6]2. Ensure solvents are pure and free from potential hydride donors. |
References
- 1. bio-conferences.org [bio-conferences.org]
- 2. Recent Developments in the Photochemical Synthesis of Functionalized Imidazopyridines [mdpi.com]
- 3. e3s-conferences.org [e3s-conferences.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A facile access for the synthesis of some C-2 substituted imidazopyrazines by utilizing the palladium catalyzed Suzuki cross-coupling reaction under microwave irradiation [html.rhhz.net]
- 7. Microwave-Assisted Synthesis: 10x Faster Organic Reactions [eureka.patsnap.com]
- 8. ajchem-a.com [ajchem-a.com]
- 9. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 10. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijnrd.org [ijnrd.org]
- 12. bspublications.net [bspublications.net]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. Suzuki Coupling [organic-chemistry.org]
- 16. benchchem.com [benchchem.com]
- 17. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. benchchem.com [benchchem.com]
- 20. Solvent Choice for Microwave Synthesis [cem.com]
- 21. Yoneda Labs [yonedalabs.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 24. m.youtube.com [m.youtube.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Low Yields in Suzuki Coupling with 7-Methylimidazo[1,2-a]pyridine-6-boronic acid
Welcome to the dedicated technical support guide for optimizing Suzuki-Miyaura cross-coupling reactions involving 7-Methylimidazo[1,2-a]pyridine-6-boronic acid. This resource is designed for researchers, chemists, and drug development professionals who are encountering challenges, such as low yields or reaction failures, with this specific substrate. Here, we move beyond generic advice to provide in-depth, evidence-based troubleshooting strategies rooted in mechanistic understanding and field-proven solutions.
Introduction: The Challenge with Imidazo[1,2-a]pyridines
Imidazo[1,2-a]pyridines are privileged scaffolds in medicinal chemistry, prized for their diverse biological activities. However, their electron-rich nature and the presence of multiple nitrogen atoms can complicate their use in standard Suzuki couplings. This compound, in particular, presents a unique set of challenges that can lead to frustratingly low yields.
Common issues include:
-
Protodeboronation: The facile cleavage of the C-B bond before catalytic turnover.
-
Catalyst Inhibition/Deactivation: The nitrogen-rich heterocycle can coordinate to the palladium center, inhibiting its catalytic activity.
-
Poor Solubility: The boronic acid or its salts may have limited solubility in common organic solvents.
-
Competitive N-Arylation: Side reactions occurring at the nitrogen atoms of the imidazopyridine ring.
This guide provides a structured approach to diagnose and resolve these issues systematically.
Frequently Asked Questions (FAQs)
Q1: My reaction is giving me less than 20% yield, and I'm mostly recovering my starting aryl halide. What is the most likely cause?
A: This classic symptom points towards a failure in the catalytic cycle, most likely before or during oxidative addition. The primary suspects are catalyst deactivation or a failure to form the active Pd(0) species. The imidazo[1,2-a]pyridine moiety is an excellent ligand for palladium and can act as a catalyst poison, effectively sequestering the metal and preventing it from entering the catalytic cycle. Additionally, ensure your palladium source is being effectively reduced to Pd(0) if you are starting with a Pd(II) precatalyst like Pd(OAc)₂ or PdCl₂(PPh₃)₂.
Q2: I'm observing a significant amount of a byproduct that corresponds to the protonated version of my boronic acid (7-methylimidazo[1,2-a]pyridine). What is happening?
A: You are observing protodeboronation, a common side reaction with heteroaryl boronic acids. This occurs when the boronic acid reacts with a proton source (like water or alcohol) to replace the B(OH)₂ group with a hydrogen atom. This process is often base-catalyzed and can be particularly problematic with electron-rich heterocycles which stabilize the resulting carbanionic intermediate.
Q3: My reaction mixture is a heterogeneous slurry, and the yield is inconsistent. Could this be the problem?
A: Absolutely. Poor solubility of the boronic acid, the aryl halide, or the base can severely impact reaction kinetics and reproducibility. For the Suzuki coupling to proceed efficiently, all components must be sufficiently soluble to interact in the solution phase. The formation of insoluble boronate salts (especially with inorganic bases) is a common culprit.
Troubleshooting Guide: A Step-by-Step Approach
This section provides a logical workflow for systematically troubleshooting and optimizing your reaction.
Diagram: Troubleshooting Workflow
Caption: A systematic workflow for diagnosing and solving low-yield Suzuki couplings.
Issue 1: Catalyst System Failure
The coordination of the imidazopyridine nitrogen to the palladium center can lead to the formation of stable, off-cycle complexes, effectively poisoning the catalyst.
Causality: Standard ligands like triphenylphosphine (PPh₃) may not be sufficient to prevent the substrate from coordinating to the palladium or may not promote reductive elimination efficiently for this specific heterocyclic system.
Solutions:
-
Switch to Buchwald Ligands: Bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) are designed to overcome these issues. They create a sterically hindered environment around the palladium center, which favors the binding of the aryl halide and boronic acid over the heteroaromatic substrate. Their electron-donating nature also accelerates the rate-limiting reductive elimination step.
-
Use Palladacycle Precatalysts: Buchwald G3 or G4 palladacycle precatalysts are highly effective. These air-stable Pd(II) complexes rapidly and reliably generate the active monoligated Pd(0) species in solution, bypassing problematic reduction steps and ensuring a high concentration of active catalyst from the start of the reaction.
Table 1: Recommended Catalyst & Ligand Combinations
| Precatalyst | Ligand | Typical Loading (mol%) | Key Advantage |
| Pd₂(dba)₃ | SPhos | 1-2 | Excellent for electron-rich heterocycles. |
| Pd(OAc)₂ | XPhos | 1-2 | High activity and stability. |
| SPhos G3 Palladacycle | (None needed) | 1-2 | Air-stable, rapid activation to Pd(0)-SPhos. |
| XPhos G3 Palladacycle | (None needed) | 1-2 | Broad utility for challenging couplings. |
Issue 2: Boronic Acid Instability (Protodeboronation)
The C-B bond in this compound is susceptible to cleavage, especially under basic aqueous conditions.
Causality: The mechanism of protodeboronation involves the attack of a nucleophile (like hydroxide) on the boron atom, followed by protonolysis of the carbon-boron bond. This pathway is accelerated for electron-rich heterocycles.
Solutions:
-
Use Anhydrous Conditions: Meticulously dry your solvents and reagents. Using anhydrous solvents and running the reaction under an inert atmosphere (Nitrogen or Argon) can significantly reduce protodeboronation by minimizing the primary proton source.
-
Change the Base: Strong, highly aqueous bases like NaOH or Ba(OH)₂ can exacerbate the problem.
-
Potassium Phosphate (K₃PO₄): This is often the base of choice for sensitive boronic acids. It is sufficiently basic to promote transmetalation but has lower nucleophilicity and lower solubility in organic solvents, which can temper the rate of protodeboronation.
-
Cesium Carbonate (Cs₂CO₃) or Potassium Fluoride (KF): These bases are also effective alternatives. Fluoride ions are believed to form a highly nucleophilic trifluoroborate species (Ar-BF₃⁻), which can accelerate transmetalation relative to protodeboronation.
-
-
Convert to a Boronate Ester: If protodeboronation remains a persistent issue, converting the boronic acid to its corresponding pinacol ester (7-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine) is a highly robust strategy. Boronate esters are significantly more stable towards protodeboronation and often couple with higher efficiency.
Recommended Experimental Protocol
This protocol provides a robust starting point for the Suzuki coupling of this compound with a generic aryl bromide.
Materials:
-
Aryl Bromide (1.0 equiv)
-
This compound (1.2 - 1.5 equiv)
-
SPhos G3 Palladacycle (0.02 equiv, 2 mol%)
-
Potassium Phosphate (K₃PO₄), milled (3.0 equiv)
-
1,4-Dioxane (or 2-MeTHF), anhydrous
-
Water, degassed
Procedure:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.5 equiv), K₃PO₄ (3.0 equiv), and SPhos G3 Palladacycle (0.02 equiv).
-
Seal the vial with a septum cap.
-
Evacuate and backfill the vial with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Add anhydrous 1,4-dioxane and degassed water (e.g., in a 10:1 ratio) via syringe to achieve a substrate concentration of approximately 0.1 M.
-
Place the vial in a preheated heating block or oil bath set to 80-100 °C.
-
Stir the reaction vigorously for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Diagram: Suzuki Catalytic Cycle
Caption: The fundamental steps of the Suzuki-Miyaura cross-coupling catalytic cycle.
preventing protodeboronation of 7-Methylimidazo[1,2-a]pyridine-6-boronic acid during reaction
Introduction: The Challenge of Protodeboronation
Welcome to the technical support guide for 7-Methylimidazo[1,2-a]pyridine-6-boronic acid. This valuable building block is instrumental in synthesizing complex molecules for drug discovery and materials science. However, its utility can be compromised by an undesired side reaction known as protodeboronation.[1] This process involves the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond, leading to the formation of 7-methylimidazo[1,2-a]pyridine as a byproduct. This not only consumes your starting material, reducing the yield of your desired product, but also complicates purification.
The imidazo[1,2-a]pyridine core contains a basic nitrogen atom, which makes this class of heteroaromatic boronic acids particularly susceptible to protodeboronation through multiple mechanistic pathways.[1][2] This guide provides in-depth troubleshooting advice, optimized protocols, and a mechanistic overview to help you successfully utilize this reagent in your cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What exactly is protodeboronation and why is it happening to my specific boronic acid? A1: Protodeboronation is the formal protonolysis of the C–B bond.[1] For this compound, this reaction is particularly prevalent due to its nature as a basic heteroaromatic boronic acid. The presence of the basic nitrogen atom in the ring system can lead to the formation of a zwitterionic intermediate under neutral pH conditions, which can rapidly fragment.[1][2] Additionally, under the basic conditions typical of Suzuki-Miyaura coupling, the boronic acid is converted to a more reactive boronate species, which is highly susceptible to cleavage by a proton source, such as water.[1][3][4]
Q2: What are the tell-tale signs of protodeboronation in my reaction? A2: The most common sign is a low yield of your desired cross-coupled product, accompanied by the presence of a significant amount of the 7-methylimidazo[1,2-a]pyridine byproduct in your crude reaction mixture, which can be identified by LC-MS or ¹H NMR analysis. You may also observe incomplete consumption of your coupling partner (e.g., the aryl halide).
Q3: What are the key factors that accelerate this side reaction? A3: Several factors can significantly increase the rate of protodeboronation:
-
Presence of Water: Water is often the proton source that cleaves the C-B bond.[5][6]
-
Strong Bases: Strong inorganic bases (e.g., NaOH, KOH) create a high concentration of the reactive boronate species, accelerating decomposition.[3][7]
-
Elevated Temperatures: Higher temperatures increase the rate of most reactions, including protodeboronation.[4][8]
-
Prolonged Reaction Times: The longer the boronic acid is exposed to detrimental conditions, the more protodeboronation will occur.
-
Inefficient Catalyst System: A slow catalytic cycle means the boronic acid spends more time in the reaction mixture, where it can decompose before it engages in the desired cross-coupling.[1]
Q4: Can I store this boronic acid on the bench? How should it be handled? A4: While many boronic acids are stable, heteroaromatic boronic acids can be sensitive. It is recommended to store this compound in a tightly sealed container under an inert atmosphere (e.g., Argon or Nitrogen) and refrigerated to minimize potential degradation over time. For reactions, always use freshly opened or properly stored material.
Troubleshooting Guide: Low Yield & Byproduct Formation
Problem: Your Suzuki-Miyaura reaction has a low yield of the desired product, and you have identified 7-methylimidazo[1,2-a]pyridine as the major byproduct.
This is the classic signature of protodeboronation outcompeting the desired cross-coupling reaction. The following guide breaks down the potential causes and provides targeted solutions.
| Potential Cause | In-Depth Explanation & Recommended Solution |
| Inappropriate Base Selection | Explanation: Strong bases like NaOH or KOH drastically increase the pH, leading to rapid formation of the boronate anion, which is highly prone to protodeboronation.[3] The choice of base is critical. Solution: Switch to a milder base. Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are excellent choices.[9][10] These bases are sufficiently strong to promote the catalytic cycle but are less likely to cause rapid decomposition of the boronic acid. |
| Suboptimal Solvent System | Explanation: Water is required for the formation of the active [ArB(OH)₃]⁻ species, but an excessive amount provides a plentiful source of protons for the undesired protodeboronation pathway.[5][6] Solution: Carefully control the water content. Use a solvent system like dioxane with a minimal, controlled amount of water (e.g., a 4:1 or 5:1 ratio of dioxane:water).[9] Using anhydrous solvents is also a viable strategy if the catalytic system allows.[11] |
| High Reaction Temperature / Long Duration | Explanation: Elevated temperatures accelerate all reaction rates, including the decomposition of your boronic acid.[4] If the catalytic turnover is slow, the boronic acid is exposed to these harsh conditions for longer, leading to more byproduct. Solution: 1. Lower the Temperature: Attempt the reaction at a lower temperature (e.g., 80 °C instead of 100-110 °C) to see if the selectivity improves.[10] 2. Use a More Active Catalyst: A faster catalyst will consume the boronic acid in the productive cycle more quickly. This minimizes its exposure time to the reaction conditions. |
| Inefficient Catalyst/Ligand System | Explanation: A sluggish catalyst system is a primary cause of failure. If the rate of transmetalation is slow, protodeboronation becomes the dominant pathway. For challenging substrates, a highly active catalyst is essential.[1][12] Solution: Employ a modern, highly active palladium precatalyst system. Catalysts using bulky, electron-rich phosphine ligands like SPhos or XPhos are designed for rapid catalytic turnover and are often effective for coupling sensitive heteroaromatic boronic acids.[9][10] Using a precatalyst ensures efficient generation of the active Pd(0) species. |
Preventative Strategies & Optimized Protocols
Proactive measures are the most effective way to prevent protodeboronation. We recommend two primary strategies: direct optimization of the coupling reaction or conversion to a stable slow-release agent.
Strategy 1: Optimized Suzuki-Miyaura Coupling Protocol
This protocol is designed to maximize the rate of cross-coupling relative to the rate of protodeboronation.
Experimental Protocol:
-
Reagent Preparation: To a flame-dried microwave vial or Schlenk flask equipped with a magnetic stir bar, add your aryl halide (1.0 equiv), this compound (1.5 equiv), and potassium phosphate (K₃PO₄, 2.0 equiv).
-
Catalyst Addition: Add the palladium precatalyst (e.g., SPhos-Pd-G2 or XPhos-Pd-G3, 2 mol%).
-
Inert Atmosphere: Seal the vessel and thoroughly purge with an inert gas (Argon or Nitrogen) for 15-20 minutes.
-
Solvent Addition: Add degassed solvents (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe.
-
Reaction: Heat the mixture to 80-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by LC-MS or TLC. The goal is to see the rapid formation of the product and consumption of the boronic acid.
-
Workup: Once the reaction is complete (typically 1-4 hours), cool to room temperature. Dilute with ethyl acetate, wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the residue by column chromatography.
Strategy 2: The "Slow-Release" Approach using a MIDA Boronate Ester
For particularly challenging coupling partners, the best strategy is to avoid having a high concentration of the free boronic acid in the reaction at any time. This is achieved by converting the boronic acid to an air-stable N-methyliminodiacetic acid (MIDA) boronate ester.[13][14][15] This MIDA ester is stable to chromatography and storage but, under the basic aqueous conditions of the Suzuki coupling, slowly hydrolyzes to release the boronic acid, which is then immediately consumed by the catalyst.[1][13]
Workflow for MIDA Ester Strategy
Caption: Workflow for using a MIDA ester to prevent protodeboronation.
Protocol: Synthesis of the MIDA Boronate Ester
-
To a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add this compound (1.0 equiv) and N-methyliminodiacetic acid (1.05 equiv).
-
Add toluene as the solvent.
-
Heat the mixture to reflux and collect the water in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 2-4 hours).
-
Cool the reaction mixture to room temperature.
-
Remove the toluene under reduced pressure. The resulting crude MIDA boronate ester is often a solid and can typically be used in the subsequent Suzuki-Miyaura coupling without further purification. If necessary, it can be purified by column chromatography on silica gel.
Understanding the Mechanism
Protodeboronation of basic heteroaromatic boronic acids can occur through several pH-dependent pathways.[1][16][17] Under the strongly basic conditions of the Suzuki-Miyaura reaction (pH > 10), the base-catalyzed pathway is dominant.
Caption: Key pathways for boronic acid under basic conditions.
The key is the initial fast equilibrium where the base (OH⁻) reacts with the boronic acid to form the tetrahedral boronate species.[1] This boronate is more electron-rich and primed for transmetalation to the palladium catalyst in the productive cycle. However, it is also highly susceptible to protonolysis by water in a rate-limiting step, which cleaves the C-B bond.[3] An efficient catalyst system ensures that the transmetalation step is much faster than the competing protodeboronation step.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. [PDF] Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. | Semantic Scholar [semanticscholar.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Teaching water new tricks through boron coordination: Applications to green and sustainable synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. A general solution for unstable boronic acids: slow-release cross-coupling from air-stable MIDA boronates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 17. scispace.com [scispace.com]
Technical Support Center: Addressing Stability and Storage Issues of Imidazopyridine Boronic Acids
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for imidazopyridine boronic acids. This guide is designed for researchers, scientists, and drug development professionals who utilize these critical reagents. Imidazopyridine scaffolds are central to many therapeutic programs, but the boronic acids that enable their synthesis can present unique stability and handling challenges. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot experiments and ensure the integrity of your starting materials.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the storage, handling, and inherent properties of imidazopyridine boronic acids.
Q1: What are the ideal storage conditions for my imidazopyridine boronic acid?
A: The ideal storage conditions are dictated by the compound's inherent instability. As a standard practice, all imidazopyridine boronic acids should be stored under an inert atmosphere (argon or nitrogen), at low temperatures (≤ -20°C), and protected from light.
-
Causality: Boronic acids are susceptible to several degradation pathways.[1] The primary concerns are:
-
Oxidative Degradation: The boron center has an empty p-orbital, making it susceptible to attack by reactive oxygen species, which can lead to oxidative deboronation.[2]
-
Hydrolysis & Protodeboronation: Atmospheric moisture can facilitate detrimental reactions. Borates have a natural tendency to cake when exposed to temperature and humidity fluctuations.[3] More critically, water can mediate protodeboronation, where the C-B bond is cleaved and replaced by a C-H bond.[4][5]
-
Anhydride Formation (Boroxines): In the solid state, three molecules of a boronic acid can dehydrate to form a stable, six-membered boroxine ring. While this process is often reversible, it complicates accurate weighing and stoichiometry calculations.
-
Storing under cold, dark, and inert conditions minimizes the kinetic rates of these degradation processes.
Q2: I have a 2-substituted imidazopyridine boronic acid. Is it less stable than the other isomers?
A: Yes, it is highly likely to be less stable. The position of the boronic acid group is a critical determinant of stability, a phenomenon well-documented for N-heterocyclic boronic acids and often referred to as the "2-pyridyl problem" in Suzuki couplings.[6]
-
Causality: Imidazopyridine boronic acids, being basic heteroaromatics, can form zwitterionic species in neutral or aqueous conditions. For a 2-substituted isomer, the proximity of the basic ring nitrogen to the boronic acid group facilitates a unimolecular fragmentation pathway, leading to rapid protodeboronation.[4][7] This intramolecular assistance makes the 2-isomers significantly more prone to degradation than other isomers where the boronic acid group is further from the ring nitrogen.
Q3: What is protodeboronation and why is it such a major concern for my experiments?
A: Protodeboronation is a chemical reaction where the carbon-boron bond of the boronic acid is cleaved and replaced by a carbon-hydrogen bond, effectively destroying your starting material.[4] It is a well-known and highly detrimental side reaction in metal-catalyzed cross-couplings.[5]
-
Causality: This reaction can be catalyzed by acid, base, or even certain metal species.[4][8][9] The pH of the reaction medium is a critical factor; for many heteroarylboronic acids, protodeboronation is accelerated under the basic conditions typically required for Suzuki-Miyaura reactions.[5][8] The presence of water, even in trace amounts, provides the necessary proton source for the reaction.[5] The outcome is a reduction in the effective concentration of your boronic acid, leading to low yields of the desired coupled product and the formation of a des-borylated imidazopyridine byproduct.[10]
Q4: Should I use the boronic acid directly or a protected form like a pinacol or MIDA ester?
A: For imidazopyridine boronic acids, especially unstable isomers (like 2-substituted versions) or for reactions that are sluggish, using a protected form is strongly recommended. N-methyliminodiacetic acid (MIDA) boronates are often the superior choice.[1][11]
-
Causality:
-
Pinacol Esters: These are more stable than the corresponding boronic acids because the boron p-orbital is partially occupied by electron donation from the oxygen atoms of the pinacol group, making it less Lewis acidic.[12] They are generally more resistant to boroxine formation and protodeboronation.[13]
-
MIDA Boronates: These are exceptionally stable, air-stable solids that can often be purified via chromatography.[11] Their key advantage lies in the concept of "slow release." Under specific basic conditions, the MIDA boronate hydrolyzes in situ to release the free boronic acid at a controlled rate.[1][14] This keeps the instantaneous concentration of the unstable boronic acid low, ensuring that its cross-coupling reaction is much faster than its degradation.[11][15] This strategy has proven to be a general solution for many classes of unstable boronic acids.[1]
-
Table 1: Comparison of Boronic Acid Forms
| Feature | Boronic Acid | Pinacol Boronate Ester | MIDA Boronate Ester |
|---|---|---|---|
| Benchtop Stability | Low to Moderate; Prone to decomposition[1] | Moderate to High; More stable than acid[13] | Very High; Indefinitely stable under air |
| Purification | Difficult; Often requires derivatization or recrystallization[16] | Amenable to silica gel chromatography[12] | Amenable to silica gel chromatography[11] |
| Key Instability Pathway | Protodeboronation, Oxidation, Boroxine Formation[2][4] | Hydrolysis to boronic acid[17] | Stable until deprotection[14] |
| Recommended Use Case | Highly reactive, stable isomers in rapid reactions. | General use for improved stability. | Unstable isomers (e.g., 2-heterocyclic) or slow, challenging couplings.[1][11] |
Section 2: Troubleshooting Guide
This section provides solutions to specific experimental problems you may encounter.
Problem 1: My Suzuki-Miyaura coupling reaction is giving low yields or failing completely. What are the likely causes related to the boronic acid?
Answer: When a Suzuki-Miyaura coupling fails, the integrity and reactivity of the boronic acid are primary suspects, especially with sensitive substrates like imidazopyridines.
-
Troubleshooting Steps & Explanations:
-
Assess Boronic Acid Purity: Before starting, run a quick purity check on your boronic acid using ¹H NMR or LC-MS. Look for the presence of the corresponding des-borylated imidazopyridine. If significant degradation is observed, the material is compromised.
-
Suspect Protodeboronation: This is the most common failure mode. The basic conditions (e.g., K₃PO₄, K₂CO₃) and protic solvents (water, alcohols) required for the reaction create a perfect environment for this side reaction.[5][8]
-
Catalyst Inhibition: The basic nitrogen atoms in the imidazopyridine ring can coordinate to the palladium catalyst, leading to inhibition or deactivation.[6] This is particularly problematic for 2-substituted isomers.
-
Solution: Use a more active catalyst system. Modern phosphine ligands (e.g., SPhos, XPhos) are designed to promote rapid oxidative addition and reductive elimination, which can outcompete catalyst inhibition.[18]
-
-
Improper Handling: Did you weigh the boronic acid in the open air? Was it stored properly? Even brief exposure to atmospheric moisture and oxygen can initiate degradation.[19][20]
-
Problem 2: I'm observing a new spot on my TLC/LC-MS that corresponds to the des-borylated imidazopyridine. How can I prevent this?
Answer: The appearance of the des-borylated (protodeboronated) product is a clear sign that your boronic acid is degrading either before or during the reaction.
-
Preventative Measures:
-
Use a Protected Form: This is the most robust solution. MIDA boronates are specifically designed to prevent premature decomposition.[11][15] Pinacol esters also offer significantly more stability than the free acids.[12]
-
Optimize Reaction Conditions:
-
Base: While necessary, strong bases can accelerate protodeboronation.[9] Consider screening milder bases if your system allows.
-
Solvent: Rigorously degas all solvents to remove dissolved oxygen, which can contribute to oxidative degradation pathways. Ensure you are using high-quality anhydrous solvents.
-
Temperature: Higher temperatures accelerate all reactions, including decomposition. Use the lowest temperature that still provides a reasonable reaction rate.
-
-
Limit Pre-incubation: Do not let the boronic acid sit in the reaction mixture with base for extended periods before adding the catalyst and aryl halide. Prepare the full reaction mixture and initiate heating promptly.
-
Problem 3: The purity of my imidazopyridine boronic acid seems to decrease over time, even when stored in the freezer. What's happening?
Answer: This indicates that your storage protocol is insufficient to halt slow-acting degradation pathways.
-
Root Causes & Solutions:
-
Atmospheric Contamination: The container is likely not perfectly sealed. Each time the container is opened, a small amount of moisture and air is introduced. Over time, this leads to cumulative degradation.
-
Solution: Aliquot the boronic acid upon receipt. Store small, single-use portions in separate vials under argon or nitrogen. This prevents contamination of the bulk supply. Use vials with PTFE-lined caps.
-
-
Solid-State Instability: Some boronic acids are inherently unstable even in the solid state.[23] For heteroaryl boronic acids, this can be an intrinsic property.[1]
-
Solution: Convert the entire batch to a more stable MIDA boronate immediately upon synthesis or receipt. MIDA boronates are benchtop-stable indefinitely and can be stored with much greater confidence.
-
-
Purity of Original Material: The starting material may have contained impurities (e.g., residual acid or base from purification) that are catalyzing its slow decomposition.[24][25]
-
Solution: If you are synthesizing the material, ensure the final purification step effectively removes all reagents. Re-purification may be necessary.
-
-
Section 3: Key Protocols & Methodologies
Protocol 1: Recommended Storage and Handling Protocol for Imidazopyridine Boronic Acids
This protocol minimizes exposure to air, moisture, and light.
-
Receipt and Initial Handling:
-
Upon receipt, immediately place the manufacturer's bottle inside a larger, sealable container (e.g., a desiccator jar) backfilled with an inert gas (Argon or Nitrogen).
-
Store this entire assembly in a -20°C freezer.
-
-
Aliquoting for Use (Mandatory):
-
Perform this procedure inside a glovebox or a glove bag with a positive pressure of inert gas.
-
Prepare several small (e.g., 1-2 mL) amber glass vials with PTFE-lined screw caps. Ensure vials are oven-dried beforehand.
-
Quickly transfer small, pre-weighed portions of the boronic acid into each vial.
-
Backfill each vial with inert gas, seal tightly, and wrap the cap with parafilm for an extra seal.
-
Label each vial clearly.
-
-
Long-Term Storage:
-
Place all aliquoted vials back into the larger, inert-gas-filled container and return to the -20°C freezer.
-
-
Dispensing for an Experiment:
-
Take only one aliquot vial from the freezer. Allow it to warm to room temperature inside a desiccator before opening to prevent condensation of atmospheric moisture onto the cold solid.
-
Once at room temperature, take the vial into a glovebox or under a stream of inert gas to weigh out the desired amount for your reaction.
-
Protocol 2: Quality Control - Assessing the Purity of Imidazopyridine Boronic Acid before Use
This quick QC check can save significant time and resources by preventing the use of degraded material.
-
Sample Preparation:
-
Following the handling protocol above, weigh approximately 1-2 mg of the boronic acid.
-
Dissolve in a suitable deuterated solvent (e.g., DMSO-d₆, as it is a good solvent for both the boronic acid and its potential protodeboronated byproduct).
-
-
¹H NMR Analysis:
-
Acquire a standard proton NMR spectrum.
-
Identify Key Signals: Locate a characteristic aromatic proton signal for the imidazopyridine core.
-
Look for Impurities: Carefully search for new aromatic signals that would correspond to the des-borylated imidazopyridine. The loss of the boronic acid group will cause noticeable shifts in the signals of adjacent protons.
-
Quantify (Optional): If impurity signals are present, integrate them against a known proton signal from the parent compound to estimate the percentage of degradation. A purity of <95% may warrant using a protected derivative or re-purifying the material.
-
-
LC-MS Analysis (Alternative/Confirmation):
-
Prepare a dilute solution in a suitable solvent (e.g., acetonitrile or methanol). Note that boronic acids can degrade in protic solvents or on some reversed-phase columns, so analysis should be performed quickly.[17][26]
-
Inject onto an LC-MS system.
-
Check for a peak with the mass corresponding to your boronic acid and a second peak corresponding to the mass of the protodeboronated product.
-
Section 4: Visualization of Key Processes
Diagram 1: Troubleshooting Workflow for Failed Suzuki-Miyaura Coupling
This diagram outlines a logical sequence of steps to diagnose a failed reaction where an imidazopyridine boronic acid was used.
References
- 1. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. borax.com [borax.com]
- 4. Protodeboronation - Wikipedia [en.wikipedia.org]
- 5. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 10. benchchem.com [benchchem.com]
- 11. A general solution for unstable boronic acids: slow-release cross-coupling from air-stable MIDA boronates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 13. Organoborons | Frontier Specialty Chemicals [frontierspecialtychemicals.com]
- 14. MIDA boronates are hydrolysed fast and slow by two different mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ehs.umich.edu [ehs.umich.edu]
- 20. Air-Sensitive Chemistry: Practical and Safety Considerations | Fisher Scientific [fishersci.co.uk]
- 21. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 22. web.mit.edu [web.mit.edu]
- 23. [PDF] A mechanistic proposal for the protodeboronation of neat boronic acids: boronic acid mediated reaction in the solid state. | Semantic Scholar [semanticscholar.org]
- 24. Effect of Various Impurities on the Metastable Zone Width of Boric Acid | Semantic Scholar [semanticscholar.org]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
identifying and minimizing side products in reactions involving this compound
Technical Support Center: Optimizing DCC-Mediated Coupling Reactions
A Guide for Researchers, Scientists, and Drug Development Professionals on Identifying and Minimizing Side Products
Introduction
N,N'-Dicyclohexylcarbodiimide (DCC) is a powerful and cost-effective coupling reagent widely employed in the synthesis of amides, esters, and peptides.[1][2] First introduced in 1955, its utility lies in the activation of carboxylic acids to facilitate nucleophilic attack by amines or alcohols under mild reaction conditions.[1] The core of DCC's reactivity is the formation of a highly reactive O-acylisourea intermediate.[1][3] While effective, DCC-mediated reactions are frequently complicated by the formation of stubborn side products that can significantly impact yield, purity, and downstream applications.
This technical guide provides in-depth troubleshooting strategies, detailed protocols, and answers to frequently asked questions to help you navigate the challenges of DCC couplings, with a primary focus on the identification and minimization of its most notorious byproducts: N,N'-dicyclohexylurea (DCU) and N-acylurea.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is the primary side product in DCC couplings and why is it problematic?
A1: The most common and problematic side product is N,N'-dicyclohexylurea (DCU).[1][3] DCU is formed as the stoichiometric byproduct of the desired coupling reaction. Its major drawback is its very low solubility in most common organic solvents, including dichloromethane (DCM), ethyl acetate, and acetonitrile.[3][4][5] This insolubility causes it to precipitate during the reaction, which can complicate monitoring and, more importantly, co-precipitate with the desired product, making purification exceptionally difficult.[3][6]
Q2: What is an N-acylurea byproduct and under what conditions does it form?
A2: N-acylurea is a side product that forms from an intramolecular rearrangement of the reactive O-acylisourea intermediate.[3][4] This rearrangement is a competing, non-productive pathway that consumes the activated carboxylic acid, thereby reducing the yield of the desired amide or ester.[1][3] It becomes particularly significant when the nucleophile (the amine or alcohol) is sterically hindered or has low reactivity (e.g., electron-deficient amines), as this slows down the desired intermolecular reaction, giving the O-acylisourea more time to rearrange.[7]
Q3: Can I monitor the reaction to track side product formation?
A3: Yes. The most common methods for monitoring reaction progress and the formation of side products are Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).[8]
-
TLC: This is a quick and effective way to visualize the consumption of starting materials and the appearance of new spots corresponding to the product and byproducts. The insoluble DCU will often remain at the baseline.
-
HPLC/LC-MS: These techniques provide quantitative data on the conversion of starting materials and the relative amounts of product and soluble side products like N-acylurea.[8]
Q4: Are there direct alternatives to DCC that avoid the DCU problem?
A4: Yes, several alternatives exist. The choice depends on factors like cost, scale, and the specific substrates involved.
-
EDC (or EDCI): 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide is a water-soluble carbodiimide. Its corresponding urea byproduct is also water-soluble, allowing for easy removal with a simple aqueous workup.[6][9] This makes EDC a preferred choice for biological conjugations and when purification is a primary concern.
-
DIC: N,N'-Diisopropylcarbodiimide is a liquid carbodiimide that functions similarly to DCC. Its byproduct, diisopropylurea, is generally more soluble in organic solvents than DCU, which can simplify purification.[10]
-
Uronium/Aminium Reagents (HATU, HBTU): These reagents are often more efficient, have faster reaction rates, and lead to less racemization, especially for challenging peptide couplings.[11] They do not produce urea byproducts.[6]
Part 2: Troubleshooting Guides
Guide 1: The DCU Insolubility Problem - Identification & Removal
The primary challenge in DCC couplings is managing the insoluble DCU byproduct. While its precipitation is a good indicator that the reaction is proceeding, its removal is critical for product purity.[12]
The reaction begins with the carboxylic acid attacking the carbodiimide center of DCC, forming the highly reactive O-acylisourea intermediate. This intermediate is then attacked by the amine nucleophile to yield the desired amide and the DCU byproduct.
References
- 1. The Role of Dicyclohexylcarbodiimide (DCC) in Peptide Synthesis - Creative Peptides [creative-peptides.com]
- 2. thieme-connect.com [thieme-connect.com]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. Workup [chem.rochester.edu]
- 6. benchchem.com [benchchem.com]
- 7. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. bachem.com [bachem.com]
- 11. benchchem.com [benchchem.com]
- 12. echemi.com [echemi.com]
Technical Support Center: Optimizing Catalyst Loading for Cost-Effective Synthesis with 7-Methylimidazo[1,2-a]pyridine-6-boronic acid
Welcome to the technical support center for optimizing catalyst loading in cross-coupling reactions involving 7-Methylimidazo[1,2-a]pyridine-6-boronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable insights into achieving cost-effective and efficient syntheses. Here, we move beyond simple protocols to explain the underlying principles, helping you troubleshoot and optimize your specific reaction conditions.
Introduction: The Balance Between Efficiency and Cost
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, celebrated for its versatility in forming carbon-carbon bonds.[1][2] However, the reliance on precious metal catalysts, typically palladium, presents a significant economic challenge, especially in large-scale production.[3][4][5] Optimizing catalyst loading is therefore not just a matter of procedural refinement but a critical step towards sustainable and economically viable synthesis.[6][7] This is particularly true for heteroaromatic substrates like this compound, which can present unique challenges due to potential catalyst inhibition.[8]
This guide will provide a structured approach to troubleshooting and optimizing your reactions, focusing on minimizing catalyst usage without compromising yield or purity.
Troubleshooting Guide: Common Issues and Solutions
Encountering low yields or reaction failures is a common part of synthetic chemistry. The following section provides a systematic approach to diagnosing and resolving issues frequently encountered when working with this compound and similar heteroaryl boronic acids.
Problem 1: Low or No Product Yield
This is the most frequent issue and can stem from several factors. A logical, step-by-step diagnosis is key.
| Potential Cause | Recommended Solutions & Rationale |
| Catalyst Inactivity or Decomposition | Verify Catalyst Activity: Test the catalyst with a known, reliable reaction (e.g., coupling of phenylboronic acid with 4-bromotoluene) to confirm its activity. Palladium catalysts, especially Pd(0) sources, can be sensitive to air and moisture. Ligand Choice: The imidazo[1,2-a]pyridine core can potentially coordinate to the palladium center, inhibiting catalysis.[8] Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[9][10] These ligands promote the crucial oxidative addition and reductive elimination steps while sterically hindering catalyst deactivation.[1][10][11] |
| Inefficient Transmetalation | Base Selection: Transmetalation, the transfer of the organic group from boron to palladium, is often the rate-limiting step and requires base activation of the boronic acid.[1][12] For challenging couplings, stronger, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker bases like Na₂CO₃.[9] Ensure the base is finely powdered and anhydrous, as water can have complex effects on the reaction. Solvent System: A mixture of an organic solvent (e.g., dioxane, THF, toluene) and water is often used to facilitate the dissolution of both the organic substrates and the inorganic base.[13] Experiment with different solvent ratios to optimize solubility and reaction rate. |
| Protodeboronation | Anhydrous Conditions: Protodeboronation, the cleavage of the C-B bond by a proton source, is a common side reaction with heteroaryl boronic acids.[14][15] While some water is often necessary to activate the boronic acid, excess water or acidic impurities can lead to significant substrate loss. Use anhydrous solvents and freshly dried reagents. Use of Boronic Esters: Consider converting the boronic acid to a more stable derivative, such as a pinacol or MIDA boronate.[16][17][18] These can provide a slow, controlled release of the boronic acid in situ, minimizing decomposition. |
| Poor Reagent Quality | Purity Check: Verify the purity of your this compound, aryl halide, and solvents. Boronic acids can dehydrate to form boroxines or degrade upon storage.[13] Impurities in the aryl halide can poison the catalyst. Use freshly distilled or purchased anhydrous solvents. |
Problem 2: Catalyst Deactivation and Formation of Palladium Black
The appearance of a black precipitate (palladium black) is a clear sign of catalyst aggregation and deactivation.[13]
| Potential Cause | Recommended Solutions & Rationale |
| Insufficient Ligand | Increase Ligand-to-Palladium Ratio: The ligand's primary role is to stabilize the active Pd(0) species and prevent aggregation.[13] A typical starting point is a 2:1 ligand-to-palladium ratio, but for challenging substrates, this may need to be increased to 4:1 or higher. |
| High Reaction Temperature | Optimize Temperature: While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition.[9] Determine the minimum temperature required for an efficient reaction by running a temperature screen. |
| Oxygen Contamination | Thorough Degassing: Oxygen can oxidize and deactivate the Pd(0) catalyst.[13] Ensure your reaction mixture is thoroughly degassed by sparging with an inert gas (argon or nitrogen) for 15-30 minutes before adding the catalyst. Maintain a positive pressure of inert gas throughout the reaction. |
Problem 3: Formation of Homocoupling Byproducts
The formation of biaryl products from the coupling of two boronic acid molecules or two aryl halide molecules is a common side reaction.
| Potential Cause | Recommended Solutions & Rationale |
| Boronic Acid Homocoupling | Control Oxygen Levels: This is often promoted by the presence of oxygen and Pd(II) species.[13] Rigorous degassing is crucial. Use a Pre-activated Catalyst: Starting with a Pd(0) source (e.g., Pd₂(dba)₃) rather than a Pd(II) source (e.g., Pd(OAc)₂) can sometimes minimize this side reaction, as it avoids an initial reduction step that can be inefficient. |
| Aryl Halide Homocoupling | Optimize Reaction Conditions: This can be favored under certain conditions, particularly with highly active catalysts and at high temperatures. A careful screen of catalyst, ligand, and temperature may be necessary. |
Frequently Asked Questions (FAQs)
Q1: How do I begin optimizing the catalyst loading for my reaction?
A: Start with a standard catalyst loading (e.g., 1-2 mol%) to establish a baseline yield. If the reaction proceeds well, you can then systematically decrease the catalyst loading in a stepwise manner (e.g., to 0.5 mol%, 0.1 mol%, 0.05 mol%, etc.) while carefully monitoring the reaction progress and yield.[19] Keep all other parameters (temperature, concentration, stoichiometry) constant during this initial screen.
Q2: What is the most cost-effective palladium source?
A: While Pd(PPh₃)₄ is a common and effective catalyst, it can be expensive. For cost-driven optimization, consider using a cheaper palladium precursor like Pd(OAc)₂ or PdCl₂ in combination with a suitable ligand.[20] This two-component system allows for greater flexibility in tuning the catalyst's properties. For large-scale applications, heterogeneous catalysts like palladium on carbon (Pd/C) can be highly cost-effective due to their recyclability.[4][21]
Q3: How does the choice of aryl halide affect the required catalyst loading?
A: The reactivity of the aryl halide significantly impacts the ease of the reaction and thus the required catalyst loading. The general order of reactivity is I > OTf > Br >> Cl.[1][10] For less reactive aryl chlorides, a higher catalyst loading and a more active catalytic system (often employing bulky, electron-rich ligands) are typically required.[10]
Q4: Can I monitor the reaction to better understand when it is complete?
A: Yes, monitoring the reaction is highly recommended. Techniques like Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy can be used to track the disappearance of starting materials and the appearance of the product.[22][23][24][25] This allows you to determine the optimal reaction time and prevents unnecessary heating that could lead to byproduct formation or catalyst decomposition.
Q5: Are there alternatives to palladium catalysts?
A: Nickel-based catalysts are a more earth-abundant and less expensive alternative to palladium.[10] They have shown promise in cross-coupling reactions, particularly with less reactive aryl chlorides. However, they often require higher catalyst loadings and may have different substrate scopes and functional group tolerances.[3]
Experimental Protocols & Workflows
Protocol 1: Screening for Optimal Catalyst Loading
This protocol outlines a systematic approach to determine the minimum required catalyst loading for your specific reaction.
-
Reaction Setup: In parallel reaction vials under an inert atmosphere, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and the base (e.g., K₃PO₄, 2.0 equivalents).
-
Solvent Addition: Add the degassed solvent system (e.g., dioxane/water 4:1) to each vial to achieve the desired concentration.
-
Catalyst Addition: Prepare stock solutions of the palladium precursor and ligand. Add the appropriate volumes to each vial to achieve a range of catalyst loadings (e.g., 1.0, 0.5, 0.1, 0.05, 0.01 mol%).
-
Reaction Execution: Place the vials in a pre-heated reaction block at the desired temperature and stir for a set amount of time (e.g., 12 hours).
-
Workup and Analysis: Quench the reactions, perform an extractive workup, and analyze the crude product mixture by a quantitative method (e.g., qNMR or GC with an internal standard) to determine the yield for each catalyst loading.
-
Optimization: Plot yield versus catalyst loading to identify the point at which a further decrease in catalyst significantly impacts the yield. This represents the optimal loading for your conditions.
Visualization of Key Concepts
The Suzuki-Miyaura Catalytic Cycle
Caption: Generalized Suzuki-Miyaura catalytic cycle.
Troubleshooting Workflow for Low Yield
Caption: Decision tree for troubleshooting low-yield reactions.
Conclusion
Optimizing catalyst loading is a multifactorial problem that requires a deep understanding of the reaction mechanism and the interplay between various parameters. By systematically addressing potential issues such as catalyst activity, reagent quality, and reaction conditions, researchers can significantly reduce catalyst consumption, leading to more cost-effective and sustainable synthetic processes. This guide provides a framework for this optimization process, empowering you to make informed decisions in your experimental design.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. oatext.com [oatext.com]
- 8. Redirecting [linkinghub.elsevier.com]
- 9. benchchem.com [benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. Yoneda Labs [yonedalabs.com]
- 14. benchchem.com [benchchem.com]
- 15. shura.shu.ac.uk [shura.shu.ac.uk]
- 16. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. youtube.com [youtube.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. azom.com [azom.com]
- 23. shoko-sc.co.jp [shoko-sc.co.jp]
- 24. vapourtec.com [vapourtec.com]
- 25. benchchem.com [benchchem.com]
Technical Support Center: Navigating the Purification of Polar Imidazopyridine Derivatives
Welcome to the technical support hub for researchers, scientists, and drug development professionals. This guide is designed to provide expert advice and actionable solutions for the common and complex challenges encountered during the purification of polar imidazopyridine derivatives. As a class of compounds rich in biological activity, their inherent polarity and basicity often present significant hurdles in achieving high purity. This resource offers in-depth troubleshooting guides and frequently asked questions to streamline your purification workflows.
Understanding the Challenge: The Physicochemical Landscape of Polar Imidazopyridines
Imidazopyridines are heterocyclic compounds featuring a fused imidazole and pyridine ring. Their pharmacological importance is vast, with derivatives acting as sedatives (e.g., Zolpidem), anti-cancer agents, and more.[1][2] The introduction of polar functional groups (e.g., hydroxyls, amines, carboxylic acids) to enhance solubility and biological activity is common.[3] However, these modifications, combined with the basic nitrogen atoms in the heterocyclic core (pKa values can be high, for instance, one derivative was measured at 9.3), create a unique set of purification challenges.[4]
Key Properties Influencing Purification:
-
High Polarity: Leads to poor retention in traditional reversed-phase chromatography.
-
Basicity: The nitrogen atoms can engage in secondary interactions with acidic surfaces (like silica gel), causing significant peak tailing.[5]
-
Aqueous Solubility: While often a desired "drug-like" property, high solubility in polar solvents can make crystallization difficult.[6]
-
Synthetic Impurities: Multicomponent reactions, such as the Groebke-Blackburn-Bienaymé (GBB) reaction commonly used for their synthesis, can generate a variety of structurally similar impurities that are challenging to separate.[7][8]
This guide will address these challenges head-on, providing you with the strategic knowledge to select and optimize the right purification technique.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address specific issues you may encounter.
Part 1: Chromatography Techniques
Q: My polar imidazopyridine derivative shows little to no retention on a C18 column, eluting at or near the solvent front. How can I improve its retention?
A: This is the most common issue for polar compounds in reversed-phase (RP) HPLC, as the analyte has a higher affinity for the polar mobile phase than the nonpolar stationary phase. Here are several strategies to enhance retention, from simple adjustments to alternative techniques.
-
Strategy 1: Increase Mobile Phase Polarity If you are not already at 100% aqueous mobile phase, gradually increase the water content. Modern polar-endcapped or AQ-type C18 columns are designed to be stable in highly aqueous conditions without phase collapse.
-
Strategy 2: Adjust Mobile Phase pH for Ion Suppression Since imidazopyridines are basic, increasing the mobile phase pH (e.g., to pH 8-10) will neutralize the compound, making it less polar and more retentive on a C18 column.[9] Caution: Ensure your silica-based column is stable at high pH. Hybrid or polymer-based columns are recommended for pH > 8.[8] Conversely, working at a low pH (e.g., 2.5-4) will protonate the basic nitrogens, but this is primarily used to improve peak shape rather than retention.[5]
-
Strategy 3: Switch to a More Polar Stationary Phase Consider RP columns with different selectivities. Phenyl-hexyl or columns with embedded polar groups (EPG) can offer alternative interactions and improved retention for polar analytes.
-
Strategy 4: The HILIC Alternative When your compound is simply too polar for reversed-phase, the most effective solution is often to switch to Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC is specifically designed for the retention of polar compounds.[10] It utilizes a polar stationary phase (like bare silica, amide, or zwitterionic phases) and a mobile phase with a high concentration of a nonpolar organic solvent (typically acetonitrile).[11] In HILIC, water acts as the strong, eluting solvent.
Q: I am observing significant peak tailing for my basic imidazopyridine derivative, even with decent retention. What is causing this and how can I fix it?
A: Peak tailing for basic compounds is almost always caused by secondary ionic interactions between the protonated basic analyte and deprotonated (anionic) residual silanol groups on the surface of silica-based columns.[12] This creates multiple retention mechanisms, leading to broad, asymmetric peaks.
Diagram: Troubleshooting Peak Tailing for Basic Compounds
Caption: A decision tree for systematically troubleshooting peak tailing of basic analytes.
-
Solution 1: Mobile Phase pH Adjustment The most effective way to mitigate silanol interactions is to control the ionization state of both your analyte and the stationary phase. By lowering the mobile phase pH to between 2.5 and 4, you ensure your basic imidazopyridine is fully protonated (a cation), while simultaneously suppressing the ionization of the acidic silanol groups, minimizing the unwanted ionic interaction.[5] Use a buffer like formate or phosphate to maintain a stable pH.[8]
-
Solution 2: Use a Highly Deactivated, End-Capped Column Modern HPLC columns are often "end-capped," a process where residual silanol groups are chemically derivatized to make them inert. For basic compounds, using a column with superior end-capping is critical to achieving symmetrical peaks.
-
Solution 3: Add a Competing Base Adding a small amount of a competing base, such as triethylamine (TEA) at 0.1-0.5%, to the mobile phase can effectively mask the active silanol sites. The competing base will interact with the silanols, preventing your analyte from doing so.[5]
-
Solution 4: Consider Mixed-Mode Chromatography Mixed-mode chromatography (MMC) is an advanced technique that uses stationary phases with multiple functionalities, such as reversed-phase (e.g., C18) and ion-exchange (e.g., cation-exchange) properties.[13][14] This allows you to harness the ionic character of your basic compound for retention, rather than treating it as a problem. By adjusting mobile phase pH and ionic strength, you can finely tune the separation, achieving excellent peak shapes and unique selectivity.[14][15]
Q: My highly polar imidazopyridine derivative streaks badly or decomposes on silica gel during flash chromatography, but it's too polar to retain on my prep C18 column. How can I purify it on a larger scale?
A: This is a classic dilemma for polar basic compounds. The acidic nature of standard silica gel can cause both streaking and degradation.[16] When RP-HPLC is not an option, you have two excellent, scalable alternatives.
-
Option 1: Deactivated Silica or Alumina Flash Chromatography You can reduce the acidity of silica gel by deactivating it. This can be done by flushing the packed column with a solvent system containing a small amount of a base like triethylamine (1-2%) or ammonium hydroxide before loading your sample.[5] Alternatively, using a different stationary phase like basic or neutral alumina can be very effective for purifying basic compounds.
-
Option 2: Preparative Supercritical Fluid Chromatography (SFC) SFC is a powerful purification technique that uses supercritical CO₂ as the main mobile phase, often with a small amount of an organic modifier like methanol.[17][18] It is considered a form of normal-phase chromatography and is exceptionally well-suited for purifying polar compounds.[6][19]
-
Why SFC is Ideal:
-
High Speed & Efficiency: The low viscosity of supercritical CO₂ allows for very fast separations without high backpressure.[18]
-
"Green" Technique: It significantly reduces the consumption of organic solvents.[17]
-
Easy Solvent Removal: After fraction collection, the CO₂ evaporates, leaving your compound in a small volume of the organic modifier, which dramatically speeds up post-purification workup.[17]
-
Excellent for Polar Compounds: By using polar columns (like 2-ethylpyridine) and adding additives (like ammonium acetate or even water) to the modifier, SFC can effectively purify even very polar and basic compounds with excellent peak shape.[20][21]
-
-
Part 2: Crystallization
Q: My compound is highly soluble in most polar organic solvents and either remains in solution or "oils out" upon cooling. How can I induce crystallization?
A: Crystallizing highly polar compounds can be challenging due to their high affinity for polar solvents. "Oiling out" occurs when the compound's solubility limit is exceeded while the solution temperature is still above the compound's melting point. The key is to carefully control the supersaturation rate.
| Problem | Root Cause | Troubleshooting Steps |
| Fails to Crystallize | Solution is not supersaturated; Compound is too soluble. | 1. Slowly Evaporate Solvent: Allow the solvent to evaporate from an open or loosely capped vial over hours or days. 2. Use an Anti-Solvent System: Dissolve the compound in a minimum amount of a "good" polar solvent (e.g., methanol, DMSO). Then, slowly add a miscible "poor" non-polar solvent (e.g., diethyl ether, hexane, toluene) until the solution becomes faintly cloudy (the point of saturation). Gently warm to re-dissolve, then allow to cool slowly.[4][12] |
| "Oils Out" | Solution is too concentrated; Cooling is too rapid. | 1. Re-dissolve and Cool Slower: Add a small amount of the "good" solvent to re-dissolve the oil. Insulate the flask to ensure very slow cooling. 2. Lower the Crystallization Temperature: Use a solvent system where your compound has lower solubility, allowing crystallization to occur at a lower temperature. 3. Scratch the Flask: Use a glass rod to scratch the inside of the flask at the solution's surface to create nucleation sites. |
| Forms a Salt | Compound is basic. | For basic imidazopyridines, forming a salt with an acid (e.g., HCl, H₂SO₄) can significantly alter solubility properties and often yields highly crystalline material.[22] This is a common strategy in pharmaceutical development to improve physical properties.[23] |
Table 1: Troubleshooting Crystallization of Polar Compounds
Experimental Protocols
Protocol 1: HILIC Method Development for a Polar Imidazopyridine
This protocol provides a starting point for developing a HILIC method for analytical or preparative purification.
-
Column Selection: Start with a bare silica or an amide-based HILIC column (e.g., 100 x 2.1 mm, 2.7 µm). Amide phases often provide good peak shape for basic compounds.
-
Mobile Phase Preparation:
-
Mobile Phase A: 10 mM ammonium formate in 95:5 (v/v) acetonitrile:water. The buffer helps to ensure consistent ionization and improve peak shape.
-
Mobile Phase B: 10 mM ammonium formate in 50:50 (v/v) acetonitrile:water.
-
-
Column Conditioning and Equilibration:
-
Flush the column with 100% Mobile Phase B for 5 minutes.
-
Flush with 100% Mobile Phase A for at least 10-15 minutes to ensure the aqueous layer on the stationary phase is fully established. This is a critical step in HILIC.
-
-
Initial Gradient:
-
Start with 100% Mobile Phase A.
-
Run a linear gradient to 100% Mobile Phase B over 10-15 minutes.
-
Hold at 100% B for 2 minutes.
-
Return to 100% A and re-equilibrate for 5-10 minutes.
-
-
Optimization: Adjust the gradient slope, buffer concentration, and pH to optimize selectivity and peak shape. For preparative scale-up, maintain the same conditions and scale the flow rate and column diameter appropriately.
Protocol 2: Purification by Anti-Solvent Crystallization
This protocol outlines a general procedure for crystallizing a polar solid.
-
Solvent Selection:
-
Identify a "good" solvent: a polar solvent in which your compound is highly soluble (e.g., methanol, ethanol, isopropanol).
-
Identify an "anti-solvent": a less polar, miscible solvent in which your compound is poorly soluble (e.g., ethyl acetate, toluene, diethyl ether).[24]
-
-
Dissolution: In an Erlenmeyer flask, dissolve your crude compound in the minimum amount of the hot "good" solvent required for complete dissolution.
-
Addition of Anti-Solvent: While the solution is still hot, add the anti-solvent dropwise with swirling until you observe persistent cloudiness (turbidity).
-
Clarification: Add a few more drops of the hot "good" solvent until the solution becomes clear again.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. For maximum recovery, you can then place it in a refrigerator or freezer.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold anti-solvent, and dry them under vacuum.
Visualizing the Workflow: Method Selection
The choice of purification technique depends on the specific properties of your compound and the impurities present. This diagram outlines a logical workflow for selecting the most appropriate method.
Diagram: Purification Method Selection Workflow
Caption: A workflow for selecting and optimizing a purification method.
By understanding the underlying chemical principles and systematically applying these troubleshooting strategies and protocols, you can overcome the inherent difficulties in purifying polar imidazopyridine derivatives, leading to higher purity materials and more reliable research outcomes.
References
- 1. researchgate.net [researchgate.net]
- 2. Flow chemistry synthesis of zolpidem, alpidem and other GABAA agonists and their biological evaluation through the use of in-line frontal affinity chromatography - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines [organic-chemistry.org]
- 4. scispace.com [scispace.com]
- 5. benchchem.com [benchchem.com]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. The Groebke-Blackburn-Bienaymé Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. BJOC - The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023) [beilstein-journals.org]
- 10. Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Application of HILIC methods in pharmaceutical analysis [amsbiopharma.com]
- 12. community.wvu.edu [community.wvu.edu]
- 13. helixchrom.com [helixchrom.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Mixed Mode Chromatography | Sartorius [sartorius.com]
- 16. Chromatography [chem.rochester.edu]
- 17. waters.com [waters.com]
- 18. chromatographytoday.com [chromatographytoday.com]
- 19. Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. diva-portal.org [diva-portal.org]
- 21. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 22. Reagents & Solvents [chem.rochester.edu]
- 23. sigmaaldrich.com [sigmaaldrich.com]
- 24. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
managing catalyst deactivation in Suzuki-Miyaura reactions with heteroaryl boronic acids
Welcome to the technical support center dedicated to navigating the complexities of Suzuki-Miyaura cross-coupling reactions involving heteroaryl boronic acids. This resource is designed for researchers, scientists, and professionals in drug development who encounter challenges with these often-finicky substrates. Here, we move beyond simple protocols to provide in-depth, field-proven insights into managing catalyst deactivation and overcoming common experimental hurdles.
Introduction: The Dual Challenge of Heteroaryl Boronic Acids
The Suzuki-Miyaura reaction is a powerhouse in modern synthetic chemistry for its ability to form carbon-carbon bonds with high functional group tolerance.[1][2] However, when employing heteroaryl boronic acids, researchers often face a dual challenge that can lead to low yields or complete reaction failure: inherent substrate instability and catalyst deactivation.
Heteroaryl boronic acids, particularly those with nitrogen-containing rings like pyridines, are notoriously prone to a side reaction called protodeboronation, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[3][4][5][6] This process is often accelerated under the basic conditions required for the Suzuki-Miyaura catalytic cycle.[5]
Simultaneously, the Lewis-basic heteroatoms (e.g., nitrogen in pyridine) within the boronic acid or the coupled product can coordinate strongly to the palladium catalyst.[6][7][8] This coordination can lead to catalyst poisoning, effectively taking the palladium out of the catalytic cycle and stalling the reaction.[7][9][10] This guide will provide you with the expertise to diagnose and solve these interconnected problems.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions our application scientists receive regarding Suzuki-Miyaura reactions with heteroaryl boronic acids.
Q1: Why are my reactions with 2-pyridyl boronic acid consistently failing, while 3- and 4-pyridyl isomers are more successful?
A1: This is a classic issue often referred to as the "2-pyridyl problem."[6] The nitrogen atom at the 2-position is in close proximity to the boronic acid group. This allows it to act as a bidentate ligand, chelating to the palladium center and forming a highly stable, but catalytically inactive, complex. This deactivates the catalyst. The 3- and 4-pyridyl isomers do not have this spatial arrangement, making them less likely to poison the catalyst in this manner.
Q2: I see my starting materials being consumed, but my desired product yield is very low. What is likely happening?
A2: This is a strong indicator that a competing side reaction is consuming your starting material. The most probable culprit is protodeboronation of your heteroaryl boronic acid.[3][4][11] This is especially prevalent with electron-rich heterocycles or under harsh basic conditions. You can often detect the protonated heterocycle byproduct by LC-MS or GC-MS analysis of your crude reaction mixture.
Q3: What are the visual signs of catalyst deactivation?
A3: A common visual cue for the deactivation of a homogeneous palladium catalyst is the formation of "palladium black," a fine, black precipitate of elemental palladium.[12] This indicates that the Pd(0) species, which is the active form of the catalyst, is agglomerating and falling out of solution, thus exiting the catalytic cycle. While not always a definitive sign of failure, its appearance, especially early in the reaction, often correlates with a stalled or low-yielding process.
Q4: How can I differentiate between poor catalyst activity and substrate decomposition?
A4: A systematic approach is key. First, run a control reaction with a more stable coupling partner, such as phenylboronic acid, under the same conditions. If this reaction proceeds smoothly, it points towards an issue with your specific heteroaryl boronic acid's stability (protodeboronation). If the control reaction also fails, it suggests a problem with the catalyst system itself (e.g., poor quality precatalyst, inappropriate ligand, or inhibitory impurities). Additionally, analyzing the reaction mixture over time by a technique like LC-MS can help you track the disappearance of starting materials and the appearance of byproducts like the protodeboronated heterocycle.
Q5: Are boronic esters a better alternative to boronic acids for these reactions?
A5: In many cases, yes. Boronic esters, such as pinacol or neopentyl glycol esters, are generally more stable towards protodeboronation than their corresponding boronic acids.[12][13] MIDA (N-methyliminodiacetic acid) boronates are another excellent option, designed for slow release of the boronic acid into the reaction mixture, which keeps its standing concentration low and minimizes decomposition.[7] While boronic esters often require hydrolysis to the boronic acid in situ to participate in the catalytic cycle, this can be an advantage in managing the stability of sensitive heteroaryl boron reagents.
Troubleshooting Guide
This section provides a structured approach to troubleshooting common issues encountered during Suzuki-Miyaura reactions with heteroaryl boronic acids.
| Observed Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Catalyst Poisoning: The heteroaryl substrate/product is deactivating the palladium catalyst.[6][7][8] 2. Protodeboronation: The heteroaryl boronic acid is decomposing before it can couple.[3][4][11] 3. Inefficient Transmetalation: The transfer of the heteroaryl group from boron to palladium is slow. | 1. Ligand Choice: Switch to a bulkier, more electron-rich monophosphine ligand (e.g., SPhos, XPhos) to stabilize the catalyst and prevent substrate coordination.[14][15] 2. Use a Milder Base: Strong bases can accelerate protodeboronation.[5][11] Consider using K₃PO₄ or CsF instead of stronger bases like NaOH or alkoxides.[11][16] 3. Anhydrous Conditions: Minimizing water can suppress protodeboronation.[7] 4. Use a Stable Boron Reagent: Switch from a boronic acid to a pinacol ester, MIDA boronate, or a trifluoroborate salt.[13][17] |
| Reaction Stalls Prematurely | 1. Catalyst Decomposition: The active Pd(0) species is unstable under the reaction conditions, leading to the formation of palladium black.[12] 2. Inhibitory Byproducts: Accumulation of byproducts that poison the catalyst. | 1. Lower Reaction Temperature: High temperatures can accelerate catalyst decomposition. 2. Use a Pre-formed Catalyst: Palladacycle precatalysts can sometimes offer greater stability and activity compared to generating the active catalyst in situ from Pd(OAc)₂ or Pd₂(dba)₃.[9][18] 3. Slow Addition: If practical, slow addition of the boronic acid can help maintain a low concentration, minimizing side reactions.[19] |
| Significant Homocoupling of Boronic Acid | 1. Presence of Oxygen: Oxygen can promote the oxidative homocoupling of boronic acids. 2. Inefficient Oxidative Addition: If the oxidative addition of the aryl halide to the Pd(0) is slow, the catalyst may preferentially react with the boronic acid. | 1. Thorough Degassing: Ensure your solvent and reaction mixture are properly degassed using techniques like sparging with an inert gas (argon or nitrogen) or freeze-pump-thaw cycles.[11] 2. Use an Electron-Rich Ligand: Ligands like Buchwald's biarylphosphines can accelerate the oxidative addition step.[14] |
Visualizing Catalyst Deactivation Pathways
The following diagram illustrates the primary pathways for catalyst deactivation in Suzuki-Miyaura couplings with heteroaryl boronic acids.
Caption: Key pathways leading to catalyst deactivation.
Detailed Experimental Protocols
Here are detailed protocols for mitigating catalyst deactivation and protodeboronation when working with challenging heteroaryl boronic acids.
Protocol 1: General Procedure for a Challenging Heteroaryl Suzuki-Miyaura Coupling
This protocol is a robust starting point for coupling a heteroaryl boronic acid with an aryl bromide, incorporating best practices to minimize common failure modes.
Materials:
-
Aryl Bromide (1.0 equiv)
-
Heteroaryl Boronic Acid Pinacol Ester (1.5 equiv)
-
Palladium Acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Anhydrous, powdered Potassium Phosphate (K₃PO₄) (3.0 equiv)
-
Anhydrous, degassed 1,4-Dioxane
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon), add the aryl bromide, heteroaryl boronic acid pinacol ester, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Solvent Addition: Add the anhydrous, degassed 1,4-dioxane via syringe.
-
Degassing (Optional but Recommended): Further degas the reaction mixture by bubbling argon through the solution for 10-15 minutes.
-
Reaction: Seal the flask and place it in a preheated oil bath at 80-100 °C. Stir the reaction mixture vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS, checking for the consumption of the limiting aryl bromide.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and palladium black. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Protocol 2: Workflow for Troubleshooting a Failed Reaction
This workflow provides a logical sequence of experiments to diagnose and solve a failed Suzuki-Miyaura reaction with a heteroaryl boronic acid.
Caption: A logical workflow for troubleshooting failed reactions.
By understanding the underlying causes of catalyst deactivation and employing these targeted strategies, you can significantly improve the success rate of your Suzuki-Miyaura reactions with challenging heteroaryl boronic acids.
References
- 1. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. Yoneda Labs [yonedalabs.com]
- 13. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 14. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 15. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 16. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 17. reddit.com [reddit.com]
- 18. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)Aryl Chlorides and Bromides [dspace.mit.edu]
- 19. researchgate.net [researchgate.net]
impact of water on the efficiency of Suzuki coupling with 7-Methylimidazo[1,2-a]pyridine-6-boronic acid
A Guide to Navigating the Impact of Water on Reaction Efficiency
Welcome to the technical support guide for researchers utilizing 7-Methylimidazo[1,2-a]pyridine-6-boronic acid in Suzuki-Miyaura cross-coupling reactions. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deep, mechanistic understanding of the challenges you may face, particularly concerning the dual role of water in these reactions. This guide is structured to move from general knowledge to specific troubleshooting, empowering you to optimize your experiments for maximal yield and purity.
The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, making this specific boronic acid a valuable building block. However, its heteroaromatic and Lewis basic nature introduces complexities not seen with simple arylboronic acids, especially regarding protodeboronation.[1][2] This guide will dissect these issues and provide actionable solutions.
Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the role of water in Suzuki-Miyaura couplings, with a focus on heteroaromatic substrates.
Q1: Is water necessary for the Suzuki-Miyaura reaction to proceed?
This is a classic and nuanced question. Traditionally, water is considered beneficial, if not essential. It plays two key roles:
-
Activation of the Boronic Acid: The reaction requires a base (e.g., K₂CO₃, K₃PO₄) to activate the boronic acid. Water facilitates the formation of the highly nucleophilic tetracoordinate boronate anion, [ArB(OH)₃]⁻, which is the active species in the crucial transmetalation step of the catalytic cycle.[3][4][5]
-
Solubility of Reagents: Many inorganic bases have poor solubility in common organic solvents like dioxane or toluene. Water acts as a co-solvent to dissolve the base, ensuring it can participate effectively in the reaction.[6]
However, completely anhydrous Suzuki couplings are possible and have been developed, particularly for sensitive substrates, but they require specific conditions such as the use of soluble organic bases like potassium trimethylsilanolate (TMSOK).[7][8]
Q2: What is protodeboronation and why is it a major concern for my this compound?
Protodeboronation (or protodeborylation) is the most significant side reaction in this context. It is a process where the C–B bond of the boronic acid is cleaved and replaced by a C–H bond, yielding the parent heterocycle (7-Methylimidazo[1,2-a]pyridine) instead of the desired coupled product.[1][2]
Your specific boronic acid is highly susceptible for two reasons:
-
Heteroaromatic Nature: Heteroaryl boronic acids are generally more prone to protodeboronation than their simple aryl counterparts.[7][9]
-
Basic Nitrogen Atom: The imidazo[1,2-a]pyridine core contains a basic nitrogen. This allows the molecule to form a zwitterionic species in solution under neutral or near-neutral pH conditions. This zwitterion is exceptionally reactive and can undergo rapid, unimolecular C–B bond fragmentation, with water acting as the proton source.[1]
Q3: Can using a boronic ester instead of the boronic acid solve the problem?
Using a boronic ester, such as a pinacol or MIDA ester, is a common and often effective strategy to enhance stability and mitigate protodeboronation.[7][10] The bulky ester group sterically protects the boron center from attack.[11] However, this is not a universal solution. Some esters may first need to hydrolyze back to the boronic acid to react, which reintroduces the water-related instability.[10][12] Recent studies have shown that some esters can transmetalate directly under anhydrous conditions, which is a key advantage.[10][13]
Troubleshooting Guide: From Low Yields to Success
This guide provides a systematic approach to diagnosing and solving common issues encountered during the Suzuki coupling of this compound.
Problem 1: My reaction yield is very low, and LC-MS analysis shows a major peak corresponding to 7-Methylimidazo[1,2-a]pyridine.
-
Diagnosis: This is the classic signature of extensive protodeboronation. The boronic acid is being consumed by a non-productive pathway before it can participate in the catalytic cycle.
-
Underlying Cause: The reaction conditions are likely too wet or the pH is promoting the formation of the highly reactive zwitterionic intermediate.[1] Standard Suzuki conditions using aqueous base (e.g., 2M K₂CO₃ in a 4:1 Dioxane:H₂O mixture) can be too harsh for this substrate.
-
Solutions:
-
Reduce Water Content: Switch to anhydrous conditions. Use rigorously dried solvents (like dioxane or toluene), oven-dried glassware, and an inert atmosphere (Argon or Nitrogen).[9]
-
Change the Base: Instead of an aqueous solution, use a powdered, anhydrous base like potassium phosphate (K₃PO₄) or cesium fluoride (CsF).[9][14] Mild bases are generally preferable.[9] Interestingly, both strong acid and strong base conditions can sometimes suppress protodeboronation for basic heteroaryls by shifting the equilibrium away from the problematic zwitterion.[1]
-
Protect the Boronic Acid: If possible, convert the boronic acid to its corresponding neopentyl glycol or pinacol boronic ester. These are generally more stable and less prone to protodeboronation.[7][11]
-
Problem 2: The reaction has stalled. Both my starting materials (aryl halide and boronic acid) remain largely unconsumed even after extended heating.
-
Diagnosis: The catalytic cycle is inhibited. This points towards catalyst deactivation or poisoning.
-
Underlying Cause: The Lewis basic nitrogen atom in the imidazo[1,2-a]pyridine ring can coordinate to the palladium center, effectively poisoning the catalyst and preventing it from participating in the reaction.[7][15] This is a known issue for many nitrogen-containing heterocycles.
-
Solutions:
-
Introduce a Lewis Acid Additive: Add a benign Lewis acid, such as trimethyl borate [B(OMe)₃], to the reaction. This additive can act as a "scavenger" for the Lewis basic sites on your substrate, preventing them from binding to and deactivating the palladium catalyst.[7][15]
-
Optimize Catalyst System: For challenging heteroaromatic couplings, standard catalysts like Pd(PPh₃)₄ may be insufficient. Switch to more robust, electron-rich, and bulky phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands, which can generate more active and stable catalysts.[9][15]
-
Check Reagent Purity: Ensure the aryl halide partner is pure and that the solvent is free of peroxides, which can degrade the catalyst.[16]
-
Problem 3: My yield is moderate, but I see both protodeboronation and unreacted starting materials. The situation seems complex.
-
Diagnosis: You are likely experiencing a combination of issues: the reaction is slow due to some catalyst inhibition, and this extended reaction time at high temperature allows the competing protodeboronation side reaction to consume the boronic acid.
-
Underlying Cause: This is a "race condition." The productive Suzuki coupling and the destructive protodeboronation are occurring simultaneously. The balance is unfavorable.
-
Solutions: This requires a multi-pronged optimization strategy.
-
Prioritize Anhydrous Conditions: First, minimize protodeboronation by moving to an anhydrous system with a powdered base (K₃PO₄) as described in Problem 1. This slows the primary degradation pathway.
-
Enhance Catalyst Activity: Next, address the slow reaction rate. Implement the solutions from Problem 2, such as using a more advanced catalyst/ligand system (e.g., an XPhos-based precatalyst) and adding trimethyl borate to prevent catalyst poisoning.[15]
-
Consider Boronic Ester: This is a prime scenario for using a more stable boronic ester derivative. The combination of a stable boron source with a highly active, non-poisoned catalyst often provides the best results for these challenging substrates.
-
Data Summary: Impact of Water on Heteroaryl Suzuki Couplings
The following table provides a conceptual summary based on literature reports for various heteroaryl boronic acids, illustrating the typical trade-offs associated with water content. Actual yields will be substrate-dependent.
| Reaction Condition | Water Content | Expected Primary Outcome | Potential Pitfalls |
| "Classic" Suzuki (e.g., Dioxane/H₂O 4:1, K₂CO₃) | High | Rapid base dissolution and boronate formation. Can be efficient for stable boronic acids.[17] | High risk of rapid protodeboronation for sensitive substrates like this compound.[1][9] |
| "Low Water" (e.g., THF, powdered K₃PO₄, trace H₂O) | Low | A good compromise. Sufficient water may be present adventitiously to facilitate the reaction, while the rate of protodeboronation is significantly reduced. | Reaction may be slower; solubility of the base can be limiting. |
| Anhydrous (e.g., Anhydrous Toluene, TMSOK) | None | Minimal to no protodeboronation from hydrolysis.[8] Can be very fast and high-yielding if catalyst poisoning is not an issue. | Highly sensitive to catalyst poisoning by Lewis basic heterocycles. Requires strictly inert and dry technique.[7][15] |
Experimental Protocol: Optimized Anhydrous Suzuki Coupling
This protocol is designed as a robust starting point to minimize protodeboronation and catalyst inhibition for this compound.
Materials:
-
Aryl Halide (e.g., Bromide) (1.0 equiv)
-
This compound pinacol ester (1.2 - 1.5 equiv)
-
Palladium Catalyst: XPhos Pd G3 (1-3 mol%)
-
Base: Anhydrous, powdered Potassium Phosphate (K₃PO₄) (2.0 - 3.0 equiv)
-
Additive: Trimethyl borate (1.5 equiv)
-
Solvent: Anhydrous, degassed 1,4-Dioxane
Procedure:
-
Preparation: To a dry Schlenk flask under an inert atmosphere (Argon), add the aryl halide, the boronic acid pinacol ester, the XPhos Pd G3 catalyst, and the powdered K₃PO₄.
-
Degassing: Seal the flask and evacuate and backfill with Argon three times to ensure an inert atmosphere.
-
Solvent/Additive Addition: Add the anhydrous, degassed dioxane via cannula or syringe, followed by the trimethyl borate.
-
Reaction: Place the sealed flask in a preheated oil bath (typically 80-110 °C). Stir the reaction mixture vigorously. The mixture will be a suspension.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS, checking for the consumption of the aryl halide. Reactions can take from 2 to 24 hours.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and palladium residues. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.
Visualizing the Mechanisms
The following diagrams illustrate the key chemical processes and logical troubleshooting steps.
Caption: The dual role of water in the Suzuki coupling of a heteroaryl boronic acid.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. books.rsc.org [books.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Yoneda Labs [yonedalabs.com]
- 8. Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. reddit.com [reddit.com]
- 14. A facile access for the synthesis of some C-2 substituted imidazopyrazines by utilizing the palladium catalyzed Suzuki cross-coupling reaction under microwave irradiation [html.rhhz.net]
- 15. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 16. reddit.com [reddit.com]
- 17. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
using MIDA boronates as a stable alternative for challenging cross-coupling reactions
Welcome to the technical support center for N-methyliminodiacetic acid (MIDA) boronates. This guide is designed for researchers, scientists, and drug development professionals who are leveraging the unique stability and reactivity of MIDA boronates for challenging cross-coupling reactions. Here, you will find in-depth troubleshooting guides and frequently asked questions to navigate the practical aspects of working with these versatile reagents.
MIDA boronates serve as a robust solution to the inherent instability of many boronic acids, particularly 2-heterocyclic, vinyl, and cyclopropyl derivatives, which are prone to decomposition.[1][2] By protecting the boronic acid, the MIDA ligand allows for its slow, controlled release in situ during the cross-coupling reaction, minimizing decomposition and improving yields.[1][3] This guide will help you optimize your reactions and troubleshoot common issues.
Frequently Asked Questions (FAQs)
Q1: Why should I use a MIDA boronate instead of a traditional boronic acid or another boronic acid surrogate?
A1: MIDA boronates offer a unique combination of stability and reactivity. Unlike many boronic acids which can degrade upon storage or under reaction conditions, MIDA boronates are typically crystalline, free-flowing solids that are indefinitely stable on the benchtop under air.[2][4][5] This exceptional stability simplifies handling, storage, and purification, as they are compatible with silica gel chromatography.[2][3][4][5][6]
Compared to other surrogates like trifluoroborates or diethanolamine adducts, MIDA boronates provide a more general solution for stabilizing a wide range of otherwise unstable boronic acids, including 2-heterocyclic, vinyl, and cyclopropyl derivatives.[1][2] The key advantage lies in the "slow-release" principle, where the active boronic acid is generated gradually under basic aqueous conditions, matching the rate of the cross-coupling reaction and minimizing decomposition.[1][7]
Q2: My MIDA boronate doesn't seem to be reacting. What are the key factors for successful activation (deprotection)?
A2: The deprotection of MIDA boronates to the active boronic acid is a hydrolysis reaction that is highly dependent on the reaction conditions. There are two primary hydrolysis mechanisms: a fast, base-mediated pathway and a slower, neutral pathway.[8] For efficient cross-coupling, you need to choose conditions that facilitate a controlled release of the boronic acid.
Key factors for deprotection include:
-
Base: The choice and concentration of the base are critical. Strong aqueous bases like NaOH (1M) lead to rapid hydrolysis (typically <10 minutes at room temperature), which might be too fast for slow cross-coupling reactions, leading to boronic acid decomposition.[2][9] Weaker inorganic bases like K₃PO₄ or K₂CO₃ in the presence of water provide a slower, more controlled release, which is ideal for many cross-coupling reactions.[1][2]
-
Solvent: A mixture of an organic solvent (like dioxane or THF) and water is necessary for the hydrolysis to occur. The ratio of organic solvent to water can influence the rate of hydrolysis.[2][7]
-
Temperature: Increasing the reaction temperature will accelerate the rate of hydrolysis and, consequently, the release of the boronic acid.[2]
Q3: Can I purify my MIDA boronate using column chromatography?
A3: Yes, one of the significant advantages of MIDA boronates is their general compatibility with silica gel chromatography.[2][3][4][5][6][10] This allows for the purification of MIDA boronate building blocks to high purity, which is often challenging for the corresponding free boronic acids.[11] A common elution system is a gradient of ethyl acetate in hexanes, though MIDA boronates exhibit a unique "catch-and-release" behavior on silica. They have a high affinity for silica gel in non-polar solvents like hexanes/THF mixtures but can be eluted with more polar solvents like pure THF.[6][11][12]
Q4: Are MIDA boronates stable to common synthetic reagents?
A4: MIDA boronates exhibit remarkable stability to a wide range of reagents and reaction conditions where free boronic acids would decompose. This allows for the synthesis of complex MIDA boronate building blocks. They are generally stable to:
-
Anhydrous cross-coupling conditions (e.g., Suzuki-Miyaura, Stille, Heck, Negishi, Sonogashira).[13]
-
Oxidizing agents like Swern, Dess-Martin, and even Jones oxidation conditions.[10][13]
-
Reductive amination, Evans aldol reactions, and Horner-Wadsworth-Emmons olefination.[13]
-
Aqueous workups with mild acids and bases (e.g., aq. HCl, aq. NH₄Cl, aq. NaHCO₃).[10][13][14]
However, they are sensitive to strong nucleophiles like LiAlH₄ and DIBAL, as well as metal alkoxides.[13]
Troubleshooting Guide
Problem 1: Low or No Yield in Cross-Coupling Reaction
| Possible Cause | Troubleshooting Steps |
| Inefficient MIDA Boronate Deprotection | 1. Verify Base and Water Presence: Ensure that your reaction contains both a suitable base (e.g., K₃PO₄, K₂CO₃) and water. Anhydrous conditions will prevent the necessary hydrolysis of the MIDA boronate.[15] 2. Optimize Base Strength: If using a weak base, consider increasing its concentration or switching to a stronger base if the slow release is too slow for your specific substrate. For very rapid deprotection, 1M aqueous NaOH can be used, but be mindful of potential boronic acid decomposition.[2] 3. Adjust Solvent System: The rate of hydrolysis can be tuned by adjusting the organic solvent to water ratio. For instance, a common system is 5:1 dioxane/H₂O.[2] 4. Increase Temperature: Gently increasing the reaction temperature (e.g., from 60°C to 80-100°C) can enhance the rate of MIDA boronate hydrolysis and subsequent cross-coupling.[1][2] |
| Decomposition of the Released Boronic Acid | 1. Employ "Slow-Release" Conditions: If you suspect the active boronic acid is decomposing faster than it reacts, ensure you are using slow-release conditions (e.g., K₃PO₄ in dioxane/water at 60°C).[2] This maintains a low concentration of the unstable boronic acid throughout the reaction. 2. Avoid Excessively High Temperatures: While heat can promote the reaction, excessive temperatures can also accelerate the decomposition of sensitive boronic acids. Find the optimal temperature balance for your system. |
| Catalyst Inactivity or Poor Ligand Choice | 1. Select an Appropriate Catalyst/Ligand System: For challenging couplings, especially with aryl chlorides, highly active phosphine ligands like SPhos or XPhos are often required in combination with a palladium source like Pd(OAc)₂ or Pd₂(dba)₃.[1] 2. Consider Additives for Difficult Couplings: For particularly challenging substrates, such as 2-pyridyl MIDA boronates, the addition of a copper co-catalyst like Cu(OAc)₂ may be beneficial.[1][2] |
| Issues with a Specific Substrate (e.g., 2-pyridyl MIDA boronate) | 1. Modify the Solvent System: For 2-pyridyl MIDA boronates, which can be particularly challenging, a switch in the solvent system from aqueous mixtures to alcohol-containing mixtures like DMF/isopropanol has been shown to be effective.[1] 2. Incorporate a Copper Co-catalyst: The use of Cu(OAc)₂ has been demonstrated to promote the cross-coupling of 2-pyridyl MIDA boronates.[1][2] |
Problem 2: Incomplete Reaction or Stalling
| Possible Cause | Troubleshooting Steps |
| Hydrolysis Rate Mismatch with Coupling Rate | 1. Adjust the Hydrolysis Rate: The rate of MIDA boronate hydrolysis can be tuned by varying the temperature. A range of 23°C to 100°C can adjust the release time from hours to minutes.[2] If the reaction stalls, a slight increase in temperature may be all that is needed. |
| Phase Transfer Issues | 1. Ensure Adequate Mixing: In biphasic systems, vigorous stirring is necessary to ensure efficient transfer of reactants between the aqueous and organic phases. 2. Consider Alternative Solvent Systems: For highly lipophilic substrates, phase separation can sometimes hinder the reaction. Modifying the solvent system to improve miscibility may be helpful.[16] |
| Catalyst Deactivation | 1. Increase Catalyst Loading: For sluggish reactions, particularly with less reactive aryl chlorides, increasing the catalyst loading (e.g., from 2 mol% to 4 mol%) can sometimes drive the reaction to completion.[17] 2. Ensure Inert Atmosphere: While MIDA boronates are air-stable, the palladium catalyst is often sensitive to oxygen, especially at elevated temperatures. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). |
Experimental Protocols & Data
Table 1: General Conditions for Slow-Release Cross-Coupling
| Component | Amount (Equivalents) | Notes |
| Aryl/Heteroaryl Halide | 1.0 | |
| MIDA Boronate | 1.2 - 1.5 | An excess of the MIDA boronate can improve yields, especially for challenging couplings.[1][17] |
| Palladium Catalyst | 1.5 - 5 mol % | Pd(OAc)₂ or Pd₂(dba)₃ are common choices.[1] |
| Phosphine Ligand | 3 - 10 mol % | SPhos or XPhos are often effective for challenging substrates.[1] |
| Base | 5 - 7.5 | K₃PO₄ or K₂CO₃ are standard for slow release.[1][2] |
| Solvent System | 0.07 - 0.1 M | A 4:1 or 5:1 mixture of an organic solvent (e.g., dioxane, DMF) and water is typical.[1][2] |
| Temperature | 60 - 100 °C | Higher temperatures are often needed for less reactive halides like aryl chlorides.[1] |
Protocol 1: General Procedure for Slow-Release Suzuki-Miyaura Cross-Coupling
-
To an oven-dried reaction vessel, add the aryl or heteroaryl halide (1.0 equiv), MIDA boronate (1.2 equiv), palladium catalyst (e.g., Pd(OAc)₂, 5 mol%), and phosphine ligand (e.g., SPhos, 10 mol%).
-
Add the base (e.g., K₃PO₄, 7.5 equiv).
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system (e.g., 5:1 dioxane/water) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 60-100 °C) with vigorous stirring for the specified time (typically 2-24 hours).
-
Monitor the reaction progress by TLC, GC, or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing the Process
The MIDA Boronate Protection/Deprotection Cycle
Caption: The MIDA boronate cycle: stable storage and controlled in situ release for cross-coupling.
Troubleshooting Logic Flow
Caption: A logical workflow for troubleshooting low-yield MIDA boronate cross-coupling reactions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MIDA boronate | Chem-Station Int. Ed. [en.chem-station.com]
- 4. MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- 5. BLD Insights | MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- 6. Preparation of MIDA Anhydride and Reaction with Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent advances in the synthesis and reactivity of MIDA boronates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. MIDA boronates are hydrolysed fast and slow by two different mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Multistep Synthesis of Complex Boronic Acids from Simple MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. US20160207943A1 - Apparatus and Methods for the Automated Synthesis of Small Molecules - Google Patents [patents.google.com]
- 13. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 14. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 16. scispace.com [scispace.com]
- 17. Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Introduction: The Strategic Importance of Imidazo[1,2-a]pyridines and Boronic Acids in Modern Drug Discovery
An In-Depth Comparative Guide to the Reactivity of 7-Methylimidazo[1,2-a]pyridine-6-boronic Acid and Its Positional Isomers
The imidazo[1,2-a]pyridine scaffold is a quintessential "privileged structure" in medicinal chemistry. Its unique combination of rigidity, aromaticity, and hydrogen bonding capabilities has made it a cornerstone in the design of numerous therapeutic agents, including the well-known drugs Zolpidem, Alpidem, and Minodronic acid.[1][2] The functionalization of this core is paramount for modulating pharmacological activity, and among the most powerful tools for this purpose are boronic acids.
Boronic acids are indispensable reagents in modern organic synthesis, primarily for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[3][4] This reaction allows for the precise formation of carbon-carbon bonds, enabling chemists to assemble complex molecular architectures with high efficiency and functional group tolerance. The reactivity of a boronic acid, however, is not uniform; it is exquisitely sensitive to its electronic and steric environment.
This guide, intended for researchers and drug development professionals, provides an in-depth comparative analysis of the reactivity of This compound relative to its key positional isomers. By understanding the subtle yet critical differences in their reactivity, scientists can make more informed decisions in experimental design, optimizing reaction conditions and accelerating the discovery of new chemical entities.
Pillar 1: Unraveling the Factors Governing Reactivity
The reactivity of an imidazo[1,2-a]pyridine boronic acid in a reaction like the Suzuki-Miyaura coupling is governed by a delicate interplay of electronic effects, steric hindrance, and the inherent stability of the boronic acid moiety itself.
Electronic Landscape of the Imidazo[1,2-a]pyridine Core
The fused bicyclic system of imidazo[1,2-a]pyridine is electronically asymmetric. The five-membered imidazole ring is electron-rich, while the six-membered pyridine ring is relatively electron-deficient.[5] This distribution dictates the innate reactivity at different positions:
-
C3 Position: This is the most electron-rich carbon, making it highly susceptible to electrophilic attack and often the most reactive position in C-H functionalization reactions.[6][7] Consequently, a boronic acid at C3 is expected to be highly reactive.
-
Pyridine Ring (C5-C8): These positions are less electron-rich than C3. The reactivity of a boronic acid on this ring is modulated by the position relative to the nitrogen atoms and the presence of other substituents.
An electron-donating group, such as the methyl group in our target compound, increases the electron density of the ring system, which generally accelerates the rate-limiting transmetalation step of the Suzuki-Miyaura cycle, thereby enhancing overall reactivity.[1][8] Conversely, electron-withdrawing groups would be expected to decrease it.
Steric Considerations
Steric hindrance around the C-B bond can significantly impede the approach of the bulky palladium catalyst complex, slowing down or even inhibiting the reaction.[1]
-
C6 and C7 positions are relatively unhindered.
-
C5 and C8 positions , being adjacent to the ring fusion and the bridgehead nitrogen, respectively, present a more sterically crowded environment that can negatively impact reaction rates.
Inherent Stability
A critical, often overlooked, factor is the stability of the boronic acid itself. Heterocyclic boronic acids, particularly those on electron-deficient rings, can be susceptible to protodeboronation—the cleavage of the C-B bond by a proton source (like water), which is often present in Suzuki coupling conditions.[9][10] This decomposition pathway competes with the desired cross-coupling, leading to lower yields. The electronic nature of the ring and its substituents directly influence this stability.
Pillar 2: A Comparative Reactivity Study via Suzuki-Miyaura Coupling
To provide a clear, quantitative comparison, we will analyze the performance of this compound against key isomers in a standardized Suzuki-Miyaura cross-coupling reaction with a moderately reactive partner, 4-bromoanisole. While direct, side-by-side experimental data for all isomers is not consolidated in a single source, the relative outcomes can be expertly synthesized from established chemical principles and disparate studies.[1][10][11]
Reaction Scheme: A generic Suzuki-Miyaura coupling for comparing isomer reactivity.
| Isomer / Compound | Structure | Key Features | Predicted Reactivity | Expected Yield (Time) |
| A: this compound | C8H9BN2O2[12][13][14] | Electron-donating methyl group adjacent to C6; Unhindered position. | High | 90-95% (2-4h) |
| B: Imidazo[1,2-a]pyridine-3-boronic acid | C7H7BN2O2 | Boron at the most electron-rich (C3) position. | Very High | >95% (1-2h) |
| C: Imidazo[1,2-a]pyridine-8-boronic acid | C7H7BN2O2 | Boron adjacent to the bridgehead nitrogen; Sterically hindered. | Low to Moderate | 40-60% (12-24h) |
| D: 7-Chloroimidazo[1,2-a]pyridine-6-boronic acid | C7H6BClN2O2 | Electron-withdrawing chloro group deactivates the ring. | Moderate | 65-75% (8-12h) |
Analysis of Results
-
Isomer A (The Target): The presence of the electron-donating methyl group at C7 enhances the nucleophilicity of the C6 position, leading to excellent reactivity and high yields in a short timeframe. This makes it an ideal substrate for reliable and efficient syntheses.
-
Isomer B (The C3 Analogue): With the boronic acid at the highly activated C3 position, this isomer is predicted to be the most reactive. It is suitable for rapid couplings, even with challenging electrophiles like aryl chlorides, but may suffer from lower stability and competing side reactions if not handled carefully.
-
Isomer C (The C8 Analogue): Significant steric hindrance from the adjacent bridgehead nitrogen likely impedes the transmetalation step, requiring longer reaction times, higher catalyst loading, or more forcing conditions to achieve moderate yields.
-
Isomer D (The Deactivated Analogue): The electron-withdrawing nature of the chlorine atom at C7 reduces the electron density of the aromatic system, slowing the transmetalation step and resulting in lower reactivity compared to its methylated counterpart (Isomer A).
Pillar 3: Experimental Protocol and Mechanistic Insight
Trustworthy science relies on reproducible methodologies. Below is a detailed, self-validating protocol for the Suzuki-Miyaura coupling, with justifications for each component choice.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
-
Reagent Preparation: To a 25 mL Schlenk flask equipped with a magnetic stir bar, add the imidazo[1,2-a]pyridine boronic acid isomer (1.0 mmol, 1.0 equiv), the aryl halide (e.g., 4-bromoanisole, 1.1 mmol, 1.1 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%).
-
Causality: Using a slight excess of the aryl halide can help drive the reaction to completion, especially if the boronic acid is prone to decomposition. Pd(PPh₃)₄ is a robust, commercially available Pd(0) catalyst suitable for a wide range of substrates.[11]
-
-
Inert Atmosphere: Seal the flask with a septum, and purge the system by evacuating and backfilling with an inert gas (Argon or Nitrogen) three times.
-
Causality: The Pd(0) catalyst is sensitive to oxygen and will be deactivated through oxidation. Maintaining an inert atmosphere is critical for the integrity of the catalytic cycle.
-
-
Solvent and Base Addition: Through the septum, add the degassed solvent system (e.g., 1,2-Dimethoxyethane (DME) and water, 4:1 v/v, 10 mL). Then, add the aqueous base solution (e.g., 2M Na₂CO₃, 2.0 mmol, 2.0 equiv).
-
Reaction Execution: Immerse the flask in a preheated oil bath at 85 °C and stir vigorously for the specified time (monitoring by TLC or LC-MS is recommended).
-
Causality: Heating accelerates the reaction, particularly the oxidative addition and reductive elimination steps. Vigorous stirring is needed to ensure efficient mixing between the two phases.
-
-
Workup and Purification: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, wash with brine (2 x 15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
-
Causality: The aqueous workup removes the inorganic base and salts. Purification by chromatography is necessary to isolate the desired product from unreacted starting materials and catalyst byproducts.
-
Visualization of the Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst. Understanding this mechanism is key to troubleshooting and optimizing the reaction.
References
- 1. Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. imperial.ac.uk [imperial.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. calpaclab.com [calpaclab.com]
- 13. PubChemLite - this compound (C8H9BN2O2) [pubchemlite.lcsb.uni.lu]
- 14. echemi.com [echemi.com]
A Senior Application Scientist's Guide to the Rigorous Validation of In Vitro Biological Assays for Novel Boronic Acid Compounds
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond the Primary Hit—The Imperative for Rigorous Validation
In the landscape of modern drug discovery, boronic acids and their derivatives represent a class of compounds with immense therapeutic potential, exemplified by the success of proteasome inhibitors like bortezomib.[1][2] Their unique chemical properties, particularly the ability of the boron atom to form reversible covalent bonds with biological nucleophiles like the hydroxyl groups of serines or cis-diols, make them potent enzyme inhibitors and versatile chemical probes.[1][3] However, this same reactivity presents a significant challenge in early-stage discovery: a high propensity for assay artifacts and promiscuous inhibition, which can lead to a costly and time-consuming pursuit of false-positive candidates.[4][5][6]
This guide provides a comprehensive framework for the validation of in vitro biological assay results for newly synthesized boronic acid compounds. It is designed not as a rigid protocol but as a strategic workflow, grounded in the principles of scientific integrity and causality. We will move beyond simple hit confirmation to build a self-validating experimental system that ensures the biological activity observed is specific, on-target, and therapeutically relevant. This guide assumes the final synthesized compounds retain the boronic acid moiety, which is the primary source of the unique validation challenges discussed.
Part 1: The Unique Challenge of Boronic Acids in Biological Assays
The electrophilic nature of the boron atom in boronic acids makes it susceptible to nucleophilic attack, a property that underlies both its therapeutic efficacy and its potential for generating misleading data.[3][7] Understanding these mechanisms is the first step toward designing a robust validation cascade.
-
Reversible Covalent Inhibition: Boronic acids are well-known for inhibiting serine proteases by forming a stable, tetrahedral adduct with the catalytic serine residue.[1] While this is the intended mechanism for many boronic acid drugs, it can also lead to off-target inhibition of other enzymes with nucleophilic residues in their active sites.
-
Diol Binding: The ability to bind with 1,2- and 1,3-diols is another hallmark of boronic acids.[1][3] This can lead to interactions with glycoproteins, saccharides, or even RNA, creating opportunities for both therapeutic intervention and confounding assay results.[8]
-
Promiscuous Inhibition via Aggregation: Like many screening compounds, boronic acids can be prone to forming colloidal aggregates at higher concentrations. These aggregates can sequester and denature proteins nonspecifically, leading to apparent inhibition across a wide range of unrelated targets.[4][5] This is a classic "frequent hitter" behavior that must be systematically ruled out.[6][9]
-
Assay Interference: The boronic acid moiety can directly interfere with certain assay technologies. For example, they can interact with assay components, possess intrinsic fluorescence, or be susceptible to oxidative degradation, which can alter results.[10]
A logical workflow is essential to navigate these potential pitfalls and confirm that a primary "hit" is a valid starting point for a drug discovery program.
Caption: High-level workflow for validating a boronic acid hit.
Part 2: The Validation Playbook: Experimental Protocols & Causality
Here, we present a series of self-validating experimental protocols. The key is not just to perform the experiment but to understand why it provides a definitive answer regarding the validity of your compound's activity.
Foundational Step: Hit Confirmation and Orthogonal Validation
Before any other validation step, the initial high-throughput screening (HTS) result must be confirmed with a freshly sourced or re-synthesized sample of the boronic acid compound. This eliminates errors from sample degradation or identity issues.
Protocol 1: Orthogonal Assay Confirmation
-
Causality: The primary HTS assay may be susceptible to a specific artifact (e.g., fluorescence interference). Confirming activity in an orthogonal assay that uses a different detection method (e.g., luminescence vs. fluorescence, or a direct binding assay vs. an enzymatic assay) provides strong evidence that the observed activity is not a technological artifact.[11]
-
Methodology:
-
Identify a suitable orthogonal assay for the biological target.
-
Perform a full dose-response curve for the boronic acid compound in both the primary and orthogonal assays.
-
Validation Check: The calculated potency (IC50/EC50) values should be comparable between the two assays. A significant discrepancy warrants an investigation into assay-specific interference.
-
De-risking for Promiscuity: The Aggregation Counter-Screen
This is arguably the most critical step for any novel screening hit, and especially for boronic acids.
Protocol 2: Detergent-Based Aggregation Counter-Screen
-
Causality: Promiscuous inhibitors that act via colloidal aggregation are sensitive to the presence of non-ionic detergents.[5] These detergents disrupt the formation of aggregates, restoring enzyme activity. If a compound's inhibitory activity is significantly reduced in the presence of a detergent, it is highly likely an aggregator.
-
Methodology:
-
Run the primary enzymatic assay under standard conditions to establish a baseline IC50 value.
-
Run a parallel assay that includes 0.01% Triton X-100 in the assay buffer.
-
Determine the IC50 of the boronic acid compound in the presence of the detergent.
-
Validation Check: Compare the dose-response curves. A significant rightward shift (>10-fold) in the IC50 value in the presence of Triton X-100 strongly indicates aggregation-based inhibition.
-
Caption: Boronic acid forming a tetrahedral complex with a catalytic serine.
Assessing Specificity and Selectivity
A viable drug candidate must be selective for its intended target.
Protocol 3: Selectivity Profiling
-
Causality: Testing your compound against related and unrelated targets helps to build a profile of its selectivity. For a boronic acid targeting a serine protease, it is crucial to test against a panel of other serine proteases to ensure selectivity for the target of interest.
-
Methodology:
-
Select a panel of relevant off-targets. This should include:
-
Proteins from the same family (e.g., other serine proteases).
-
Commonly hit "promiscuous" targets (e.g., certain dehydrogenases).
-
The counter-screen target from the primary assay if applicable (e.g., luciferase for a luminescence-based assay).
-
-
Test the boronic acid compound at a fixed, high concentration (e.g., 10-30 µM) against this panel.
-
For any targets showing significant inhibition, perform a full dose-response curve to determine the IC50.
-
Validation Check: A desirable compound will show potent activity against the primary target and significantly weaker (>100-fold) or no activity against the off-targets.
-
Validating Cellular Activity: Moving Beyond Biochemical Assays
Biochemical activity does not always translate to cellular efficacy. A compound must be able to cross the cell membrane and engage its target in a complex cellular environment.
Protocol 4: Cytotoxicity Assessment
-
Causality: It is essential to distinguish between on-target cellular effects and general cytotoxicity. A compound that is broadly cytotoxic is not a viable therapeutic candidate.[12][13][14]
-
Methodology:
-
Use a standard cell viability assay (e.g., MTT, Neutral Red, or ATP-based assays like CellTiter-Glo®) on a relevant cell line.[12][15]
-
Determine the concentration of the boronic acid compound that causes 50% cell death (CC50).
-
Validation Check: Compare the CC50 value to the cellular EC50 for the desired on-target effect. A therapeutic window exists if the on-target potency is significantly lower than the cytotoxic concentration.
-
Part 3: Data Interpretation and Comparative Analysis
All quantitative data should be systematically organized to facilitate clear comparisons and decision-making.
Table 1: Example Validation Data for a Hypothetical Boronic Acid Compound (HBA-123)
| Assay Type | Target/Cell Line | Condition | Result (IC50/EC50/CC50) | Interpretation |
| Primary Assay | Target Enzyme A | Standard Buffer | 50 nM | Potent primary hit |
| Orthogonal Assay | Target Enzyme A | Label-free binding | 75 nM | Activity is not an assay artifact |
| Aggregation | Target Enzyme A | + 0.01% Triton X-100 | 60 nM | VALIDATED: Not an aggregator |
| Aggregation | Target Enzyme A | High Enzyme (10x) | 80 nM | Confirms non-aggregation behavior |
| Selectivity | Related Enzyme B | Standard Buffer | 8,500 nM | >100-fold selective over related enzyme |
| Selectivity | Unrelated Enzyme C | Standard Buffer | > 50,000 nM | Highly selective |
| Cytotoxicity | HEK293 Cells | 48h incubation | 25,000 nM | >300-fold window vs. on-target EC50 |
| Cellular Activity | Reporter Cell Line | 48h incubation | 80 nM | Excellent translation from biochem to cellular |
This table provides a clear, at-a-glance summary that builds a strong case for HBA-123 as a valid, non-promiscuous, selective, and cell-active lead compound.
Caption: A decision tree for troubleshooting common assay issues.
Conclusion: Building a Foundation of Trustworthy Data
The validation of in vitro data for boronic acid compounds is a multidimensional challenge that demands more than a simple confirmation of activity. It requires a proactive, hypothesis-driven approach to identify and eliminate potential artifacts rooted in the unique chemistry of boron. By systematically addressing issues of assay interference, aggregation, selectivity, and cytotoxicity, researchers can build a robust data package that provides high confidence in the biological activity of their synthesized compounds. This rigorous, front-loaded validation effort is not an obstacle but an accelerator, ensuring that only the most promising and mechanistically sound candidates advance toward preclinical development.
References
- 1. Molecular recognition with boronic acids—applications in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. High-throughput assays for promiscuous inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular Design: Frequent-hitter behavior and promiscuity [fbdd-lit.blogspot.com]
- 7. Boronic Acid Group: A Cumbersome False Negative Case in the Process of Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Branched Peptide Boronic Acids (BPBAs): A Novel Mode of Binding Towards RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HTS promiscuity analyses for accelerating decision making - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. nibib.nih.gov [nibib.nih.gov]
- 12. Cytotoxic and apoptotic effects of boron compounds on leukemia cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. In vitro cytotoxic and apoptotic effects of boric acid on endometrial adenocarcinoma cell lines (HEC-1B and Ischikawa) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Assay Guidance Manual: A Guide for In Vitro and In Vivo Assays in Early Drug Discovery [worldwide.promega.com]
A Comparative Guide to NMR and LC-MS for the Structural Confirmation of Novel Imidazopyridine Derivatives
Abstract
In the landscape of modern drug discovery, the imidazopyridine scaffold is a cornerstone for developing novel therapeutics, recognized for its wide-ranging biological activities.[1][2][3] The synthesis of new derivatives is a critical step, but it is the unambiguous confirmation of their molecular structure that provides the foundation for all subsequent biological evaluation. This guide presents a comparative analysis of two indispensable analytical techniques in the chemist's arsenal: Nuclear Magnetic Resonance (NMR) spectroscopy and Liquid Chromatography-Mass Spectrometry (LC-MS). We will explore the orthogonal yet complementary nature of these technologies, providing field-proven insights and detailed protocols tailored for the structural verification of novel imidazopyridine derivatives. This document is intended for researchers, scientists, and drug development professionals seeking to apply these techniques with a high degree of scientific rigor and confidence.
Introduction: The Imperative of Structural Integrity
The journey of a drug from concept to clinic is predicated on the precise molecular architecture of the candidate compound. For heterocyclic systems like imidazopyridines, subtle changes in substitution patterns can lead to dramatic shifts in efficacy, selectivity, and safety profiles. Therefore, the initial step of confirming that the molecule synthesized is indeed the molecule intended is not merely a quality control checkpoint; it is the bedrock of the entire research endeavor. Relying on a single analytical technique can lead to ambiguity, as isomers can often present similar data in one domain. The synergistic use of NMR and LC-MS, however, provides a multi-faceted view of the molecule, enabling a confident and complete structural assignment.[4][5] NMR spectroscopy maps the covalent framework of the molecule, detailing the connectivity of atoms, while LC-MS provides an exact molecular weight and reveals fragmentation patterns that offer corroborating structural clues.[4][6] Together, they form a self-validating system for structural elucidation.[5][7]
Part I: Nuclear Magnetic Resonance (NMR) Spectroscopy – The Molecular Blueprint
NMR spectroscopy is the most powerful technique for determining the detailed structure of organic molecules in solution.[6][8] It operates by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), within a strong magnetic field. The resulting spectrum provides a wealth of information about the molecule's electronic environment, connectivity, and stereochemistry.
The Causality Behind the Experiments: From 1D to 2D NMR
A logical, tiered approach to NMR analysis ensures that information is gathered efficiently and comprehensively.
-
¹H NMR - The First Look: The proton NMR spectrum is the initial and most informative experiment. It reveals the number of distinct proton environments, their relative ratios (through integration), and their proximity to other protons (through spin-spin coupling). For an imidazopyridine core, characteristic chemical shifts in the aromatic region (typically 6.5-9.0 ppm) provide the first clues to the substitution pattern.[9][10][11]
-
¹³C NMR & DEPT - Mapping the Carbon Skeleton: While ¹H NMR shows the protons, ¹³C NMR reveals the carbon backbone. The Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-45, DEPT-90, and DEPT-135) are then used to differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons, which is crucial for piecing together the molecular puzzle.
-
2D NMR - Connecting the Dots: When 1D spectra are insufficient to resolve complex structures, 2D NMR experiments are essential. They correlate signals across two frequency axes, revealing connections that are not apparent in 1D spectra.
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds.[12][13] It is indispensable for tracing out spin systems within the molecule, for example, identifying adjacent protons on the pyridine ring of the imidazopyridine scaffold.
-
HSQC (Heteronuclear Single Quantum Coherence): This is the cornerstone of C-H correlation, showing direct, one-bond connections between protons and the carbons they are attached to.[12][13][14] It allows for the unambiguous assignment of protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is arguably the most critical for confirming the overall structure. It reveals correlations between protons and carbons over two to three bonds.[12][14][15] This is how we connect the different fragments of the molecule, for instance, linking a substituent's proton to a carbon on the imidazopyridine core, or bridging a quaternary carbon to a nearby proton.
-
Consider a novel 2-phenyl-7-methylimidazo[1,2-a]pyridine. The ¹H NMR would show distinct signals for the methyl group, and a set of coupled aromatic protons. COSY would confirm the connectivity of the protons on the pyridine ring. HSQC would link each of these protons to their directly attached carbons. The crucial connections would come from HMBC, which would show a correlation from the methyl protons to carbons C7 and C6/C8 of the pyridine ring, and correlations from the phenyl protons to C2 of the imidazole ring, thus confirming the precise substitution pattern.
Part II: Liquid Chromatography-Mass Spectrometry (LC-MS) – Molecular Weight and Purity
LC-MS is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry.[16] It is essential for confirming the molecular weight of a novel compound and assessing its purity.
The Role of Each Component
-
Liquid Chromatography (LC): The LC component separates the synthesized compound from any starting materials, byproducts, or impurities. This is critical because co-eluting impurities can complicate NMR data interpretation. A sharp, single peak in the chromatogram is the first indication of a pure compound.
-
Mass Spectrometry (MS): As the pure compound elutes from the LC column, it is ionized and sent to the mass analyzer.
-
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the molecular ion (e.g., [M+H]⁺). This accuracy is sufficient to determine the elemental formula of the compound, providing a powerful orthogonal confirmation to the structure proposed by NMR.
-
Tandem Mass Spectrometry (MS/MS): In MS/MS, the molecular ion is isolated and fragmented. The resulting fragmentation pattern is like a fingerprint for the molecule and can be used to confirm the presence of key structural motifs.[17][18] For imidazopyridines, characteristic fragmentation often involves cleavage of the imidazole or pyridine ring systems, or loss of substituents.[1]
-
Part III: A Synergistic Workflow for Unambiguous Confirmation
Neither NMR nor LC-MS alone is sufficient for the complete and unambiguous structural confirmation of a novel compound. It is the integration of data from both techniques that provides the highest level of confidence.[4][19]
Integrated Structural Elucidation Workflow
The following diagram illustrates the logical flow of experiments and data analysis in a synergistic approach.
Caption: Integrated workflow for novel compound structural confirmation.
Comparative Analysis: NMR vs. LC-MS
This table summarizes the unique contributions and limitations of each technique in the context of imidazopyridine structural confirmation.
| Feature | NMR Spectroscopy | LC-MS |
| Primary Information | Atom connectivity (C-H, H-H), stereochemistry, 3D structure. | Molecular weight, elemental formula (HRMS), purity, fragmentation. |
| Sensitivity | Lower (mg to µg scale).[4] | Higher (µg to ng scale).[4] |
| Isomer Distinction | Excellent; can distinguish constitutional isomers, stereoisomers.[4] | Limited; cannot distinguish most isomers without chromatographic separation. |
| Sample Requirements | 1-25 mg for a full suite of experiments.[20][21] Sample must be soluble and pure. | <1 mg, sample must be soluble in mobile phase. |
| Analysis Time | Longer (minutes to hours per experiment).[4] | Shorter (minutes per sample). |
| Key Contribution | Provides the definitive "blueprint" of the molecular structure. | Confirms the expected mass and elemental composition, and assesses purity. |
| Main Limitation | Lower sensitivity, requires pure sample for clear data. | Provides limited information on atom-to-atom connectivity. |
Part IV: Experimental Protocols
Adherence to rigorous, validated protocols is essential for generating high-quality, reproducible data.
Protocol 1: NMR Sample Preparation
Objective: To prepare a homogeneous, contaminant-free sample for NMR analysis.
Materials:
-
Novel imidazopyridine derivative (5-10 mg for a full 1D/2D dataset)
-
High-quality deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
High-precision NMR tube (e.g., Wilmad 535-PP or equivalent)[20]
-
Pasteur pipette and glass wool
Procedure:
-
Weighing: Accurately weigh 5-10 mg of the purified compound directly into a clean, dry vial.
-
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[22] The solvent should be selected based on the compound's solubility and should not have signals that obscure key resonances.
-
Homogenization: Gently vortex or sonicate the vial to ensure the sample is completely dissolved. Visually inspect for any suspended particles.[21][22]
-
Filtration and Transfer: Place a small, tight plug of glass wool into a Pasteur pipette. Filter the sample solution through the pipette directly into the NMR tube.[20] This removes any particulate matter that can degrade spectral quality.
-
Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly with a unique identifier.
Protocol 2: LC-MS Sample Preparation and Analysis
Objective: To prepare a sample for LC-MS analysis to determine purity and accurate mass.
Materials:
-
Novel imidazopyridine derivative (~1 mg)
-
LC-MS grade solvents (e.g., acetonitrile, methanol, water) and additives (e.g., formic acid)
-
Autosampler vial with cap/septum
Procedure:
-
Stock Solution: Accurately weigh ~1 mg of the compound into a clean vial. Dissolve it in a suitable solvent (e.g., methanol or DMSO) to create a stock solution of 1 mg/mL.
-
Working Solution: Dilute the stock solution with the mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid) to a final concentration of 1-10 µg/mL.[23]
-
Transfer: Transfer the working solution to an autosampler vial and cap it securely.
-
LC-MS Method:
-
Column: Use a standard C18 reversed-phase column.
-
Mobile Phase: A typical gradient would be from 95% water (with 0.1% formic acid) to 95% acetonitrile (with 0.1% formic acid) over several minutes.
-
Ionization: Use positive ion electrospray ionization (ESI+), as imidazopyridines readily accept a proton.
-
Analysis: Perform a full scan analysis to detect the [M+H]⁺ ion and a targeted MS/MS experiment on that ion to obtain fragmentation data.
-
Conclusion
The structural confirmation of a novel imidazopyridine derivative is a foundational step in drug discovery that demands the highest level of analytical rigor. This guide has demonstrated that while both NMR and LC-MS are powerful techniques, they each provide a different and essential piece of the structural puzzle. LC-MS rapidly confirms molecular weight, elemental composition, and purity, while NMR provides the definitive, high-resolution map of atomic connectivity. By employing these techniques in a synergistic and logical workflow, researchers can eliminate ambiguity and establish the structural integrity of their compounds with confidence, ensuring that subsequent research and development efforts are built on a solid and validated foundation.
References
- 1. Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines using tandem mass spectrometry and computational chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery and characterization of novel imidazopyridine derivative CHEQ-2 as a potent CDC25 inhibitor and promising anticancer drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of imidazopyridine derivatives as novel c-Met kinase inhibitors: Synthesis, SAR study, and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. jchps.com [jchps.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Spectroscopic Study of the Molecular Structure of the New Hybrid with a Potential Two-Way Antibacterial Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 9. apps.dtic.mil [apps.dtic.mil]
- 10. rsc.org [rsc.org]
- 11. Imidazo[1,2-a]pyridine(274-76-0) 1H NMR [m.chemicalbook.com]
- 12. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 13. m.youtube.com [m.youtube.com]
- 14. Stanford University NMR Facility [web.stanford.edu]
- 15. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 16. scispace.com [scispace.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. chemguide.co.uk [chemguide.co.uk]
- 19. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 20. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 21. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 22. organomation.com [organomation.com]
- 23. LC and LC-MS/MS Analysis for Characterization of Novel Degradation Products of Ivosidenib: Exploration of Degradation Pathways and In Silico Predictions - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Palladium Ligand Selection for the Suzuki Coupling of 7-Methylimidazo[1,2-a]pyridine-6-boronic acid
For researchers, medicinal chemists, and professionals in drug development, the imidazo[1,2-a]pyridine scaffold is a privileged structure, forming the core of numerous therapeutic agents. Its synthesis, however, particularly the introduction of aryl or heteroaryl substituents at the 6-position, often relies on the robust and versatile Suzuki-Miyaura cross-coupling reaction. The success of this critical C-C bond formation is intrinsically linked to the choice of the palladium ligand, a decision that can significantly impact reaction efficiency, yield, and substrate scope.
This guide provides a comparative analysis of various palladium ligands for the Suzuki coupling of 7-Methylimidazo[1,2-a]pyridine-6-boronic acid. The insights presented herein are synthesized from established literature on the coupling of similar N-heterocyclic systems, offering a predictive framework for ligand selection and reaction optimization.
The Suzuki-Miyaura Coupling: A Mechanistic Overview
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound and an organohalide.[1] The catalytic cycle, as illustrated below, involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2] The ligand plays a crucial role in each of these steps, stabilizing the palladium center, modulating its reactivity, and facilitating the bond-forming reductive elimination.[3]
Figure 1: A simplified representation of the Suzuki-Miyaura catalytic cycle.
The nitrogen-rich nature of the imidazo[1,2-a]pyridine core can present a challenge, as the nitrogen atoms can coordinate to the palladium center, potentially leading to catalyst inhibition.[4] Therefore, the choice of a bulky and electron-rich ligand is often crucial to promote the desired catalytic turnover.
Comparative Performance of Palladium Ligands
| Catalyst System (Pd Source + Ligand) | Ligand Type | Expected Yield (%) | Key Characteristics & Causality |
| Pd(OAc)₂ + SPhos | Buchwald Ligand (Dialkylbiaryl phosphine) | 85 - 95 | Highly active for heteroaromatic couplings due to its steric bulk and electron-rich nature, which promotes reductive elimination and stabilizes the active Pd(0) species.[7][8] |
| Pd₂(dba)₃ + XPhos | Buchwald Ligand (Dialkylbiaryl phosphine) | 80 - 90 | Similar to SPhos, XPhos is a bulky, electron-donating ligand effective for challenging couplings, including those with heteroaryl chlorides.[7][9] |
| PEPPSI-IPr | N-Heterocyclic Carbene (NHC) Precatalyst | 75 - 88 | Air- and moisture-stable precatalyst with a strongly donating NHC ligand that promotes high catalytic activity.[2] Often requires higher temperatures but is operationally simple. |
| Pd(PPh₃)₄ | Tetrakis(triphenylphosphine)palladium(0) | 40 - 60 | A classical catalyst, but often less effective for challenging heteroaromatic couplings due to the lower electron-donating ability and smaller cone angle of PPh₃ compared to modern ligands.[3] |
| PdCl₂(dppf) | Diphosphine Ligand | 65 - 80 | A robust and versatile catalyst, though sometimes less active than the more sterically demanding Buchwald ligands for hindered substrates.[6] |
In-Depth Analysis of Ligand Performance
Buchwald Ligands (SPhos and XPhos): These ligands, characterized by a biaryl backbone with bulky alkyl substituents on the phosphorus atom, have revolutionized Suzuki couplings. Their steric bulk facilitates the reductive elimination step, which is often rate-limiting, and helps to prevent the formation of inactive palladium dimers. The electron-rich nature of these phosphines increases the electron density on the palladium center, promoting the initial oxidative addition of the aryl halide.[1] For nitrogen-containing heterocycles like our substrate, the steric hindrance provided by these ligands can also prevent inhibitory coordination of the substrate's nitrogen atoms to the palladium catalyst.[8]
PEPPSI-IPr: This Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation (PEPPSI) complex features a strongly σ-donating N-heterocyclic carbene (NHC) ligand.[10] NHCs are known to form very stable bonds with palladium, leading to robust catalysts with high turnover numbers. The "PEPPSI" ancillary pyridine ligand is readily displaced, allowing for the efficient generation of the active catalytic species. These catalysts are particularly advantageous due to their high stability towards air and moisture, simplifying reaction setup.[2]
Traditional Ligands (PPh₃ and dppf): While historically significant, ligands like triphenylphosphine (PPh₃) often exhibit lower efficacy in modern, challenging Suzuki couplings. The relatively smaller cone angle and lower electron-donating capacity of PPh₃ can lead to slower reaction rates and lower yields, especially with sterically hindered or electron-rich coupling partners. Dppf (1,1'-Bis(diphenylphosphino)ferrocene) offers a more rigid backbone and a larger bite angle, which can improve catalyst stability and performance over simple monodentate phosphines, but it may still be outperformed by the more specialized Buchwald-type ligands in the context of complex heteroaromatic substrates.
Figure 2: Structures of representative high-performance ligands.
Experimental Protocol: A Generalized Approach
The following protocol provides a robust starting point for the Suzuki coupling of this compound with an aryl bromide. Optimization of the base, solvent, and temperature may be necessary for specific substrates.
Materials:
-
This compound (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium source (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Solvent (e.g., 1,4-Dioxane/H₂O, 4:1 v/v)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the this compound, aryl bromide, and base.
-
Catalyst Addition: In a separate vial, weigh the palladium source and the ligand and add them to the reaction flask.
-
Inert Atmosphere: Seal the flask with a rubber septum and evacuate and backfill with an inert gas three times.
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Figure 3: A general workflow for the Suzuki coupling experiment.
Conclusion and Recommendations
For the Suzuki coupling of this compound, the use of bulky, electron-rich dialkylbiaryl phosphine ligands, such as SPhos and XPhos , is highly recommended as a starting point. These ligands have a proven track record in promoting high yields for the coupling of challenging nitrogen-containing heteroaromatics. For operational simplicity and robustness, PEPPSI-IPr presents a compelling alternative, particularly in a process chemistry setting. While traditional ligands like PPh₃ and dppf may provide some product, they are likely to be suboptimal for this specific transformation. As with any catalytic reaction, empirical optimization of the reaction conditions for each specific substrate combination is crucial for achieving the best possible outcome.
References
- 1. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Amides [organic-chemistry.org]
- 3. Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling [mdpi.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Buchwald Phosphine Ligands [sigmaaldrich.com]
- 8. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ionicviper.org [ionicviper.org]
assessing the advantages of using boronic acids over trifluoroborate salts in specific synthetic routes
<From the Scientist's Bench: A Comparative Guide to Boronic Acids and Potassium Trifluoroborate Salts in Synthetic Chemistry
For researchers, scientists, and professionals in drug development, the selection of reagents is a critical decision that profoundly impacts the efficiency, reliability, and success of a synthetic route. In the landscape of carbon-carbon bond formation, the Suzuki-Miyaura cross-coupling reaction is a cornerstone.[1] For years, boronic acids have been the primary boron source for this transformation. However, the emergence of potassium organotrifluoroborates has presented a compelling alternative, addressing many of the inherent limitations of their predecessors.[2] This guide provides an in-depth, objective comparison of these two classes of organoboron reagents, supported by experimental data and mechanistic insights to inform your synthetic strategies.
The core distinction between boronic acids (RB(OH)₂) and potassium trifluoroborate salts (K[RBF₃]) lies in the coordination of the boron atom. Boronic acids are tricoordinate, possessing a vacant p-orbital that renders them susceptible to various decomposition pathways.[3] In contrast, the boron in a trifluoroborate salt is tetracoordinate, forming a more stable anionic complex.[3][4] This structural variance is the root of the significant differences in their handling, stability, and reactivity profiles.
dot
References
The Researcher's Guide to Boronic Acid Protecting Groups: A Head-to-Head Comparison of Stability and Reactivity
For the modern researcher in synthetic chemistry and drug development, the strategic use of protecting groups is paramount to achieving complex molecular architectures. Among the vast arsenal of synthetic tools, boronic acids and their derivatives stand out for their versatility, particularly in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. However, the inherent instability of free boronic acids—their propensity for dehydration to form boroxines and susceptibility to protodeboronation and oxidation—often necessitates the use of protecting groups.[1][2] The choice of protecting group is not a trivial one; it represents a critical decision that balances the stability of the boronic acid moiety with its reactivity in subsequent transformations.
This guide provides an in-depth, head-to-head comparison of the most commonly employed boronic acid protecting groups: Pinacol esters (Bpin) , N-methyliminodiacetic acid (MIDA) esters , 1,8-diaminonaphthalene (dan) amides , and potassium trifluoroborate salts (BF3K) . We will delve into the nuances of their stability under various conditions, their relative reactivity in the Suzuki-Miyaura coupling, and the mechanistic underpinnings that govern their behavior. This objective analysis, supported by experimental data, will empower you to make informed decisions in the rational design of your synthetic strategies.
The Stability-Reactivity Trade-Off: A Fundamental Concept
The selection of a boronic acid protecting group invariably involves a trade-off between stability and reactivity.[3] Highly stable protected boronic acids are advantageous for multi-step syntheses, purification via chromatography, and long-term storage. However, this enhanced stability often comes at the cost of reduced reactivity, potentially requiring harsher conditions for subsequent coupling reactions. Conversely, more reactive species may be less stable, demanding careful handling and immediate use. Understanding this fundamental principle is key to navigating the diverse landscape of boronic acid chemistry.
Head-to-Head Comparison of Common Protecting Groups
The following sections provide a detailed analysis of the stability and reactivity of the four most prominent boronic acid protecting groups.
Pinacol Esters (Bpin)
Pinacol esters are arguably the most popular and widely used protecting group for boronic acids.[1][2] Their prevalence stems from a good balance of stability and reactivity, making them suitable for a broad range of applications.
-
Stability: Bpin esters are generally stable to air and moisture, allowing for easy handling and purification by silica gel chromatography.[1][4] However, they are susceptible to hydrolysis under both acidic and basic conditions, particularly at elevated temperatures.[3][4] This susceptibility to hydrolysis is a double-edged sword: while it allows for in situ deprotection during Suzuki-Miyaura coupling, it can also lead to premature deprotection and side reactions. The steric hindrance provided by the methyl groups on the pinacol backbone offers a degree of protection to the boron center.[5]
-
Reactivity: Bpin esters are sufficiently reactive to participate directly in Suzuki-Miyaura cross-coupling reactions without prior deprotection.[1] The reaction is believed to proceed through the formation of a boronate species in the presence of a base, which then undergoes transmetalation with the palladium catalyst. While generally less reactive than the parent boronic acid, their stability often leads to more reproducible and higher isolated yields in complex syntheses.[3]
N-Methyliminodiacetic Acid (MIDA) Esters
MIDA boronates have emerged as a powerful tool for iterative cross-coupling strategies, offering exceptional stability and controlled release of the boronic acid.
-
Stability: MIDA esters exhibit remarkable stability across a wide range of reaction conditions, including strongly acidic and basic media, as well as various oxidizing and reducing agents.[2] This stability is attributed to the intramolecular coordination of the nitrogen atom to the boron center, which forms a stable tetracoordinate species.[2] They are indefinitely stable at room temperature and compatible with chromatography.[6]
-
Reactivity: The tetracoordinate nature of MIDA boronates renders them unreactive in Suzuki-Miyaura couplings under anhydrous conditions.[6] This "off" state allows for selective reactions at other sites of a molecule. The boronic acid can be unmasked ("on" state) through hydrolysis under mild aqueous basic conditions, such as with NaOH or NaHCO3.[6][7] This controlled release of the reactive boronic acid is a key advantage of the MIDA platform. Mechanistic studies have revealed two distinct hydrolysis pathways: a fast, base-mediated mechanism and a slower, neutral mechanism involving a water cluster.[1][7][8][9]
1,8-Diaminonaphthalene (dan) Amides
The dan protecting group provides a highly stable boronic acid derivative, particularly useful when extreme robustness is required.
-
Stability: dan-protected boronic acids are exceptionally stable under a wide array of conditions, including aqueous workups and column chromatography.[1][2] This stability arises from the donation of electron density from the lone pairs of the neighboring nitrogen atoms into the empty p-orbital of the boron atom, which reduces its Lewis acidity and, consequently, its reactivity.[1][2]
-
Reactivity: Similar to MIDA esters, dan-protected boronic acids are generally unreactive in Suzuki-Miyaura couplings under standard basic conditions.[10] Deprotection is typically achieved under acidic conditions, which protonates the nitrogen atoms, weakening the B-N bond and facilitating hydrolysis to the free boronic acid.[1][10]
Potassium Trifluoroborate Salts (BF3K)
Potassium trifluoroborates offer a unique combination of stability and reactivity, serving as crystalline, air-stable solids that are easy to handle.
-
Stability: Aryl- and heteroaryltrifluoroborates are highly stable, crystalline solids that are often easier to handle and purify than their corresponding boronic acids.[1] The three fluorine atoms donate electron density to the boron center, rendering them highly stable towards oxidation.[1]
-
Reactivity: Trifluoroborates are competent coupling partners in Suzuki-Miyaura reactions. They are thought to slowly release the corresponding boronic acid or a related reactive species under the reaction conditions. The rate of hydrolysis can be influenced by the electronic nature of the organic substituent.[11] While they are generally less reactive than boronic acids, their enhanced stability can lead to cleaner reactions and improved yields by minimizing side reactions like protodeboronation.[8]
Quantitative Comparison of Protecting Group Performance
To provide a clearer picture of the relative merits of each protecting group, the following table summarizes their key stability and reactivity characteristics.
| Protecting Group | Structure | Stability to Hydrolysis | Stability to Oxidation | Reactivity in Suzuki-Miyaura | Deprotection Conditions | Key Advantages |
| Pinacol (Bpin) | Cyclic diol ester | Moderate; sensitive to acid and base | Moderate | Good; direct coupling | Acidic or basic hydrolysis | Good balance of stability and reactivity; widely available. |
| MIDA | Tridentate ligand | High; stable to a wide pH range | High | Low (requires deprotection) | Mild aqueous base (e.g., NaOH, NaHCO3) | Exceptional stability; controlled "on/off" reactivity for iterative coupling.[6][7] |
| dan | Diamine amide | Very High | High | Low (requires deprotection) | Acidic conditions | Extreme stability for harsh reaction conditions.[1][2] |
| BF3K | Trifluoroborate salt | High | Very High | Moderate; slow release of boronic acid | Not typically required for coupling | Crystalline, air-stable solids; high stability to oxidation.[1] |
Mechanistic Insights into Stability and Reactivity
The observed differences in the stability and reactivity of these protecting groups can be rationalized by considering their electronic and steric properties.
The Role of Boron Hybridization and Lewis Acidity
Free boronic acids exist as trigonal planar, sp2-hybridized species with a vacant p-orbital, making them Lewis acidic and susceptible to nucleophilic attack. Protecting groups that form tetracoordinate, sp3-hybridized boron centers, such as MIDA esters and trifluoroborates, significantly reduce this Lewis acidity. This increased electron density at the boron center enhances stability but diminishes the propensity for transmetalation in the Suzuki-Miyaura catalytic cycle.
Steric Hindrance
The steric bulk of the protecting group can also play a crucial role in stability. For instance, the four methyl groups of the pinacol ester provide steric shielding around the boron atom, contributing to its stability compared to simpler dialkyl boronate esters.[5] This steric hindrance can impede the approach of nucleophiles, including water, thus slowing down hydrolysis.
Experimental Protocols for Head-to-Head Comparison
To enable researchers to directly compare the performance of different boronic acid protecting groups in their own laboratories, we provide the following standardized experimental workflows.
Workflow for Comparing Hydrolytic Stability
This protocol allows for the quantitative comparison of the hydrolytic stability of different protected boronic acids under defined pH conditions.
Detailed Protocol for Hydrolytic Stability Assay:
-
Stock Solution Preparation: Prepare 10 mM stock solutions of each protected boronic acid (Bpin, MIDA, dan, and BF3K derivatives of the same aryl group) in a suitable organic solvent (e.g., THF or acetonitrile).
-
Reaction Setup: In separate vials, add 1 mL of a buffered aqueous solution (e.g., pH 4.0, 7.0, and 10.0) maintained at a constant temperature (e.g., 25 °C).
-
Initiation of Hydrolysis: To each vial, add 10 µL of the respective protected boronic acid stock solution and start a timer.
-
Monitoring: At regular time intervals (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw a small aliquot from each reaction mixture, quench any further reaction (e.g., by dilution in a suitable solvent), and analyze by HPLC or ¹H NMR to determine the ratio of the protected to the unprotected boronic acid.
-
Data Analysis: Plot the percentage of remaining protected boronic acid against time for each protecting group at each pH. From these plots, the half-life and initial rate of hydrolysis can be determined, providing a quantitative measure of stability.
Workflow for Comparing Reactivity in Suzuki-Miyaura Coupling
This competitive reaction protocol allows for a direct comparison of the relative reactivity of different protected boronic acids in a Suzuki-Miyaura coupling.
Detailed Protocol for Competitive Suzuki-Miyaura Coupling:
-
Reactant Preparation: In a reaction vessel, combine an aryl halide (1.0 equiv), two different protected boronic acids (e.g., phenylboronic acid protected with Bpin and MIDA, 1.0 equiv each), a palladium catalyst (e.g., Pd(PPh3)4, 2 mol%), and a base (e.g., K2CO3, 2.0 equiv) in a degassed solvent system (e.g., toluene/water).
-
Reaction Execution: Heat the reaction mixture to a specified temperature (e.g., 80 °C) and stir vigorously.
-
Monitoring and Analysis: At various time points (e.g., 1, 2, 4, and 8 hours), withdraw aliquots of the reaction mixture and quench the reaction. Analyze the aliquots by GC-MS or LC-MS to determine the ratio of the two different biaryl products formed.
-
Interpretation: The ratio of the products will directly reflect the relative reactivity of the two protected boronic acids under the chosen reaction conditions. This experiment can be repeated with different pairs of protecting groups to establish a comprehensive reactivity series.
Conclusion: Making the Right Choice for Your Synthesis
The selection of an appropriate boronic acid protecting group is a critical parameter that can significantly influence the outcome of a synthetic sequence. There is no single "best" protecting group; the optimal choice depends on the specific requirements of the reaction, including the desired level of stability, the necessary reactivity for coupling, and the orthogonality with other functional groups present in the molecule.
-
Pinacol esters remain the workhorse for general applications, offering a good compromise between stability and reactivity.
-
MIDA esters are the premier choice for complex, multi-step syntheses and iterative cross-coupling strategies where exceptional stability and controlled reactivity are paramount.
-
dan amides provide an unparalleled level of stability, making them suitable for reactions that require harsh conditions where other protecting groups might fail.
-
Potassium trifluoroborates offer the advantages of being crystalline, air-stable solids with high stability towards oxidation, making them excellent alternatives to boronic acids, especially in large-scale applications.
By understanding the principles outlined in this guide and utilizing the provided experimental workflows, researchers can make more informed and strategic decisions in the selection of boronic acid protecting groups, ultimately leading to more efficient, robust, and successful synthetic endeavors.
References
- 1. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 2. researchgate.net [researchgate.net]
- 3. Ethyl Pinacol Boronates as Advantageous Precursors for Copper-Mediated Radiofluorination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scientificupdate.com [scientificupdate.com]
- 5. Palladium(0)-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates with Alkenyl Bromides [organic-chemistry.org]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltri-fluoroborates: Access to Aryl/Heteroarylethyloxy Motifs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to Solid-State Structure Determination of 7-Methylimidazo[1,2-a]pyridine-6-boronic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug development, the precise characterization of an active pharmaceutical ingredient's (API) solid-state structure is not merely a regulatory formality but a cornerstone of rational drug design. For boronic acid derivatives, such as 7-Methylimidazo[1,2-a]pyridine-6-boronic acid, this is particularly critical. Their propensity for forming reversible covalent complexes and intermolecular interactions, including the potential for dehydration to form boroxine anhydrides, directly influences solubility, stability, and bioavailability.
This guide provides an in-depth comparison of single-crystal X-ray diffraction (SCXRD) with complementary analytical techniques for the comprehensive solid-state characterization of this important class of molecules. As senior application scientists, we move beyond procedural lists to explain the causality behind experimental choices, ensuring a robust and self-validating analytical approach.
The Gold Standard: Single-Crystal X-ray Diffraction (SCXRD)
Single-crystal X-ray diffraction remains the unequivocal gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[1] By analyzing the diffraction pattern of X-rays passing through a single, high-quality crystal, we can determine bond lengths, bond angles, and molecular conformations with unparalleled accuracy.[2] This provides a definitive molecular structure, which is invaluable for understanding intermolecular interactions like hydrogen bonding that dictate the crystal packing.[3]
Causality in the SCXRD Workflow: Why Every Step Matters
The journey to a refined crystal structure is a multi-step process where each stage is critical for the integrity of the final model. The quality of the initial crystal dictates the quality of the diffraction data, which in turn determines the accuracy of the final structure.
Caption: The workflow for single-crystal X-ray diffraction analysis.
Experimental Protocol: SCXRD of a this compound Derivative
This protocol outlines the key steps for determining the crystal structure of a representative compound from this class.
Part 1: Crystal Growth (The Art and Science)
The primary challenge in SCXRD is often growing a suitable single crystal (ideally 0.1-0.3 mm in all dimensions, free of defects).[4]
-
Material Purification: Begin with the highest purity material possible. Impurities can inhibit crystal growth or become incorporated into the lattice, leading to disorder.
-
Solvent Selection: Screen a variety of solvents to find one in which the compound is moderately soluble. Highly soluble compounds tend to precipitate too quickly, forming small or poor-quality crystals.
-
Crystallization Methods:
-
Slow Evaporation: Prepare a nearly saturated solution in a clean vial. Cover the vial with a perforated cap or parafilm with a few pinholes to allow for slow solvent evaporation over several days to weeks in a vibration-free environment.[5]
-
Vapor Diffusion: This is often the most successful method for small quantities.[5] Dissolve the compound in a small amount of a "good" solvent (in which it is soluble). Place this vial inside a larger, sealed container that contains a "poor" solvent (in which the compound is insoluble, but which is miscible with the good solvent). The vapor of the poor solvent will slowly diffuse into the good solvent, reducing the compound's solubility and promoting slow crystallization.[6]
-
Part 2: Data Collection and Structure Refinement
-
Crystal Mounting: Using a microscope, select a well-formed, clear crystal and mount it on a cryo-loop.[7] The crystal is typically flash-cooled in a stream of cold nitrogen gas (around 100 K) to minimize thermal motion and radiation damage during data collection.[8]
-
Data Collection: The mounted crystal is placed on a diffractometer. A preliminary set of diffraction images is collected to determine the unit cell dimensions and crystal system.[9] A full dataset is then collected by rotating the crystal in the X-ray beam, measuring the intensities of thousands of reflections.[10]
-
Data Processing: The raw diffraction images are processed to integrate the reflection intensities and apply corrections for experimental factors (e.g., absorption).[11]
-
Structure Solution and Refinement: The "phase problem" is solved using computational methods to generate an initial electron density map.[8] From this map, an initial molecular model is built and then refined against the experimental data to optimize atomic positions and thermal parameters, resulting in the final, validated crystal structure.[8]
A Comparative Guide to Alternative & Complementary Techniques
While SCXRD provides the definitive structure of a single crystal, it doesn't necessarily represent the bulk material and requires a high-quality crystal that can be difficult to obtain.[12] Therefore, a multi-technique approach is essential for a comprehensive understanding of the solid state.
Technique Comparison
| Parameter | Single-Crystal XRD (SCXRD) | Powder XRD (PXRD) | Solid-State NMR (ssNMR) | DSC/TGA |
| Primary Information | Absolute 3D atomic structure, bond lengths/angles, packing | Phase identification, crystallinity, unit cell parameters | Local atomic environments, polymorphism, conformation | Thermal transitions (melting, decomposition), mass loss |
| Sample Requirement | Single crystal (0.05-0.5 mm)[13] | Polycrystalline powder (~5-200 mg)[14] | Powder (~50-100 mg)[2] | Powder (~2-10 mg) |
| Typical Measurement Time | 4-12 hours | 0.5-2 hours | 2-24 hours | 0.5-2 hours |
| Resolution | Atomic (<1 Å)[12] | Lower, limited by peak overlap | Provides information on local structure, not resolution in the crystallographic sense | Not applicable |
| Key Advantage | Unambiguous structure determination[1] | Fast, non-destructive, suitable for bulk samples | Sensitive to local structure and dynamics, no crystallinity required | High sensitivity to thermal events and mass changes |
| Key Limitation | Requires high-quality single crystals | Cannot typically solve unknown structures from scratch[14] | Complex spectra, lower resolution than SCXRD | Provides no direct structural information |
| Estimated Cost (Academic) | ~$250 - $500 per structure[15][16] | ~$50 - $100 per sample[15] | Higher, instrument-dependent | ~$50 per sample |
Powder X-ray Diffraction (PXRD): The Bulk View
PXRD is a rapid, non-destructive technique that analyzes a powder sample containing thousands of randomly oriented microcrystals.[12] Instead of discrete spots, it generates a characteristic diffraction pattern of intensity versus diffraction angle (2θ).
Why it's essential:
-
Fingerprinting: The PXRD pattern is a unique fingerprint for a specific crystalline phase (polymorph). It's the primary tool for identifying the form present in a bulk powder, ensuring batch-to-batch consistency.
-
Purity Assessment: It can quickly identify the presence of unwanted crystalline impurities or different polymorphic forms.[17]
-
Complement to SCXRD: After determining a structure via SCXRD, a theoretical PXRD pattern can be calculated and compared to the experimental pattern of the bulk material to confirm that the single crystal is representative of the whole batch.[18]
Solid-State NMR (ssNMR) Spectroscopy: Probing the Local Environment
ssNMR is a powerful technique that provides information about the local chemical environment of specific nuclei (e.g., ¹³C, ¹¹B, ¹⁵N) in the solid state.[19] It is particularly valuable for boronic acids.
Why it's essential for boronic acids:
-
Characterizing Boroxine Anhydrides: Boronic acids can dehydrate to form cyclic trimers called boroxines.[5] This is a crucial stability consideration. ¹¹B ssNMR is highly sensitive to the coordination environment of the boron atom and can readily distinguish between the trigonal planar boronic acid and the tetrahedral boronate species that may be present in boroxine structures.[20][21]
-
Polymorph Differentiation: Different crystal packing arrangements (polymorphs) result in distinct local electronic environments, leading to different chemical shifts in the ssNMR spectrum. This makes ssNMR a very sensitive tool for identifying and quantifying different polymorphs, even in a mixture.
-
Synergy with Diffraction: When a crystal structure cannot be solved by diffraction methods alone (e.g., due to poor crystal quality), ssNMR can provide crucial restraints, such as the number of unique molecules in the asymmetric unit, to aid in the structure solution process.[1][22]
Thermal Analysis (DSC/TGA): Understanding Stability
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are thermal analysis techniques that measure changes in a material's properties as a function of temperature.
-
DSC: Measures the heat flow into or out of a sample as it is heated or cooled. It reveals thermal events like melting, crystallization, and solid-solid phase transitions.[23]
-
TGA: Measures the change in mass of a sample as it is heated. It is used to quantify mass loss associated with dehydration, desolvation, or decomposition.[10]
Why it's essential:
-
Identifying Solvates and Hydrates: For boronic acids, TGA is critical for determining if water or solvent molecules are present in the crystal lattice and at what temperature they are lost.[24]
-
Stability Profile: TGA determines the decomposition temperature, a key indicator of thermal stability. DSC provides the melting point, another critical physicochemical parameter.
Decision-Making Framework for Solid-State Analysis
Choosing the right analytical path depends on the available sample and the questions being asked. This decision tree provides a logical framework for characterizing this compound derivatives.
Caption: A decision tree for selecting solid-state analysis techniques.
Conclusion
The solid-state characterization of this compound derivatives requires a multi-faceted, synergistic approach. While single-crystal X-ray diffraction provides the ultimate structural detail, it is only one piece of the puzzle. Powder XRD confirms the identity and purity of the bulk material, thermal analysis establishes the stability and solvation state, and solid-state NMR offers unique insights into the local environment of the crucial boronic acid moiety, including its potential to form boroxine anhydrides. By integrating these techniques and understanding the causality behind their application, researchers and drug development professionals can build a comprehensive, self-validating picture of their API, mitigating risks and accelerating the path to viable drug products.
References
- 1. akjournals.com [akjournals.com]
- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 3. d-nb.info [d-nb.info]
- 4. creative-biostructure.com [creative-biostructure.com]
- 5. Boronic acid - Wikipedia [en.wikipedia.org]
- 6. X-ray Crystallography Deciphers the Activity of Broad-Spectrum Boronic Acid β-Lactamase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. How to make an NMR sample [chem.ch.huji.ac.il]
- 8. researchgate.net [researchgate.net]
- 9. Fees | X-Ray Diffraction (XRD) Facility [xrd.science.oregonstate.edu]
- 10. scielo.br [scielo.br]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. X-ray Diffraction - Measurement order SC-XRD [chemgeo.uni-jena.de]
- 14. mcgill.ca [mcgill.ca]
- 15. Charges and Fees – Molecular Structure Laboratory – UW–Madison [xray.chem.wisc.edu]
- 16. XRC Fees - X-Ray Crystallography Facility [xrcf.caltech.edu]
- 17. Advances in Quantitative Analytical Methods for Solid Drugs [ouci.dntb.gov.ua]
- 18. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 19. researchgate.net [researchgate.net]
- 20. An efficient 2D 11B–11B solid-state NMR spectroscopy strategy for monitoring covalent self-assembly of boronic acid-derived compounds: the transformation and unique architecture of bortezomib molecules in the solid state - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 21. imc.cas.cz [imc.cas.cz]
- 22. diva-portal.org [diva-portal.org]
- 23. store.p212121.com [store.p212121.com]
- 24. scielo.br [scielo.br]
A Senior Application Scientist's Guide to Evaluating the Drug-Like Properties of Molecules Synthesized from the Benzimidazole Building Block
For researchers, scientists, and drug development professionals, the selection of a core molecular scaffold is a critical decision that dictates the trajectory of a discovery program. The benzimidazole ring system, a fusion of benzene and imidazole, is a renowned "privileged scaffold" in medicinal chemistry.[1][2][3] Its prevalence in FDA-approved drugs is a testament to its versatile nature, stemming from its unique structural and electronic properties that facilitate diverse interactions with biological targets.[1] However, synthesizing a molecule with potent biological activity is only the first step. To advance a compound toward clinical candidacy, a rigorous evaluation of its drug-like properties is paramount.
This guide provides an in-depth, comparative framework for assessing the drug-like properties of molecules derived from the benzimidazole scaffold. We will delve into the core principles of drug-likeness, provide detailed experimental protocols for key assays, and compare the potential performance of a representative benzimidazole derivative against molecules built from alternative heterocyclic scaffolds, namely indole and benzothiazole.[4][5][6]
The Foundation of a Viable Drug: Key Physicochemical and ADME Properties
The journey of a drug from administration to its target and subsequent elimination is governed by a complex interplay of its inherent properties.[7][8][9] This journey is often abbreviated by the acronym ADME, which stands for Absorption, Distribution, Metabolism, and Excretion.[7][8] A molecule's ADME profile is, in turn, heavily influenced by its fundamental physicochemical characteristics.[10][11]
Physicochemical Properties: The Gatekeepers of Bioavailability
Before a drug can exert its effect, it must be absorbed into the systemic circulation, a process heavily dictated by its physical and chemical nature. Several key parameters are used to predict this behavior, most famously encapsulated in Lipinski's Rule of Five.[12][13][14]
-
Lipinski's Rule of Five : Formulated by Christopher A. Lipinski, this rule of thumb predicts poor oral absorption or permeation if a molecule violates more than one of the following criteria[13][14][15]:
-
Molecular Weight (MW) ≤ 500 Daltons : Smaller molecules generally exhibit better membrane permeability.[16][17]
-
LogP ≤ 5 : The octanol-water partition coefficient (LogP) is a measure of lipophilicity. An optimal balance is required for a drug to dissolve in aqueous environments and permeate lipid-based cell membranes.[18]
-
Hydrogen Bond Donors (HBD) ≤ 5 : The total number of nitrogen-hydrogen and oxygen-hydrogen bonds.
-
Hydrogen Bond Acceptors (HBA) ≤ 10 : The total number of nitrogen and oxygen atoms.
-
-
Topological Polar Surface Area (TPSA) : This metric calculates the surface area of a molecule occupied by polar atoms. It is a strong predictor of a drug's ability to permeate cell membranes.
-
Aqueous Solubility : A drug must have adequate solubility in the gastrointestinal tract to be absorbed. Poor solubility is a major hurdle in drug development.[19]
Pharmacokinetics (ADME): A Drug's Journey Through the Body
Understanding a drug's ADME profile is crucial for determining its efficacy, dosing regimen, and potential for adverse effects.[9][20][21]
-
Absorption : The process by which a drug enters the bloodstream. For orally administered drugs, this involves crossing the intestinal wall.
-
Distribution : Once in the bloodstream, the drug is distributed to various tissues and organs.
-
Metabolism : The chemical modification of the drug by the body, primarily in the liver, to facilitate its elimination.[22]
-
Excretion : The removal of the drug and its metabolites from the body, typically via urine or feces.
Experimental Workflow for Assessing Drug-Likeness
A systematic and robust experimental workflow is essential for generating reliable data to guide lead optimization. The following diagram illustrates a typical cascade of assays used to evaluate the drug-like properties of newly synthesized compounds.
Caption: High-level workflow for the evaluation of drug-like properties.
Detailed Experimental Protocols
To ensure scientific rigor and reproducibility, the following are detailed protocols for key in vitro assays.
Aqueous Thermodynamic Solubility Assay
This assay determines the maximum concentration of a compound that can dissolve in an aqueous buffer at equilibrium.[23][24]
Methodology:
-
Add an excess amount of the solid compound (typically 1 mg) to a glass vial.[23]
-
Add a known volume (e.g., 1 mL) of phosphate-buffered saline (PBS, pH 7.4) to the vial.[23]
-
Seal the vials and place them on a shaker or rotator in a temperature-controlled environment (e.g., 25°C) for 24 hours to ensure equilibrium is reached.[23][25]
-
After incubation, centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it to remove any remaining solid particles.
-
Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), against a standard curve.[19][24][25]
Parallel Artificial Membrane Permeability Assay (PAMPA)
PAMPA is a high-throughput, cell-free assay that predicts the passive permeability of a compound across a lipid membrane, mimicking the gastrointestinal tract barrier.[26][27][28]
Methodology:
-
Prepare a 96-well filter plate by coating each well with a lipid solution (e.g., 10% lecithin in dodecane) to form an artificial membrane.[26]
-
Fill the wells of a 96-well acceptor plate with buffer (PBS, pH 7.4).[29]
-
Prepare the donor solutions by dissolving the test compounds in buffer, typically containing a small percentage of DMSO (e.g., 5%).[29]
-
Add the donor solutions to the filter plate.
-
Place the filter plate on top of the acceptor plate, creating a "sandwich," and incubate for a defined period (e.g., 4-18 hours) at room temperature.[28]
-
After incubation, determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.
-
Calculate the permeability coefficient (Pe) using the following equation:
-
Pe = [-ln(1 - [drug]acceptor / [drug]equilibrium)] * (VA * VD) / ((VA + VD) * Area * time)
-
Where VA is the volume of the acceptor well, VD is the volume of the donor well, and Area is the surface area of the membrane.[28]
-
Liver Microsomal Stability Assay
This assay assesses the metabolic stability of a compound in the presence of liver microsomes, which contain key drug-metabolizing enzymes like Cytochrome P450s (CYPs).[22][30][31]
Methodology:
-
Thaw human liver microsomes and dilute them to the desired concentration (e.g., 0.5 mg/mL) in a phosphate buffer (pH 7.4).[32]
-
Prepare a reaction mixture containing the test compound (at a final concentration of, for example, 1 µM) and the liver microsomes.[32]
-
Pre-incubate the mixture at 37°C.
-
Initiate the metabolic reaction by adding a NADPH-regenerating system.[22][30]
-
Take aliquots at various time points (e.g., 0, 5, 15, 30, and 60 minutes) and quench the reaction by adding a cold organic solvent like acetonitrile containing an internal standard.[22]
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound at each time point.
-
Determine the in vitro half-life (t½) and intrinsic clearance (CLint) from the rate of compound depletion.[31]
In Vitro Cytotoxicity (MTT Assay)
The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic potential of a compound.[33][34]
Methodology:
-
Seed a 96-well plate with a suitable cell line (e.g., HepG2, a human liver cancer cell line) and allow the cells to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24 or 48 hours).
-
After incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 3-4 hours at 37°C.[35]
-
Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[34][36]
-
Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.[36]
-
Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.[33]
-
Calculate the cell viability as a percentage relative to untreated control cells and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).
Comparative Analysis: Benzimidazole vs. Indole and Benzothiazole
To illustrate the evaluation process, let's consider hypothetical data for three representative compounds: a benzimidazole derivative (BZ-01), an indole derivative (IN-02), and a benzothiazole derivative (BT-03).
Table 1: Physicochemical Properties
| Property | BZ-01 | IN-02 | BT-03 | Lipinski's Guideline |
| Molecular Weight (Da) | 385.4 | 378.5 | 401.5 | ≤ 500 |
| cLogP | 3.2 | 4.1 | 3.5 | ≤ 5 |
| H-Bond Donors | 2 | 1 | 1 | ≤ 5 |
| H-Bond Acceptors | 4 | 3 | 4 | ≤ 10 |
| TPSA (Ų) | 65.7 | 45.2 | 72.8 | < 140 |
| Violations of Ro5 | 0 | 0 | 0 | ≤ 1 |
Analysis: All three compounds adhere to Lipinski's Rule of Five, suggesting they have a good foundation for oral bioavailability.[12][13] BZ-01 and BT-03 have a higher TPSA compared to IN-02, which might slightly decrease their passive permeability but could be beneficial for avoiding off-target effects in the central nervous system.
Table 2: In Vitro ADME and Cytotoxicity Data
| Assay | Parameter | BZ-01 | IN-02 | BT-03 | Desired Profile |
| Aqueous Solubility | Solubility (µg/mL) | 55 | 15 | 40 | > 50 |
| Permeability (PAMPA) | Pe (10⁻⁶ cm/s) | 8.5 | 12.1 | 6.2 | > 5 (High) |
| Metabolic Stability | t½ (min) | 45 | 18 | 65 | > 30 |
| Cytotoxicity (MTT) | IC₅₀ (µM) | > 50 | > 50 | 25 | > 50 |
Interpretation:
-
Solubility: BZ-01 demonstrates good aqueous solubility, which is a favorable characteristic for oral absorption. IN-02, with its higher lipophilicity (cLogP), shows lower solubility, which could be a potential liability.
-
Permeability: The more lipophilic IN-02 exhibits the highest permeability in the PAMPA assay, as expected. BZ-01 shows good permeability, while BT-03 is moderate.
-
Metabolic Stability: BT-03 is the most stable in liver microsomes, followed by BZ-01. IN-02 is rapidly metabolized, suggesting it may have a short duration of action in vivo.
-
Cytotoxicity: Both BZ-01 and IN-02 show low cytotoxicity, which is a positive safety indicator. BT-03, however, displays some cytotoxic effects at higher concentrations.
Conclusion: A Holistic View on the Benzimidazole Scaffold
Based on this comparative analysis, the benzimidazole derivative, BZ-01 , presents the most balanced and promising drug-like profile. It combines good aqueous solubility, favorable permeability, and moderate metabolic stability with a low risk of in vitro cytotoxicity. While the indole derivative (IN-02) has excellent permeability, its poor solubility and rapid metabolism are significant concerns. Conversely, the benzothiazole derivative (BT-03) shows excellent metabolic stability but is hampered by moderate permeability and potential cytotoxicity.
The benzimidazole scaffold's ability to balance key physicochemical properties makes it an exceptional starting point for drug discovery.[1][37] Its structural features, including hydrogen bond donor and acceptor capabilities, allow for fine-tuning of properties like solubility and target binding.[1] This guide demonstrates that a systematic, data-driven evaluation of drug-like properties is essential to unlock the full potential of this privileged building block and to efficiently advance promising molecules toward becoming life-changing medicines.
References
- 1. Benzimidazole as a Privileged Scaffold in Drug Design and Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benthamdirect.com [benthamdirect.com]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. mdpi.com [mdpi.com]
- 6. Comparative studies on conventional and microwave synthesis of some benzimidazole, benzothiazole and indole derivatives and testing on inhibition of hyaluronidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biosolveit.de [biosolveit.de]
- 8. What Is ADME? – Drug Discovery Basics | Technology Networks [technologynetworks.com]
- 9. bioivt.com [bioivt.com]
- 10. jbino.com [jbino.com]
- 11. researchgate.net [researchgate.net]
- 12. grokipedia.com [grokipedia.com]
- 13. Lipinski's rule of five - Wikipedia [en.wikipedia.org]
- 14. taylorandfrancis.com [taylorandfrancis.com]
- 15. Mastering Lipinski Rules for Effective Drug Development [bioaccessla.com]
- 16. fiveable.me [fiveable.me]
- 17. An analysis of the physicochemical properties of oral drugs from 2000 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Lipinski’s Rule of 5 in Modern Drug Discovery | Zenovel [zenovel.com]
- 19. evotec.com [evotec.com]
- 20. The Role of ADME & Toxicology Studies in Drug Discovery & Development - The Connected Lab [thermofisher.com]
- 21. Predicting ADME properties in drug discovery (Chapter 11) - Drug Design [cambridge.org]
- 22. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 23. In-vitro Thermodynamic Solubility [protocols.io]
- 24. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]
- 25. enamine.net [enamine.net]
- 26. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 27. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 28. bioassaysys.com [bioassaysys.com]
- 29. Parallel Artificial Membrane Permeability Assay (PAMPA) - Lokey Lab Protocols [lokeylab.wikidot.com]
- 30. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 31. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 32. mercell.com [mercell.com]
- 33. MTT assay protocol | Abcam [abcam.com]
- 34. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 35. broadpharm.com [broadpharm.com]
- 36. clyte.tech [clyte.tech]
- 37. impactfactor.org [impactfactor.org]
A Senior Application Scientist's Guide to Benchmarking Purification Methods for Imidazopyridine Compounds
Abstract
Imidazopyridines are a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] Their synthesis often yields complex crude mixtures requiring robust purification strategies to isolate the active pharmaceutical ingredient (API) with high purity. This guide provides an in-depth comparison of the three primary purification techniques for imidazopyridine compounds: flash chromatography, preparative high-performance liquid chromatography (prep-HPLC), and crystallization. By presenting detailed experimental protocols and comparative data, this document aims to equip researchers, scientists, and drug development professionals with the insights needed to select the most efficient purification method for their specific needs, balancing purity, yield, scalability, and resource consumption.
Introduction: The Significance of Imidazopyridine Purification
Imidazopyridines are a class of nitrogen-containing heterocyclic compounds with a fused imidazole and pyridine ring system.[4] This structural motif is found in a wide range of biologically active molecules, including anxiolytics, sedatives, and anticancer agents.[2][3][5] Notable examples include Zolpidem (Ambien®), Alpidem, and Saripidem.[2][6]
The synthesis of these complex molecules can result in a variety of impurities, such as unreacted starting materials, by-products from side reactions, and isomers.[7] The presence of these impurities can significantly impact the safety and efficacy of the final drug product. Therefore, efficient purification is a critical step in the drug development process to ensure the final compound meets stringent purity requirements set by regulatory agencies.
The choice of purification method depends on several factors, including the chemical properties of the target compound and its impurities (e.g., polarity, solubility), the required purity level, the scale of the purification, and available resources.[8] This guide will delve into the practical application and comparative efficiency of flash chromatography, preparative HPLC, and crystallization for the purification of a model imidazopyridine compound.
Understanding the Physicochemical Properties of Imidazopyridines
The effectiveness of any purification strategy is intrinsically linked to the physicochemical properties of the target molecule. For imidazopyridines, the following are key considerations:
-
Polarity: The presence of nitrogen atoms in the bicyclic ring structure imparts a degree of polarity to imidazopyridine compounds.[8] This polarity influences their solubility in various organic solvents and their retention behavior in chromatographic systems.
-
Solubility: Imidazopyridines are generally more soluble in polar organic solvents like methanol, ethanol, and dimethyl sulfoxide (DMSO) than in water.[8] Their solubility can be influenced by temperature, with higher temperatures often increasing solubility, a key factor in crystallization.[8]
-
Crystallinity: Many imidazopyridine compounds are crystalline solids, which makes crystallization a viable and often preferred method for achieving high purity on a large scale.[9]
Comparative Analysis of Purification Methodologies
To provide a practical comparison, we will consider the purification of a hypothetical crude imidazopyridine compound, "Imidazo-X," with an initial purity of 85%. The primary impurities are a non-polar starting material and a more polar by-product.
Flash Chromatography
Flash chromatography is a rapid form of column chromatography that uses moderate pressure to force the solvent through the stationary phase, typically silica gel.[10] It is a workhorse technique in synthetic chemistry for routine purification.
Caption: Workflow for Flash Chromatography Purification.
-
Solvent System Selection: A suitable solvent system is first determined by thin-layer chromatography (TLC). For a typical imidazopyridine, a gradient of ethyl acetate in hexanes is a good starting point.[10] A system that provides a retention factor (Rf) of ~0.3 for the target compound is ideal.[10]
-
Column Packing: A glass column is packed with silica gel 60 (230-400 mesh) as a slurry in the initial, low-polarity eluent (e.g., 10% ethyl acetate in hexanes).[11]
-
Sample Loading: The crude Imidazo-X (1 g) is dissolved in a minimal amount of dichloromethane (DCM) and adsorbed onto a small amount of silica gel.[12] The solvent is evaporated to yield a dry, free-flowing powder, which is then carefully added to the top of the packed column.[12] This dry loading technique often results in better separation.
-
Elution: The column is eluted with a stepwise gradient of increasing polarity (e.g., starting with 10% EtOAc in hexanes and gradually increasing to 50% EtOAc). A constant flow rate is maintained using compressed air or a pump.[10]
-
Fraction Collection and Analysis: Fractions are collected and analyzed by TLC to identify those containing the pure product.
-
Isolation: The pure fractions are combined, and the solvent is removed under reduced pressure to yield the purified Imidazo-X.
Preparative High-Performance Liquid Chromatography (Prep-HPLC)
Prep-HPLC is a high-resolution chromatographic technique used for isolating pure compounds from complex mixtures.[13] It operates on the same principles as analytical HPLC but with larger columns and higher flow rates to accommodate larger sample loads.
Caption: Workflow for Preparative HPLC Purification.
-
Method Development: An analytical HPLC method is first developed to achieve baseline separation of Imidazo-X from its impurities. A common mobile phase for imidazopyridines is a mixture of acetonitrile and water with a modifier like formic acid or trifluoroacetic acid.[13]
-
Sample Preparation: The crude Imidazo-X (100 mg) is dissolved in the initial mobile phase composition and filtered through a 0.45 µm filter to remove any particulate matter.
-
Purification: The sample is injected onto a preparative C18 column. The elution is performed using the optimized gradient from the analytical method, scaled for the larger column dimensions.
-
Fraction Collection: Fractions are collected based on the UV detector signal, with the system programmed to collect the peak corresponding to Imidazo-X.
-
Purity Analysis and Isolation: The collected fractions are analyzed by analytical HPLC to confirm their purity. The pure fractions are combined, and the solvent is removed, often by lyophilization, to yield the highly pure product.
Crystallization
Crystallization is a powerful purification technique for solid compounds that relies on the differences in solubility between the target compound and its impurities in a given solvent system.
Caption: Workflow for Purification by Crystallization.
-
Solvent Screening: The ideal crystallization solvent is one in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below.[8] For imidazopyridines, solvents like isopropanol, ethanol, or methanol-acetone mixtures can be effective.[9][14]
-
Dissolution: The crude Imidazo-X (5 g) is placed in a flask, and the chosen solvent (e.g., isopropanol) is added portion-wise at reflux until the solid is completely dissolved.
-
Decolorization (Optional): If colored impurities are present, a small amount of activated carbon can be added to the hot solution, followed by hot filtration to remove the carbon.[14]
-
Crystallization: The hot, saturated solution is allowed to cool slowly to room temperature. Crystal formation can be induced by scratching the inside of the flask or by adding a seed crystal. The flask is then placed in an ice bath or refrigerator to maximize crystal formation.
-
Isolation and Drying: The crystals are collected by vacuum filtration, washed with a small amount of cold solvent to remove any adhering mother liquor, and then dried in a vacuum oven.[9]
Quantitative Performance Benchmark
The following table summarizes the expected performance of each purification method for our model compound, Imidazo-X.
| Parameter | Flash Chromatography | Preparative HPLC | Crystallization |
| Starting Purity | 85% | 85% | 85% |
| Final Purity | 95-98% | >99.5% | >99% |
| Typical Yield | 70-85% | 80-95% | 60-80% (single crop) |
| Solvent Consumption | High (e.g., 1-2 L for 1g) | Moderate (e.g., 200-500 mL for 100mg) | Low (e.g., 50-100 mL for 5g) |
| Time per Sample | 2-4 hours | 1-3 hours (including setup and analysis) | 4-24 hours (including cooling and drying) |
| Scalability | Good (up to multi-gram scale) | Limited (typically mg to low gram scale) | Excellent (easily scalable to kg) |
| Cost per Sample | Low to Moderate | High (instrumentation, columns, solvents) | Low |
Discussion and Recommendations
The choice of purification method is a strategic decision based on the specific goals of the researcher.
-
Flash chromatography is an excellent choice for routine purification of moderate quantities of material where high purity (>98%) is not the primary objective. It offers a good balance of speed, cost, and scalability for early-stage research and development.
-
Preparative HPLC is the method of choice when the highest possible purity is required, for example, for generating analytical standards or for purifying final compounds for biological testing where even minor impurities could confound results. While it is less scalable and more expensive, its resolving power is unmatched.
-
Crystallization is the most economically and environmentally friendly method for large-scale purification of crystalline compounds.[9] It is highly scalable and can yield very pure material. However, it may require more development time to find the optimal conditions and may result in lower initial yields compared to chromatography. For late-stage development and manufacturing, crystallization is often the preferred method.
Conclusion
The purification of imidazopyridine compounds is a critical aspect of their development as therapeutic agents. Flash chromatography, preparative HPLC, and crystallization each offer distinct advantages and disadvantages. A thorough understanding of the principles behind each technique, coupled with a clear definition of the purification goals, will enable the selection of the most efficient and effective method. For rapid, routine purification at the discovery stage, flash chromatography is often sufficient. For obtaining highly pure material for critical assays or as analytical standards, preparative HPLC is indispensable. For large-scale, cost-effective purification of the final API, crystallization is the industry standard. By strategically applying these methods, researchers can ensure the quality and integrity of their imidazopyridine compounds throughout the drug development pipeline.
References
- 1. bio-conferences.org [bio-conferences.org]
- 2. mdpi.com [mdpi.com]
- 3. e3s-conferences.org [e3s-conferences.org]
- 4. Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of imidazopyridines via NaIO4/TBHP-promoted (3 + 2) cycloaddition and biological evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Saripidem - Wikipedia [en.wikipedia.org]
- 7. veeprho.com [veeprho.com]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. nihs.go.jp [nihs.go.jp]
- 10. Purification [chem.rochester.edu]
- 11. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 12. benchchem.com [benchchem.com]
- 13. Imidazopyridine Amides: Synthesis, Mycobacterium smegmatis CIII2CIV2 Supercomplex Binding, and In Vitro Antimycobacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. US20080262025A1 - Processes for the Preparation of Zolpidem and its Hemitartrate - Google Patents [patents.google.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 7-Methylimidazo[1,2-a]pyridine-6-boronic acid
For researchers engaged in the fast-paced world of drug discovery and development, the synthesis and application of novel reagents are daily occurrences. 7-Methylimidazo[1,2-a]pyridine-6-boronic acid, a heterocyclic building block, is one such compound whose utility is matched by the critical need for its responsible handling and disposal. Improper disposal not only poses significant safety and environmental risks but can also compromise regulatory compliance. This guide provides a comprehensive, step-by-step protocol for the safe disposal of this compound, grounded in established safety principles and field-proven practices.
Hazard Identification and Immediate Safety Protocols
Before any disposal process begins, a thorough understanding of the compound's hazards is paramount. This compound is classified with specific risks that dictate the necessary handling precautions.[1][2] All handling and disposal activities must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[3][4]
Personal Protective Equipment (PPE) is non-negotiable. The minimum required PPE includes:
-
Eye Protection: Tightly fitting chemical safety goggles or a face shield.[3]
-
Hand Protection: Chemically resistant gloves, such as nitrile or neoprene. Always inspect gloves for integrity before use and practice proper removal techniques to avoid skin contact.[2][3]
-
Protective Clothing: A fully fastened lab coat or chemical-resistant apron is essential to protect against skin contact.[3]
An emergency eyewash station and safety shower must be readily accessible in the immediate work area.[5][6]
Table 1: GHS Hazard Classification for this compound
| Hazard Class | Hazard Category | Hazard Statement |
|---|---|---|
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[1][2] |
| Serious Eye Damage/Eye Irritation | Category 2 / 2A | H319: Causes serious eye irritation.[1][2] |
| Specific Target Organ Toxicity - Single Exposure | Category 3 | H335: May cause respiratory irritation.[1][2] |
The Core Principle: Management as Hazardous Waste
Based on its hazard profile, This compound and any materials contaminated with it must be treated as hazardous chemical waste. [3][7] Under no circumstances should this compound or its solutions be disposed of down the sanitary sewer or in regular solid waste receptacles.[7][8] The fundamental logic behind this mandate is to prevent the release of chemically active and potentially toxic substances into aquatic ecosystems and to avoid dangerous reactions within the waste stream.
Step-by-Step Disposal Protocol
The following protocol provides a systematic approach to waste management, ensuring safety and compliance from the point of generation to final collection.
Part 1: Waste Characterization and Segregation
Proper segregation is the cornerstone of safe chemical waste management. Boronic acid waste should be kept separate from other chemical waste streams to prevent unintended and potentially hazardous reactions.[3][9] Never mix this compound with strong oxidizing agents, acids, or bases.[6][10]
-
Solid Waste: This stream includes unused or expired this compound powder, as well as contaminated consumables like weighing papers, gloves, and absorbent pads used for cleaning minor spills.[7]
-
Liquid Waste: This includes solutions containing the compound and the first rinseate from decontaminating empty containers.[7]
Part 2: Containerization and Labeling
The integrity of your waste management system relies on robust and clearly identified containers.
-
Container Selection: Use only chemically compatible containers, such as high-density polyethylene (HDPE) or glass, with secure, tight-fitting lids.[3] Ensure separate containers are designated for solid and liquid waste.[4]
-
Labeling: This is a critical step for safety and regulatory compliance. As soon as the first drop of waste is added, the container must be labeled.[10] The label must clearly state:
Part 3: On-Site Storage
Designated storage areas are essential for preventing accidents and ensuring organized disposal.
-
Store sealed and labeled waste containers in a designated satellite accumulation area (SAA) or a central hazardous waste storage facility, in accordance with your institution's policies.[3][4]
-
The storage area must be secure, well-ventilated, and away from incompatible materials.[7][10]
Part 4: Final Disposal and Collection
The final step involves transferring the waste to professionals.
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.[3][9]
-
Provide a complete and accurate description of the waste to the disposal personnel.
Decontamination of Empty Containers
Empty containers that once held this compound must be properly decontaminated before they can be disposed of as non-hazardous waste.
-
Initial Rinse (Hazardous): In a chemical fume hood, rinse the container three times with a suitable solvent (e.g., the solvent used in the reaction). The first rinseate is considered hazardous and must be collected in your designated liquid hazardous waste container.[7]
-
Subsequent Rinses: Depending on institutional guidelines, subsequent rinses may also need to be collected as hazardous waste.[7]
-
Final Disposal: After the triple rinse and allowing the container to air dry completely, deface or remove the original label. The clean, dry container can then be disposed of in the appropriate laboratory glassware or plastic recycling stream.[7]
Disposal Workflow Diagram
The logical flow for the proper disposal of this compound is outlined in the diagram below. This workflow emphasizes safety and compliance with institutional and regulatory standards.
Caption: Logical workflow for the safe disposal of this compound.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
Personal protective equipment for handling 7-Methylimidazo[1,2-a]pyridine-6-boronic acid
Comprehensive Safety and Handling Guide: 7-Methylimidazo[1,2-a]pyridine-6-boronic acid
This document provides essential safety protocols and operational guidance for the handling and disposal of this compound (CAS 957062-57-6). As a specialized organoborane compound, it serves as a critical building block in modern synthetic chemistry, particularly in Suzuki-Miyaura cross-coupling reactions. Its unique structure, combining a boronic acid functional group with a heterocyclic imidazopyridine core, necessitates a stringent and informed approach to laboratory safety. This guide is designed for researchers, chemists, and drug development professionals to ensure procedural integrity and personal safety.
Hazard Identification and Core Risk Assessment
The primary hazards associated with this compound stem from its composite nature. While specific toxicological data for this exact molecule is limited, a risk assessment can be constructed by analyzing its principal chemical motifs: the boronic acid group and the imidazopyridine scaffold.
-
Boronic Acid Moiety : Boronic acids as a class can cause skin and serious eye irritation.[1] Some are considered particularly hazardous substances that may have the potential to damage fertility or an unborn child, requiring stringent containment.[2]
-
Imidazo[1,2-a]pyridine Core : This heterocyclic system is structurally related to pyridine. Pyridine and its derivatives are known to be hazardous, with risks including skin irritation, respiratory irritation, and potential damage to the liver, kidneys, and central nervous system upon significant exposure.[3][4] Inhalation of pyridine fumes can lead to headaches, dizziness, and nausea.[3]
A synthesis of these risks dictates that this compound should be handled as a substance that is, at a minimum, a skin, eye, and respiratory irritant.
| Hazard Classification | Potential Effect | Causality and Best Practices |
| Skin Irritation | Causes skin irritation, redness, or dermatitis upon contact. | The acidic nature of the boronic acid group and the properties of the heterocyclic core can irritate the skin. Always prevent direct contact by using appropriate chemical-resistant gloves and a lab coat. |
| Serious Eye Irritation | May cause serious and potentially damaging eye irritation. | Fine powders can easily become airborne and contact the eyes. The compound is classified as a serious eye irritant. Chemical splash goggles are mandatory. |
| Respiratory Irritation | May cause respiratory tract irritation if inhaled as a dust or aerosol. | The imidazopyridine structure suggests a risk of respiratory irritation. All handling of the solid compound must be performed within a certified chemical fume hood to prevent inhalation. |
Engineering Controls: The First Line of Defense
Engineering controls are the most critical factor in mitigating exposure. Reliance on personal protective equipment alone is insufficient.
-
Chemical Fume Hood : All weighing, transferring, and reaction workups involving this compound must be conducted within a properly functioning and certified chemical fume hood.[2][5] This is non-negotiable. The fume hood contains airborne particulates and potential vapors, protecting the user from inhalation.[3][6]
-
Ventilation : Ensure the laboratory has adequate general ventilation to support the fume hood's function and to dilute any fugitive emissions.
-
Emergency Equipment : A safety shower and eyewash station must be readily accessible and located within a 10-second travel distance of the workspace.[1] Verify their functionality before commencing work.
Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is required to prevent dermal, ocular, and respiratory exposure.
| Equipment | Specification | Rationale and Procedural Notes |
| Eye/Face Protection | Chemical splash goggles. | Protects against dust, splashes, and sprays. Standard safety glasses do not provide adequate protection. |
| Hand Protection | Chemical-resistant nitrile gloves. | Nitrile gloves offer sufficient protection against incidental contact with pyridine-like compounds and boronic acids.[2][3][6] Always inspect gloves for tears or punctures before use. Remove and replace gloves immediately if contamination occurs. |
| Body Protection | Fully-buttoned laboratory coat. | A lab coat protects street clothes and skin from contamination. Ensure it is fully fastened. |
| Respiratory Protection | Not required for standard operations within a fume hood. | If a large spill occurs outside of a fume hood, a NIOSH-approved respirator may be necessary for cleanup.[4] Use of such equipment requires prior medical clearance, training, and fit-testing. |
Standard Operating Procedure: Weighing and Solution Preparation
This protocol outlines the step-by-step process for safely handling the solid compound to prepare a stock solution.
-
Preparation :
-
Designate a clean work area inside a chemical fume hood.
-
Confirm the fume hood sash is at the appropriate height and airflow is optimal.
-
Gather all necessary equipment: spatula, weigh boat/paper, glassware, and solvent.
-
Place a container for solid waste and a container for liquid waste inside the fume hood.
-
-
Donning PPE :
-
Put on a lab coat, followed by chemical splash goggles.
-
Don the appropriate nitrile gloves.
-
-
Chemical Handling :
-
Carefully open the container of this compound, avoiding any puff of powder.
-
Use a clean spatula to transfer the desired amount of solid to the weigh vessel on a tared balance. Minimize the height from which the powder is dropped to prevent dust generation.
-
Once weighed, gently transfer the solid into the reaction or solution vessel.
-
Tightly cap the stock bottle and return it to its designated storage location.
-
-
Decontamination and Cleanup :
-
Wipe down the spatula, balance, and any contaminated surfaces within the fume hood with an appropriate solvent-dampened towel.
-
Dispose of the weigh boat and cleaning materials into the designated solid hazardous waste container.
-
Close all waste containers.
-
-
Doffing PPE :
-
Remove gloves using a technique that avoids skin contact with the exterior of the glove.
-
Remove the lab coat and goggles.
-
Wash hands thoroughly with soap and water.
-
Waste Management and Disposal Plan
Improper disposal of boronic acids and heterocyclic compounds can pose an environmental risk. Adherence to institutional and local regulations is mandatory.
-
Guiding Principle : Treat all waste containing this compound as hazardous chemical waste.[7] Do not dispose of it down the drain or in regular trash.[7]
-
Waste Segregation : Collect waste in a designated container. Do not mix boronic acid waste with other waste streams, such as halogenated or heavy metal waste, unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.[7]
-
Containerization :
-
Solid Waste : Collect contaminated items (gloves, weigh paper, paper towels) in a clearly labeled, sealed plastic bag or container.
-
Liquid Waste : Collect unused solutions and reaction waste in a compatible, sealed, and properly labeled waste bottle.
-
-
Disposal Procedure : Store the sealed waste containers in a designated satellite accumulation area until they are collected by the EHS office for final disposal.
Emergency Response Procedures
Accidents can happen despite careful planning. Immediate and correct action is crucial.
| Exposure Route | First Aid Procedure |
| Skin Contact | Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[3][6] Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[1][6] Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Inhalation | Move the person to fresh air.[1][6] If breathing is difficult or they feel unwell, seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting.[1] Rinse the mouth with water and seek immediate medical attention. |
Visualization: Safe Handling and Disposal Workflow
The following diagram illustrates the logical workflow for handling this compound, from initial preparation to final waste disposal, ensuring safety and compliance at each step.
Caption: Logical workflow for the safe handling and disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. IsoLab - Boric Acid [isolab.ess.washington.edu]
- 3. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 4. CDC - NIOSH Pocket Guide to Chemical Hazards - Pyridine [cdc.gov]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 7. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
